Product packaging for p-Hydroxyphenyl 2-pyridyl ketone(Cat. No.:CAS No. 33077-70-2)

p-Hydroxyphenyl 2-pyridyl ketone

Cat. No.: B1594143
CAS No.: 33077-70-2
M. Wt: 199.2 g/mol
InChI Key: ADNZLHSXIAPURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

P-Hydroxyphenyl 2-pyridyl ketone is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1594143 p-Hydroxyphenyl 2-pyridyl ketone CAS No. 33077-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNZLHSXIAPURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186726
Record name Ketone, (p-hydroxyphenyl) 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33077-70-2
Record name (4-Hydroxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33077-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyphenyl 2-pyridyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033077702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-hydroxyphenyl) 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxyphenyl 2-pyridyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-HYDROXYPHENYL 2-PYRIDYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU9QMQ3YG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine

Introduction

This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring a pyridyl ring linked to a hydroxyphenyl group through a carbonyl bridge, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides an in-depth technical overview of the synthesis of this compound, with a primary focus on palladium-catalyzed cross-coupling reactions starting from 2-bromopyridine. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for the efficient synthesis of this important molecule.

Strategic Approaches to Synthesis

The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of this synthesis. Modern organometallic chemistry offers several powerful tools for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.[1] The choice of a specific method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki-Miyaura Coupling: A Direct Approach

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds and is often the preferred route due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3] This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For the synthesis of this compound, this translates to the direct coupling of 2-bromopyridine with 4-hydroxyphenylboronic acid. The presence of a free hydroxyl group on the boronic acid is generally well-tolerated in Suzuki couplings.[5]

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent as the organometallic nucleophile, coupled with an organic halide in the presence of a nickel or palladium catalyst.[6][7] This method is advantageous due to the ready availability and reactivity of Grignard reagents.[8] However, the high reactivity of Grignard reagents necessitates the protection of acidic protons, such as the hydroxyl group of the phenol.[9] Therefore, a multi-step sequence involving protection of p-bromophenol (e.g., as a methoxy ether), formation of the Grignard reagent, Kumada coupling with 2-bromopyridine, and subsequent deprotection would be required.

Negishi Coupling: A Versatile Alternative

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[10] Organozinc reagents are known for their high functional group tolerance and reactivity, making the Negishi coupling a powerful tool in complex molecule synthesis.[11][12] Similar to the Kumada coupling, this approach would likely involve the use of a protected p-hydroxyphenylzinc reagent. The reaction proceeds under mild conditions and often gives high yields.[10][13]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The direct, one-step nature of the Suzuki-Miyaura coupling makes it the most efficient and recommended method for the .

Reaction Scheme

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromopyridine 2-Bromopyridine p-Hydroxyphenyl_2-pyridyl_ketone This compound 2-bromopyridine->p-Hydroxyphenyl_2-pyridyl_ketone + 4-hydroxyphenylboronic_acid 4-Hydroxyphenylboronic Acid 4-hydroxyphenylboronic_acid->p-Hydroxyphenyl_2-pyridyl_ketone Pd_catalyst Pd(OAc)2/Ligand Pd_catalyst->p-Hydroxyphenyl_2-pyridyl_ketone Base Base (e.g., K2CO3) Base->p-Hydroxyphenyl_2-pyridyl_ketone Solvent Solvent (e.g., Toluene/H2O) Solvent->p-Hydroxyphenyl_2-pyridyl_ketone

Caption: General scheme for the Suzuki-Miyaura coupling of 2-bromopyridine and 4-hydroxyphenylboronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of 2-bromopyridines.[4][14]

Materials:

  • 2-Bromopyridine

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data Summary
ReagentMolar Ratio (eq)Amount (for 1 mmol scale)
2-Bromopyridine1.0158 mg
4-Hydroxyphenylboronic acid1.2165 mg
Potassium Carbonate2.0276 mg
Palladium(II) Acetate0.024.5 mg
Triphenylphosphine0.0821 mg
Typical Yield -75-90%

Alternative Synthetic Route: Kumada Coupling with Deprotection

For contexts where the Suzuki-Miyaura coupling may not be ideal, the Kumada coupling offers a robust alternative. This route requires a protection-deprotection sequence for the hydroxyl group. A common protecting group for phenols is the methoxy group, which can be cleaved under various conditions.

Workflow for Kumada Coupling Approach

Kumada_Workflow A Protection of p-Bromophenol (e.g., as p-Bromoanisole) B Formation of Grignard Reagent (p-Methoxyphenylmagnesium bromide) A->B C Kumada Coupling with 2-Bromopyridine B->C D Deprotection of Methoxy Group C->D E Final Product: This compound D->E

Caption: Step-wise workflow for the synthesis via Kumada coupling and deprotection.

Deprotection of the Methoxy Group

The cleavage of the methyl ether to reveal the free phenol is a critical final step in this alternative route. Several reagents can accomplish this transformation, with boron tribromide (BBr₃) being a classic and effective choice.

Protocol for Methoxy Group Deprotection:

  • Dissolution: Dissolve the p-methoxyphenyl 2-pyridyl ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.2 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the final product.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) and hydroxyl (O-H) functional groups.

Conclusion

The is readily achievable through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most direct and efficient method, tolerating the free hydroxyl group of the boronic acid partner. Alternative routes, such as the Kumada coupling, are also viable but necessitate a protection-deprotection strategy. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research objective. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

mechanism of p-Hydroxyphenyl 2-pyridyl ketone formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl 2-pyridyl ketone

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a valuable heterocyclic ketone that serves as a key structural motif and synthetic intermediate in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges due to the bidentate nucleophilic nature of phenol and the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the primary mechanistic pathways for the formation of this compound. We will dissect the underlying principles of prominent synthetic strategies, including the Houben-Hoesch reaction, the Fries rearrangement, and Friedel-Crafts acylation. By examining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to efficiently synthesize this important molecule.

Introduction: The Synthetic Challenge

The synthesis of aryl ketones can often be achieved through classical electrophilic aromatic substitution reactions. However, the target molecule, this compound, combines two distinct chemical entities: an activated, electron-rich phenol ring and a relatively electron-deficient pyridine ring. The phenolic hydroxyl group is a potent ortho-, para-director but is also a nucleophile itself, leading to a common side reaction: O-acylation. The primary challenge is to achieve selective C-acylation at the para-position of the phenol ring. This guide will explore the principal mechanisms employed to overcome this challenge.

Mechanistic Pathways and Synthetic Strategies

The Houben-Hoesch Reaction: Direct Acylation with a Nitrile

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones by reacting an electron-rich arene (like phenol) with a nitrile in the presence of a Lewis acid and hydrogen chloride (HCl).[1][2] This method is particularly well-suited for polyhydroxyphenols.[2]

Mechanism: The reaction proceeds in two main stages.[1] First, the nitrile (2-cyanopyridine) is activated by HCl and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to form a highly electrophilic nitrilium ion intermediate. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, in a typical electrophilic aromatic substitution. The resulting imine, often isolated as a salt, is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone.[1]

Houben_Hoesch_Mechanism cluster_reactants Step 1: Electrophile Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_hydrolysis Step 3: Hydrolysis Nitrile 2-Cyanopyridine Reagents HCl, Lewis Acid (ZnCl₂) Nitrile->Reagents Electrophile Electrophilic Nitrilium Intermediate [Py-C≡N⁺-H]Cl⁻ Reagents->Electrophile Activation Phenol Phenol Imine_Salt Ketimine Intermediate Electrophile->Imine_Salt Attack on Phenol Phenol->Imine_Salt Electrophilic Attack Workup H₂O Workup Imine_Salt->Workup Product p-Hydroxyphenyl 2-pyridyl ketone Workup->Product Hydrolysis

Caption: Mechanism of the Houben-Hoesch Reaction.

Causality and Field Insights:

  • Why this works: The phenol ring is highly activated by the hydroxyl group, making it sufficiently nucleophilic to attack the nitrilium ion. The use of milder Lewis acids like zinc chloride can help prevent the complex side reactions often seen with stronger acids like aluminum chloride.[2]

  • Self-Validation: The formation of the imine intermediate before hydrolysis is a key feature of this reaction.[1] Its presence can often be confirmed spectroscopically before the final workup step, providing an internal checkpoint for reaction success.

The Fries Rearrangement: An Intramolecular Acyl Migration

The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[3] The reaction begins not with phenol itself, but with a phenolic ester—in this case, phenyl 2-picolinate. This ester undergoes an intramolecular rearrangement catalyzed by a Lewis or Brønsted acid to migrate the acyl group from the phenolic oxygen to the carbon of the aromatic ring.[4][5]

Mechanism: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, weakening the C-O ester bond. This facilitates the formation of an acylium ion, which is held in close proximity to the aromatic ring within a solvent cage. This electrophilic acylium ion can then attack the ring at the ortho or para position. The choice between intramolecular and intermolecular pathways is debated, but the intramolecular route is generally favored. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting complex during workup yields the hydroxyaryl ketone.[3]

Fries_Rearrangement cluster_start Step 1: Complex Formation cluster_rearrange Step 2: Acyl Migration (Intramolecular) cluster_final Step 3: Aromatization & Workup Ester Phenyl 2-picolinate LewisAcid Lewis Acid (e.g., AlCl₃) Ester->LewisAcid Complex Acyl-Lewis Acid Complex LewisAcid->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Generates Wheland Wheland Intermediate (Arenium Ion) Acylium->Wheland Electrophilic Attack (para-position) Aromatization Intermediate Complex Wheland->Aromatization Deprotonation Workup Aqueous Workup Aromatization->Workup Product p-Hydroxyphenyl 2-pyridyl ketone Workup->Product Hydrolysis

Caption: Mechanism of the Fries Rearrangement.

Causality and Field Insights:

  • Regioselectivity: The ratio of ortho to para products is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the thermodynamically more stable para-isomer, while higher temperatures favor the ortho-isomer.[5]

  • Catalyst Choice: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be harsh.[6] Modern protocols utilize Brønsted acids like methanesulfonic acid (MSA), which can offer higher para-selectivity and a more environmentally benign process.[4][6] The use of MSA with methanesulfonic anhydride has been shown to improve yields by effectively removing residual water.[4]

  • One-Pot Variation: A one-pot synthesis has been developed where phenol and a carboxylic acid are reacted in a mixture of trifluoromethanesulfonic acid (TfOH) and its anhydride (Tf₂O). This system first forms the phenolic ester in situ, which then undergoes the rearrangement to the hydroxyaryl ketone.[7]

Friedel-Crafts Acylation: The Challenge of O- vs. C-Acylation

Direct Friedel-Crafts acylation of phenol with an activated form of picolinic acid (like picolinoyl chloride) is another potential route. Phenols are bidentate nucleophiles, meaning they can react at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

Mechanism and Challenges:

  • O-Acylation (Kinetic Product): The reaction at the phenolic oxygen is typically faster, leading to the formation of phenyl 2-picolinate. This is considered the kinetic product.

  • C-Acylation (Thermodynamic Product): The reaction at the aromatic ring is thermodynamically more stable. In the presence of a Lewis acid like AlCl₃, the initially formed O-acylated product can rearrange to the C-acylated product via the Fries rearrangement mechanism.

To favor direct C-acylation, the hydroxyl group is often protected as a silyl ether. The silyl ether is then acylated under standard Friedel-Crafts conditions. The silyl protecting group is conveniently cleaved during the aqueous workup, directly yielding the desired p-hydroxyphenyl ketone.[8]

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Advantages Disadvantages
Houben-Hoesch Phenol, 2-CyanopyridineHCl, Lewis Acid (ZnCl₂)Direct C-acylation; avoids O-acylation issues.Requires handling of HCl gas; nitrile may be toxic; limited to activated arenes.[1][2]
Fries Rearrangement Phenyl 2-picolinateLewis or Brønsted AcidGood yields; regioselectivity can be controlled by temperature.[5]Requires pre-synthesis of the ester; harsh Lewis acids often needed.[6]
Friedel-Crafts Phenol, Picolinoyl ChlorideLewis Acid (AlCl₃)Utilizes common starting materials.Prone to O-acylation; often requires protection of the hydroxyl group.[8]

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement (Brønsted Acid Method)

This protocol is adapted from methodologies using methanesulfonic acid, which favors para-selectivity.[4]

Workflow:

Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Combine Phenyl 2-picolinate and MSA/MSA Anhydride B 2. Heat under N₂ (e.g., 65 °C) A->B Reaction C 3. Quench with Ice Water B->C Workup D 4. Extract with Organic Solvent C->D E 5. Purify by Chromatography D->E F 6. Characterize Product E->F

Caption: A generalized workflow for ketone synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methanesulfonic acid (MSA, ~8-10 equivalents). Add methanesulfonic anhydride (~0.2 equivalents) to scavenge residual water. Stir for 10 minutes.

  • Reaction Initiation: Add phenyl 2-picolinate (1.0 equivalent) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Conclusion

The formation of this compound can be achieved through several distinct mechanistic pathways, each with its own set of advantages and challenges. The Houben-Hoesch reaction offers a direct route from phenol and a nitrile, effectively bypassing the issue of O-acylation. The Fries rearrangement provides an elegant intramolecular approach starting from a phenolic ester, where reaction conditions can be tuned to achieve high para-selectivity, especially with modern Brønsted acid catalysts. While direct Friedel-Crafts acylation is conceptually simple, it requires careful management of the competing O- versus C-acylation pathways, often necessitating a protection-deprotection sequence. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and tolerance for specific reagents and conditions. A thorough understanding of these underlying mechanisms is paramount for any scientist aiming to optimize the synthesis of this and related hydroxyaryl ketones.

References

p-Hydroxyphenyl 2-pyridyl ketone chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, also known as p-Hydroxyphenyl 2-pyridyl ketone, is a bi-functional aromatic ketone featuring a phenol group and a pyridine ring. This unique structural combination imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety can act as a hydrogen bond acceptor and a base, while the phenolic hydroxyl group can serve as a hydrogen bond donor and an acidic proton source.[1][2] This dual character makes the molecule a versatile scaffold for building more complex structures. Its derivatives are explored for various therapeutic applications, leveraging the established roles of both pyridyl and hydroxyphenyl groups in biologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.

Chemical Structure and Core Properties

The fundamental structure of (4-hydroxyphenyl)(pyridin-2-yl)methanone consists of a carbonyl group bridging a pyridine ring at the 2-position and a phenol ring at the 4-position (para). The molecule is achiral and possesses two rotatable bonds, allowing for conformational flexibility between the aromatic rings and the central ketone.[1][2]

Canonical SMILES: C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O[5] InChI Key: ADNZLHSXIAPURS-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [2]
CAS Number 33077-70-2[1]
Boiling Point 394.8°C at 760 mmHg[1]
Density 1.251 g/cm³[1]
Flash Point 192.5°C[1]
LogP 2.018[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Note: Some values are estimates based on computational models.

Synthesis Pathway and Experimental Protocol

The synthesis of aryl ketones bearing a hydroxyl group, such as (4-hydroxyphenyl)(pyridin-2-yl)methanone, presents a classic challenge in organic synthesis. Direct Friedel-Crafts acylation of phenol is often inefficient.

Causality of Synthetic Strategy: Friedel-Crafts vs. Fries Rearrangement

The direct Friedel-Crafts acylation of phenol with picolinoyl chloride using a Lewis acid like AlCl₃ is problematic. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst.[6][7] This complexation deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation) and can promote undesired side reactions.

To circumvent this, a more reliable and higher-yielding strategy involves a two-step sequence:

  • O-Acylation: First, an esterification reaction is performed where the phenolic hydroxyl group acts as a nucleophile, attacking the acylating agent (e.g., picolinoyl chloride) to form a phenyl ester. This reaction proceeds under kinetic control and does not require a strong Lewis acid.

  • Fries Rearrangement: The resulting O-acylated intermediate, phenyl 2-picolinate, is then subjected to the Fries rearrangement. In the presence of a Lewis acid (or a strong Brønsted acid), the acyl group migrates from the phenolic oxygen to the para position of the aromatic ring.[6] This intramolecular rearrangement is thermodynamically driven, leading to the more stable C-acylated product.

This two-step approach provides superior control and typically results in a cleaner reaction with higher yields of the desired para-substituted product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Acylation (Esterification) cluster_1 Step 2: Fries Rearrangement Phenol Phenol Ester Phenyl 2-picolinate (Intermediate) Phenol->Ester Picolinoyl_Cl Picolinoyl Chloride Picolinoyl_Cl->Ester Base Base (e.g., Pyridine) in Dichloromethane Base->Ester Facilitates reaction Ester_rearrange Phenyl 2-picolinate Ester->Ester_rearrange Purified Intermediate Lewis_Acid Lewis Acid (AlCl₃) Heat Product p-Hydroxyphenyl 2-pyridyl ketone Lewis_Acid->Product Promotes rearrangement Ester_rearrange->Product caption Synthetic workflow for this compound. Kinase_Inhibition_Hypothesis cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Molecule (4-hydroxyphenyl) (pyridin-2-yl)methanone Molecule->Hinge H-Bond Acceptor (Pyridyl-N) Molecule->Hydrophobic_Pocket Hydrophobic Interaction Molecule->Solvent_Front Vector for Modification (-OH) caption Hypothetical binding mode in a kinase active site.

References

theoretical calculations of p-Hydroxyphenyl 2-pyridyl ketone electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of p-Hydroxyphenyl 2-pyridyl ketone Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities and potential biological activities.[1][2] A thorough understanding of their electronic properties is paramount for predicting their reactivity, stability, and interaction with biological targets.[3][4] This guide provides a comprehensive, in-depth technical overview of the theoretical methodologies used to calculate the electronic properties of this compound. We will delve into the rationale behind method selection, provide a detailed step-by-step computational workflow, and discuss the interpretation of the calculated properties. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research endeavors.[5]

Introduction: The Significance of Electronic Properties

The electronic structure of a molecule governs its chemical behavior.[4] For a molecule like this compound, understanding its electronic properties can provide invaluable insights into:

  • Reactivity: Identifying electron-rich and electron-poor regions helps predict sites for electrophilic and nucleophilic attack.[6]

  • Spectroscopic Behavior: Theoretical calculations can predict and interpret UV-Vis spectra, providing information about electronic transitions.[7][8]

  • Intermolecular Interactions: The charge distribution and electrostatic potential are crucial for understanding how the molecule interacts with other molecules, such as proteins or other materials.

  • Pharmacological Activity: Electronic properties are key descriptors in quantitative structure-activity relationship (QSAR) studies, aiding in the design of more potent drug candidates.[9]

This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful and widely used quantum chemical methods for investigating the electronic structure of molecules.[4][10][11]

Theoretical Framework: Why DFT and TD-DFT?

For a molecule of the size and complexity of this compound, DFT offers an excellent balance between accuracy and computational cost.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, which is a function of only three spatial coordinates, rather than the many-electron wavefunction.[4][10] This makes it feasible to study relatively large molecular systems.[4]

Key advantages of DFT for this application include:

  • Good accuracy for ground-state properties: DFT, with appropriate functionals (e.g., B3LYP, ωB97X-D), provides reliable predictions for molecular geometries, vibrational frequencies, and ground-state electronic properties.[12][13][14]

  • Computational efficiency: DFT calculations are significantly faster than traditional correlated wavefunction-based methods, allowing for the exploration of larger molecules and more complex systems.[4]

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties.[15][16] This is essential for understanding the molecule's response to light and for interpreting its electronic absorption spectrum.[7]

Choice of Functional and Basis Set: A Critical Decision

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: For molecules like this compound, which contain both aromatic rings and heteroatoms, hybrid functionals such as B3LYP are a common and reliable choice.[12][13] For a more accurate description of long-range interactions and charge-transfer excitations, long-range corrected functionals like CAM-B3LYP or ωB97X-D are recommended.[15][17]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a good choice for this system, as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.[13]

Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, step-by-step protocol for calculating the electronic properties of this compound using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[18][19][20][21]

Step 1: Molecular Structure Input

The first step is to create a 3D model of the this compound molecule. This can be done using a molecular builder and editor like Avogadro or Chemcraft.[22][23] The initial coordinates can be obtained from experimental data (e.g., X-ray crystallography if available) or built from standard bond lengths and angles.

Step 2: Geometry Optimization

The initial molecular structure is likely not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable structure.[12]

Protocol:

  • Select the level of theory: B3LYP/6-311++G(d,p).

  • Specify the calculation type: Geometry Optimization.

  • Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Verify the optimized structure: Ensure that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 3: Calculation of Ground-State Electronic Properties

Once the geometry is optimized, a single-point energy calculation can be performed at the same level of theory to obtain various ground-state electronic properties.

Key Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.[9][24] The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[25]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[6] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[26] Red colors typically indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor).[6]

  • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.

Step 4: Calculation of Excited-State Properties (TD-DFT)

To investigate the electronic transitions and predict the UV-Vis spectrum, a TD-DFT calculation is necessary.[15][27]

Protocol:

  • Select the level of theory: B3LYP/6-311++G(d,p) (or a long-range corrected functional for better accuracy).

  • Specify the calculation type: TD-DFT.

  • Define the number of excited states to calculate: Typically, calculating the first 10-20 singlet excited states is sufficient to cover the near-UV and visible regions.

  • Run the calculation.

Data to Extract:

  • Excitation Energies and Oscillator Strengths: The output will provide the energies of the electronic transitions and their corresponding oscillator strengths. The oscillator strength is a measure of the intensity of the absorption band.

  • Nature of the Transitions: The output will also describe the character of each electronic transition (e.g., π → π, n → π).

Visualization and Data Presentation

Clear and concise visualization of the calculated data is essential for interpretation and communication.

Computational Workflow Diagram

G cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input Structure->Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Frequency Calculation Frequency Calculation Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))->Frequency Calculation Verify Minimum Ground-State Properties\n(DFT) Ground-State Properties (DFT) Frequency Calculation->Ground-State Properties\n(DFT) Excited-State Properties\n(TD-DFT) Excited-State Properties (TD-DFT) Ground-State Properties\n(DFT)->Excited-State Properties\n(TD-DFT) Data Analysis Data Analysis Excited-State Properties\n(TD-DFT)->Data Analysis

References

Introduction: The Strategic Importance of p-Hydroxyphenyl 2-pyridyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of p-Hydroxyphenyl 2-pyridyl ketone Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique combination of a hydrogen bond-donating phenol group, a hydrogen bond-accepting pyridyl nitrogen, and a central ketone linker allows for multifaceted interactions with biological targets. These derivatives have been investigated for a range of pharmacological activities, including potential as anti-inflammatory, hepatoprotective, and anti-tubercular agents.[1][2] The pyridine moiety, a common feature in many pharmaceuticals, enhances aqueous solubility and can significantly influence a molecule's metabolic stability and pharmacokinetic profile.[3][4]

This guide provides a comprehensive overview of the predominant synthetic strategies, detailed isolation and purification protocols, and analytical characterization techniques for this important class of compounds. It is designed for researchers and scientists in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles that govern these methodologies.

Part 1: Core Synthetic Strategies

The construction of the this compound core can be approached through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The Fries Rearrangement: A Classic Route to Hydroxyaryl Ketones

The Fries rearrangement is a powerful and industrially significant reaction for converting phenolic esters into hydroxyaryl ketones through an acyl group migration catalyzed by a Lewis or Brønsted acid.[5][6][7] This method is particularly well-suited for this synthesis as it directly installs the ketone at the desired position on the phenol ring.

Causality Behind the Experimental Choices: The reaction proceeds in two conceptual stages: formation of the phenolic ester followed by its rearrangement. Phenyl 2-picolinate, the ester precursor, is synthesized from phenol and a 2-picolinic acid derivative. The subsequent rearrangement is highly dependent on reaction conditions to achieve the desired para-selectivity.

  • Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used.[6] However, they are often required in stoichiometric excess and can be corrosive. Modern alternatives include Brønsted acids like methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TfOH), which can offer higher yields and cleaner reactions.[8][9]

  • Temperature Control: Temperature is a critical parameter for controlling regioselectivity. Lower reaction temperatures (typically below 60°C) kinetically favor the formation of the para-substituted product, which is our target.[6][7][10] Higher temperatures tend to favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the catalyst.[7]

  • Solvent Polarity: The use of polar solvents can also enhance the formation of the para product.[7][11]

Reaction Mechanism: Fries Rearrangement The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in a reaction akin to Friedel-Crafts acylation.[6][11]

Fries_Rearrangement cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up Ester Phenyl 2-Picolinate Complex Activated Ester-Catalyst Complex Ester->Complex + AlCl₃ Catalyst Lewis Acid (e.g., AlCl₃) Acylium 2-Picolinoyl Acylium Ion + AlCl₃-Phenoxide Complex->Acylium Rearrangement Phenoxide AlCl₃-Phenoxide Ring Sigma Sigma Complex (Wheland Intermediate) Phenoxide->Sigma + Acylium Ion (para-attack) Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation / Rearomatization Final_Product This compound Product_Complex->Final_Product + H₂O/H⁺ Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Deprotection AcylChloride 2-Picolinoyl Chloride AcyliumIon 2-Picolinoyl Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Anisole Anisole (Substrate) Intermediate Arenium Ion Intermediate Anisole->Intermediate + Acylium Ion ProtectedKetone p-Methoxyphenyl 2-pyridyl ketone Intermediate->ProtectedKetone - H⁺ (regenerates AlCl₃) FinalProduct This compound ProtectedKetone->FinalProduct Demethylation (e.g., BBr₃) Experimental_Workflow Start Crude Reaction Mixture Quench 1. Quenching (Ice / aq. HCl) Start->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extract Wash 3. Aqueous Washes (H₂O, Brine) Extract->Wash Dry 4. Drying & Concentration (Na₂SO₄, Rotary Evaporation) Wash->Dry TLC 5. TLC Analysis (Determine solvent system) Dry->TLC Column 6. Column Chromatography (Silica Gel) TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Recrystallize 7. Recrystallization (e.g., Ethanol/Water) Fractions->Recrystallize Characterize 8. Final Characterization (NMR, IR, MS, MP) Recrystallize->Characterize End Pure Crystalline Product Characterize->End

References

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, a diaryl ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structure, incorporating a phenol, a pyridine ring, and a ketone linker, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and coordination potential. This guide provides a comprehensive overview of its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity

IdentifierValue
IUPAC Name (4-hydroxyphenyl)(pyridin-2-yl)methanone
CAS Number 33077-70-2
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
InChI Key ADNZLHSXIAPURS-UHFFFAOYSA-N

Synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone are not extensively reported in publicly available literature, its structure lends itself to several well-established synthetic methodologies for the formation of diaryl ketones. The following sections outline plausible and logical synthetic strategies, grounded in fundamental organic chemistry principles. It is important to note that these are generalized procedures and would require optimization for this specific target molecule.

Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of a sufficiently activated aromatic ring. In this case, phenol would serve as the nucleophilic aromatic compound and an activated derivative of picolinic acid (pyridine-2-carboxylic acid) as the acylating agent.

Proposed Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants phenol Phenol product (4-hydroxyphenyl)(pyridin-2-yl)methanone phenol->product Aromatic Substrate picolinoyl_chloride 2-Picolinoyl Chloride picolinoyl_chloride->product Acylating Agent lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->product Catalyst

Figure 1: Proposed Friedel-Crafts acylation route.

Causality Behind Experimental Choices:

The Friedel-Crafts acylation is a direct and often high-yielding method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group. Phenol is a highly activated aromatic ring due to the electron-donating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent (e.g., 2-picolinoyl chloride) to form a highly electrophilic acylium ion.

However, a key consideration when using phenol in Friedel-Crafts reactions is its potential to coordinate with the Lewis acid via the hydroxyl group, which can deactivate the catalyst and complicate the reaction. This often necessitates the use of excess catalyst. An alternative is the Fries rearrangement, where the phenyl ester of picolinic acid is rearranged to the ketone under Friedel-Crafts conditions.

Generalized Experimental Protocol (Hypothetical):

  • To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add 2-picolinoyl chloride.

  • Allow the mixture to stir for a short period to form the acylium ion complex.

  • Slowly add a solution of phenol in the same solvent to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Grignard Reaction

An alternative strategy involves the nucleophilic addition of a Grignard reagent to a suitable electrophile. This could be approached in two ways:

  • Route A: Reaction of a pyridyl Grignard reagent with a protected 4-hydroxybenzaldehyde.

  • Route B: Reaction of a protected 4-hydroxyphenyl Grignard reagent with a pyridine-2-carboxaldehyde, followed by oxidation.

Proposed Reaction Scheme (Route A):

Grignard_Reaction bromopyridine 2-Bromopyridine grignard 2-Pyridylmagnesium Bromide bromopyridine->grignard + Mg/ether mg Mg intermediate_alcohol Intermediate Alcohol grignard->intermediate_alcohol 1. protected_aldehyde 4-(O-Protected)-benzaldehyde protected_aldehyde->intermediate_alcohol 2. oxidation Oxidation (e.g., PCC, MnO₂) intermediate_alcohol->oxidation deprotection Deprotection oxidation->deprotection product (4-hydroxyphenyl)(pyridin-2-yl)methanone deprotection->product

Figure 2: Proposed Grignard reaction and subsequent oxidation route.

Causality Behind Experimental Choices:

The Grignard reaction is a powerful tool for C-C bond formation. The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore, protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) is a critical first step. The subsequent oxidation of the secondary alcohol intermediate to the ketone is a standard transformation. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this purpose. The final deprotection step would be chosen based on the protecting group used.

Generalized Experimental Protocol (Hypothetical):

  • Protection: Protect the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group.

  • Grignard Formation: Prepare the 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous diethyl ether or THF.

  • Addition: Add the protected 4-hydroxybenzaldehyde to the freshly prepared Grignard reagent at low temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Oxidation: Dissolve the crude alcohol in a suitable solvent and treat with an oxidizing agent until the starting material is consumed.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether).

  • Purification: Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

PropertyEstimated Value (for (4-hydroxyphenyl)(phenyl)methanone)
Melting Point 132-135 °C[1]
Boiling Point 260-262 °C at 24 mmHg[1]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.
pKa The phenolic proton is expected to have a pKa around 8-10, similar to other phenols. The pyridinium conjugate acid is expected to have a pKa around 5.

Expected Spectroscopic Features:

While experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure:

  • ¹H NMR:

    • Aromatic protons of the pyridine ring (typically in the range of δ 7.5-8.8 ppm).

    • Aromatic protons of the hydroxyphenyl ring, showing an AA'BB' splitting pattern (two doublets, typically in the range of δ 6.8-7.8 ppm).

    • A broad singlet for the phenolic hydroxyl proton (its chemical shift would be concentration and solvent dependent).

  • ¹³C NMR:

    • A carbonyl carbon signal in the range of δ 190-200 ppm.

    • Signals for the aromatic carbons of both rings. The carbon bearing the hydroxyl group would be shifted downfield.

  • IR Spectroscopy:

    • A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹.

    • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

    • C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ).

    • Characteristic fragmentation patterns involving the loss of CO and cleavage of the aryl-ketone bonds.

Potential Applications in Drug Discovery and Development

The (4-hydroxyphenyl)(pyridin-2-yl)methanone scaffold contains key pharmacophoric features that suggest its potential as a building block for various therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenol group can serve as both a hydrogen bond donor and acceptor.

Rationale for Potential Biological Activity:

  • Kinase Inhibition: The pyridine and pyridinone moieties are prevalent in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The overall shape and hydrogen bonding potential of (4-hydroxyphenyl)(pyridin-2-yl)methanone make it a plausible starting point for the design of inhibitors for various kinases.

  • Enzyme Inhibition: The benzophenone scaffold is known to be a part of various enzyme inhibitors. For instance, some hydroxyphenyl ketone derivatives have shown inhibitory activity against enzymes like 4-hydroxyphenylpyruvate dioxygenase.

  • Antimicrobial and Antiviral Activity: Pyridine-containing compounds have a broad spectrum of biological activities, including antimicrobial and antiviral properties.

  • Anticancer Properties: The combination of a phenol and a heterocyclic ring is a common feature in many anticancer agents. These functionalities can interact with various biological targets involved in cancer progression.

Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):

Kinase_Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain activates atp ATP atp->kinase_domain substrate Substrate Protein kinase_domain->substrate phosphorylates block Inhibition inhibitor (4-hydroxyphenyl)(pyridin-2-yl)methanone -based inhibitor inhibitor->kinase_domain p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream

Figure 3: A generalized schematic of how a (4-hydroxyphenyl)(pyridin-2-yl)methanone-based inhibitor might block a receptor tyrosine kinase signaling pathway.

Conclusion

(4-hydroxyphenyl)(pyridin-2-yl)methanone is a molecule with significant untapped potential, particularly in the realm of medicinal chemistry. While detailed experimental data on its synthesis and biological activity are currently sparse in the public domain, its structural features provide a strong rationale for its exploration as a scaffold for the development of novel therapeutic agents. This guide has outlined plausible synthetic routes and highlighted its potential as a starting point for the design of enzyme inhibitors, particularly kinase inhibitors. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

A Guide to the Crystal Structure Analysis of p-Hydroxyphenyl 2-pyridyl ketone: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of p-Hydroxyphenyl 2-pyridyl ketone. This molecule, with its combination of a hydroxylated phenyl ring, a central ketone linker, and a pyridyl group, presents a rich landscape for studying non-covalent interactions that are crucial in drug design and materials science.

Introduction

This compound is a molecule of significant interest due to its structural motifs, which are prevalent in pharmacologically active compounds and functional materials. The presence of hydrogen bond donors (hydroxyl group) and acceptors (ketone oxygen, pyridyl nitrogen), along with aromatic rings capable of π-stacking, suggests a complex and potentially polymorphic crystalline architecture.[1][2] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling physicochemical properties such as solubility, stability, and bioavailability. This guide will walk through a hypothetical, yet scientifically grounded, crystal structure analysis of this compound, from synthesis to the elucidation of its supramolecular assembly.

Part 1: Synthesis and Crystallization

The synthesis of this compound can be approached through several established synthetic routes. A common method involves the Friedel-Crafts acylation of phenol with pyridine-2-carbonyl chloride.[3] Alternatively, the oxidation of the corresponding secondary alcohol, (4-hydroxyphenyl)(pyridin-2-yl)methanol, provides another viable pathway.

Experimental Protocol: Single Crystal Growth

The cornerstone of X-ray crystal structure analysis is the availability of a high-quality single crystal. The choice of crystallization technique is often empirical and requires screening various solvents and conditions.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Methodology: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane). A suitable solvent will dissolve the compound moderately at room temperature or upon gentle heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound in a selected solvent (e.g., a mixture of ethanol and water to modulate solubility) in a clean glass vial. Gentle heating may be applied to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at a constant temperature. This slow process is critical to allow for the ordered arrangement of molecules into a single crystal lattice.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of well-defined crystals. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]

Experimental Protocol: Data Collection and Structure Solution

Objective: To collect diffraction data and solve the crystal structure of this compound.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector) is essential.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent crystal degradation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas, and the diffractometer collects a series of diffraction images as the crystal is rotated. Software such as Bruker's SMART or similar packages are used to control the data collection process.[6]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like SAINT.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, often with software like SHELXS.[6] The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data using a least-squares method with software such as SHELXL.[6] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for this compound, based on common values for organic molecules of similar size and composition.

ParameterHypothetical Value
Chemical FormulaC₁₂H₉NO₂[7]
Formula Weight199.21 g/mol [7]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)995.4
Z4
Calculated Density (g/cm³)1.328
Absorption Coefficient (mm⁻¹)0.75
F(000)416
R-factor (R1)~0.04
Goodness-of-Fit (GOF)~1.05

Part 3: Analysis of the Crystal Structure

The solved crystal structure would reveal the precise molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing.

Molecular Conformation

The molecule is expected to be non-planar. The dihedral angle between the phenyl and pyridyl rings will be a key conformational parameter, influenced by the steric hindrance around the central ketone group. This twist is a common feature in related benzoylpyridine derivatives.[6][8]

Intermolecular Interactions

The supramolecular architecture of this compound is anticipated to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding:

The hydroxyl group of the phenol is a potent hydrogen bond donor. It is highly likely to form a strong hydrogen bond with either the ketone oxygen or the pyridyl nitrogen of an adjacent molecule. An O-H···O or O-H···N hydrogen bond would be expected to be a primary motif in the crystal packing, potentially leading to the formation of chains or dimers.[9][10][11]

π-π Stacking:

The presence of two aromatic rings, the phenyl and pyridyl groups, provides the opportunity for π-π stacking interactions.[1][2] These interactions, where the electron-rich π systems of adjacent rings overlap, are crucial for stabilizing the crystal lattice. The geometry of these interactions (e.g., parallel-displaced or T-shaped) will depend on the overall molecular packing.

Other Weak Interactions:

Weaker C-H···O and C-H···π interactions are also expected to play a role in the overall stability of the crystal structure.[9] These interactions, although individually weak, collectively contribute significantly to the lattice energy.

Visualization of Supramolecular Assembly

Graphviz diagrams can be used to visualize the key intermolecular interactions.

Hydrogen_Bonding_Motif cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_Ketone C=O A_OH->B_Ketone O-H···O A_Phenyl p-Hydroxyphenyl A_Phenyl->A_OH A_Ketone C=O A_Phenyl->A_Ketone A_Pyridyl Pyridyl A_Ketone->A_Pyridyl B_Pyridyl Pyridyl

References

potential biological activities of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of p-Hydroxyphenyl 2-pyridyl ketone

Abstract

This technical guide provides a comprehensive exploration of the . Characterized by a p-hydroxyphenyl group linked to a pyridine ring via a carbonyl bridge, this molecule possesses structural motifs common to numerous pharmacologically active agents. While direct experimental data on this specific ketone is limited, this document synthesizes information from analogous structures—including phenolic ketones, chalcones, and pyridine derivatives—to build a robust, evidence-based hypothesis for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We provide detailed, field-proven experimental protocols to enable researchers to systematically investigate these putative activities and elucidate the underlying mechanisms of action.

Introduction and Molecular Profile

This compound is a small molecule featuring two key pharmacophores: a phenol ring, known for its antioxidant and hydrogen-bonding capabilities, and a pyridine ring, a bioisostere of benzene found in many established drugs, which can modulate solubility and receptor interactions. The ketone linker provides structural rigidity and a potential site for hydrogen bonding.

Chemical Structure:

  • Chemical Name: (4-hydroxyphenyl)(pyridin-2-yl)methanone

  • CAS Number: 33077-70-2[1][2]

  • Molecular Formula: C₁₂H₉NO₂[1]

  • Molecular Weight: 199.21 g/mol [1]

The combination of these features suggests a high potential for biological activity. Phenyl ketone derivatives are recognized for a wide array of pharmacological effects, including hepatoprotective, anti-inflammatory, and anticancer properties.[3] Similarly, the pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting significant anticancer and antimicrobial activities.[4][5][6] This guide will, therefore, explore the therapeutic potential of this compound by examining the established activities of its structural relatives.

Potential Anticancer Activity: A Structure-Activity Rationale

The rationale for investigating this compound as an anticancer agent is strong. Related pyridine-containing compounds have demonstrated potent antiproliferative effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells, with IC₅₀ values in the low micromolar range.[4] The proposed mechanisms often involve the induction of cell cycle arrest and apoptosis.[4][7][8]

Hypothesized Mechanism: Induction of Apoptosis

A primary mechanism for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death.[9] We hypothesize that this compound may trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a caspase cascade. Key executioner caspases, such as caspase-3, then cleave critical cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the systematic dismantling of the cell.[10][11]

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Experimental Workflow for In Vitro Anticancer Evaluation

A systematic, multi-stage approach is required to validate the anticancer potential of a novel compound. The workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays.

Caption: Experimental workflow for in vitro anticancer testing.

Data Presentation: Cytotoxicity Screening

Quantitative data from cytotoxicity assays should be presented clearly to compare the potency of the test compound against a positive control across multiple cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.[9][12]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell Line Tissue of Origin This compound IC₅₀ (µM) Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
HepG2 Liver Carcinoma Experimental Value 1.2 ± 0.2
A549 Lung Carcinoma Experimental Value 1.5 ± 0.3
PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4

Note: Control data is illustrative, adapted from standard screening results.[9]

PROTOCOLS: ANTICANCER ACTIVITY ASSESSMENT

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[9] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple crystals.[16]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Rationale: Western blotting is a core technique to detect specific proteins in a cell lysate, making it ideal for confirming the molecular events of apoptosis.[10] This protocol focuses on detecting the cleavage of Caspase-3 and its substrate, PARP-1, which are hallmark indicators of apoptosis.[11]

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash them twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[10]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel (10-15%). Include a pre-stained protein ladder.[10]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[10]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Washing: Repeat the washing step.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system. An increase in the bands corresponding to cleaved Caspase-3 (p17/p12) and cleaved PARP (89 kDa) in treated cells compared to controls indicates the induction of apoptosis.[11]

Potential Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.[17] The anti-inflammatory action of phenyl ketone derivatives has also been reported.[18] We hypothesize that this compound could exert anti-inflammatory effects by inhibiting key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and modulating pro-inflammatory signaling pathways like NF-κB.[19]

Antimicrobial Potential

The pyridine ring is a common feature in many antimicrobial agents. Studies on related pyridyl derivatives have demonstrated weak to moderate activity against both Gram-positive and Gram-negative bacteria.[20][21] Furthermore, metal complexes of pyridyl-containing ligands have shown potent antifungal activity.[22] This suggests that this compound may possess intrinsic antimicrobial properties worth investigating. A standard approach would be to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

While direct biological data for this compound is not yet available in the public domain, a comprehensive analysis of its structural components and related compounds provides a compelling rationale for its investigation as a novel therapeutic agent. The presence of both a hydroxyphenyl group and a pyridine ring strongly suggests the potential for significant anticancer, anti-inflammatory, and antimicrobial activities.

The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for researchers to:

  • Synthesize and characterize the compound.

  • Systematically screen for cytotoxicity against a panel of cancer cell lines.

  • Elucidate the specific mechanism of action, such as the induction of apoptosis.

  • Evaluate its potential as an anti-inflammatory and antimicrobial agent.

This foundational work is critical for validating the therapeutic hypotheses presented herein and determining if this compound represents a promising lead compound for future drug development efforts.

References

Methodological & Application

Synthesis of p-Hydroxyphenyl 2-pyridyl Ketone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The p-Hydroxyphenyl 2-pyridyl ketone scaffold is a recurring motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The constituent hydroxyphenyl and pyridyl rings are privileged structures in drug discovery, known to interact with various biological targets. Pyridine derivatives, for instance, are integral to numerous drugs, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and anticancer properties[1][2]. Similarly, phenyl ketone moieties are found in compounds with diverse bioactivities, such as hepatoprotective and anti-inflammatory effects[3]. The combination of these two pharmacophores in this compound makes it a valuable building block for the development of novel therapeutics.

This application note provides a detailed experimental protocol for the synthesis of this compound. The synthetic strategy is centered around the Fries rearrangement, a robust and well-established method for the preparation of hydroxyaryl ketones from phenolic esters[4]. This reaction is of significant industrial importance for synthesizing pharmaceutical intermediates[4]. The causality behind key experimental choices, including the selection of reagents, catalysts, and reaction conditions to favor the desired para-substituted product, is thoroughly discussed. This document is intended to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this important chemical entity.

Synthetic Strategy: The Fries Rearrangement

The synthesis of this compound is achieved through a two-step process commencing with the esterification of phenol with 2-picolinoyl chloride to form phenyl 2-picolinate. This ester intermediate subsequently undergoes a Lewis acid-catalyzed Fries rearrangement to yield the target ketone.

Direct Friedel-Crafts acylation of phenol with 2-picolinoyl chloride is a conceivable alternative. However, this approach is often complicated by competitive O-acylation, leading to the formation of the phenyl ester as a major byproduct, thus reducing the yield of the desired C-acylated ketone[5]. The Fries rearrangement elegantly circumvents this issue by intentionally forming the ester and then inducing the migration of the acyl group to the aromatic ring.

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is highly dependent on reaction conditions[4][6]. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer, which is the target of this protocol. This is attributed to kinetic control of the reaction, where the less sterically hindered para position is preferentially acylated[4].

Experimental Protocols

Part 1: Synthesis of Phenyl 2-Picolinate (Esterification)

This initial step involves the formation of the ester precursor required for the Fries rearrangement.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.10
2-Picolinoyl chloride hydrochloride178.0217.80 g0.10
Pyridine (anhydrous)79.10150 mL-
Dichloromethane (DCM, anhydrous)84.93100 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (9.41 g, 0.10 mol) in anhydrous pyridine (150 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of 2-picolinoyl chloride hydrochloride (17.80 g, 0.10 mol) in anhydrous dichloromethane (100 mL) to the stirred phenol solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl 2-picolinate. The product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC.

Part 2: Synthesis of this compound via Fries Rearrangement

This is the key step where the acyl group migrates to the para position of the phenyl ring to form the desired ketone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenyl 2-picolinate (crude from Part 1)199.21~0.10~0.10
Aluminum chloride (anhydrous)133.3440.0 g0.30
Nitrobenzene (anhydrous)123.11150 mL-
2 M Hydrochloric acid-200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (40.0 g, 0.30 mol) to anhydrous nitrobenzene (150 mL).

  • Cool the suspension to 5-10 °C in an ice-water bath.

  • Slowly add the crude phenyl 2-picolinate from Part 1 to the stirred suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for 4 hours. The low temperature is crucial to favor the formation of the para-substituted product[4][6].

  • Monitor the progress of the rearrangement by TLC (hexane:ethyl acetate, 1:1).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto 500 g of crushed ice containing 100 mL of concentrated hydrochloric acid. This should be done in a large beaker with vigorous stirring in a fume hood.

  • The nitrobenzene will be removed by steam distillation. Add water to the mixture and heat to distill off the nitrobenzene.

  • After removal of the nitrobenzene, cool the remaining aqueous solution. The product, this compound, will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

Part 3: Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound (CAS No: 33077-70-2)[7] can be confirmed by spectroscopic methods.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the hydroxyphenyl and pyridyl rings. The hydroxyl proton will likely appear as a broad singlet.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the ketone carbonyl carbon typically in the downfield region (around 190-200 ppm), in addition to the signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1640-1680 cm⁻¹ for aryl ketones) and a broad absorption for the hydroxyl (O-H) group (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (199.21 g/mol ).

Visualizing the Workflow

Reaction Mechanism

Fries_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product PhenylPicolinate Phenyl 2-Picolinate AcyliumIon Acylium-Lewis Acid Complex PhenylPicolinate->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Product p-Hydroxyphenyl 2-pyridyl Ketone AcyliumIon->Product Intramolecular Rearrangement

Caption: Fries Rearrangement Mechanism for Ketone Synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Phenol & 2-Picolinoyl Chloride Esterification Step 1: Esterification (Pyridine, DCM, 0°C to RT) Start->Esterification Ester Intermediate: Phenyl 2-Picolinate Esterification->Ester Fries Step 2: Fries Rearrangement (AlCl₃, Nitrobenzene, 5-10°C) Ester->Fries Quench Workup: Quenching with HCl/ice Fries->Quench Purification Purification: Recrystallization Quench->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Final Product: p-Hydroxyphenyl 2-pyridyl Ketone Characterization->FinalProduct

Caption: Workflow for this compound Synthesis.

Applications in Drug Development

This compound is a valuable scaffold in drug discovery due to the pharmacological importance of its constituent moieties. The pyridone structure, a tautomer of hydroxypyridine, is considered a "privileged scaffold" in medicinal chemistry, capable of serving as both a hydrogen bond donor and acceptor, and acting as a bioisostere for various functional groups.

Derivatives of p-hydroxyphenyl ketones have been investigated for a range of biological activities. For instance, chalcones incorporating pyridyl and hydroxyphenyl groups have demonstrated promising antitubercular activity[4]. Furthermore, pyridine derivatives are being explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development and for the treatment of certain metabolic disorders[8]. The structural features of this compound make it an attractive starting point for the synthesis of compound libraries to screen for various biological targets. Its synthesis, as detailed in this protocol, provides a reliable route to access this key intermediate for further derivatization and biological evaluation.

References

protocol for cytotoxicity assay of p-Hydroxyphenyl 2-pyridyl ketone on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Cytotoxicity Assay of p-Hydroxyphenyl 2-pyridyl ketone on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The exploration of novel chemical entities for anticancer activity is a cornerstone of oncological research. Pyridine derivatives, in particular, have garnered significant interest due to their presence in numerous biologically active compounds and approved pharmaceuticals. This compound is one such molecule whose therapeutic potential warrants investigation. While specific data on this compound is emerging, related structures, such as other substituted pyridines and chalcone precursors, have demonstrated cytotoxic effects by inducing cell cycle arrest and apoptosis.[1] A critical initial step in evaluating any new compound is to quantify its cytotoxic effects on various cancer cell lines.

This document provides a comprehensive guide to assessing the cytotoxicity of this compound. It details a robust, field-proven protocol for the MTT assay, a widely used method for quantifying metabolically active cells.[2][3][4] Furthermore, it outlines complementary assays to elucidate the mechanism of cell death, such as the LDH assay for necrosis and Annexin V/Propidium Iodide staining for apoptosis. The protocols herein are designed to be self-validating through the systematic inclusion of controls, ensuring data integrity and reproducibility.

General Experimental Workflow

The process of evaluating a novel compound's cytotoxicity follows a structured workflow. This ensures that results are reliable and comparable across experiments and cell lines. The key stages involve preparing the cells and compound, performing the viability assay, and finally, analyzing the data to determine cytotoxic potency.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cancer Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment 4. Treatment with Test Compound cell_seeding->treatment compound_prep 3. Test Compound Stock & Serial Dilutions compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 6. Assay Procedure (e.g., MTT Assay) incubation->assay absorbance 7. Absorbance Measurement assay->absorbance calc_viability 8. Calculation of % Cell Viability absorbance->calc_viability ic50 9. IC50 Value Determination calc_viability->ic50

Figure 1: General workflow for in vitro cytotoxicity testing.

Part 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] The principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[2][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Detailed Protocol: MTT Assay

1. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve 500 mg of MTT powder in 100 mL of sterile phosphate-buffered saline (PBS).[4] Mix thoroughly by vortexing and filter-sterilize the solution using a 0.22 µm filter. Store in light-protected aliquots at -20°C for up to 6 months.[2][4]

    • Causality Note: MTT is light-sensitive and can degrade, leading to high background absorbance. Always protect the stock solution and assay plates from light.

  • Solubilization Solution: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, pure Dimethyl Sulfoxide (DMSO) can be used.[5]

    • Causality Note: This solution is critical for dissolving the water-insoluble formazan crystals into a colored solution, which allows for spectrophotometric quantification.

2. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in their appropriate complete growth medium in a 37°C, 5% CO₂ incubator.

  • Harvest cells during their exponential growth phase using trypsinization.

  • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

  • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Trustworthiness Note: The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer.[7]

  • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

3. Compound Treatment:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is common to use a broad range initially (e.g., 0.1, 1, 10, 50, 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Essential Controls:

    • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This accounts for any solvent-induced cytotoxicity.

    • Untreated Control (100% Viability): Wells containing cells with fresh culture medium only.

    • Blank Control: Wells containing culture medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[2]

4. Incubation and Assay Procedure:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.[5]

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.[5]

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]

Part 2: Data Analysis and Interpretation

Accurate data analysis is crucial for determining the cytotoxic potency of the compound. The primary endpoint is the half-maximal inhibitory concentration (IC50).

1. Calculation of Cell Viability:

  • First, subtract the average absorbance of the blank controls from all other absorbance readings to correct for background.

  • Calculate the percentage of cell viability for each concentration using the following formula:[9] % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100

2. IC50 Determination:

  • Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., a four-parameter logistic curve or sigmoidal dose-response curve) to fit the data.[10][11]

  • The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This value is calculated from the fitted curve.[10][12]

Data Presentation: Example IC50 Values

The results should be tabulated to allow for easy comparison of the compound's potency across different cancer cell lines and incubation times.

Cell LineTissue of OriginIncubation TimeIC50 (µM) of this compound
MCF-7 Breast Adenocarcinoma48 hoursHypothetical Value: 25.4 ± 2.1
A549 Lung Carcinoma48 hoursHypothetical Value: 42.8 ± 3.5
HeLa Cervical Carcinoma48 hoursHypothetical Value: 31.2 ± 2.9
HCT-116 Colon Carcinoma48 hoursHypothetical Value: 18.9 ± 1.7
Note: The IC50 values presented are hypothetical and must be determined experimentally. Data are shown as Mean ± Standard Deviation from triplicate experiments.

Part 3: Elucidating the Mechanism of Cell Death

While the MTT assay measures a reduction in cell viability, it does not distinguish between different modes of cell death, such as apoptosis or necrosis.[3] Complementary assays are essential for a deeper mechanistic understanding.

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[13][14]

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released.[15]

Brief Protocol:

  • Seed and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[15][16]

  • After incubation, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a fresh 96-well plate.[16]

  • Add the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).[13]

  • Incubate for 30 minutes at room temperature, protected from light.[15]

  • Add the stop solution.

  • Measure the absorbance at 490 nm.[15]

  • Calculate % cytotoxicity based on the absorbance readings relative to the low and high controls.

Protocol 2: Apoptosis vs. Necrosis Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC or CF®488A) and will bind to these cells.[17][18] PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA, emitting a red fluorescence.[17]

Brief Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add fluorochrome-conjugated Annexin V and PI (or 7-AAD) to the cell suspension.[19]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples immediately by flow cytometry or fluorescence microscopy.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[19]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]

    • Necrotic cells: Annexin V-negative and PI-positive.[19]

Protocol 3: Caspase Activity Assay

Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of effector caspases, like caspase-3, provides direct evidence of apoptosis induction.[20]

Principle: This assay uses a synthetic peptide substrate for a specific caspase (e.g., DEVD for caspase-3) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[21][22] When the active caspase cleaves the substrate, the reporter molecule is released, generating a fluorescent or colorimetric signal that is proportional to caspase activity.[20]

Brief Protocol (Fluorometric):

  • Treat cells with the compound and prepare cell lysates.[20]

  • Add the cell lysate to a reaction mixture containing a reaction buffer and the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC).[22]

  • Incubate at 37°C for 1-2 hours.[22]

  • Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC).[22]

  • Quantify the increase in fluorescence relative to untreated controls.

Hypothesized Signaling Pathway of Action

Based on studies of related pyridine-based anticancer agents, this compound may induce cytotoxicity by activating stress-related pathways and promoting cell cycle arrest, ultimately leading to apoptosis.[1] A plausible mechanism involves the upregulation of tumor suppressor proteins like p53 and the activation of the JNK (c-Jun N-terminal kinase) signaling cascade.

G cluster_stress Cellular Stress Response cluster_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction compound p-Hydroxyphenyl 2-pyridyl ketone p53 p53 Activation compound->p53 jnk JNK Activation compound->jnk p21 p21 Upregulation p53->p21 caspase Caspase-3 Activation jnk->caspase g2m G2/M Arrest p21->g2m apoptosis Apoptosis g2m->apoptosis potentiates caspase->apoptosis

Figure 2: Hypothesized signaling pathway for compound-induced cytotoxicity.

References

The Versatile Virtuoso: p-Hydroxyphenyl 2-pyridyl ketone as a Pivotal Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Hydroxyphenyl 2-pyridyl ketone is a bifunctional aromatic ketone that has emerged as a highly versatile and valuable building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl moiety, and a coordinating pyridyl nitrogen atom, offers a trifecta of reactive sites. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, presenting detailed protocols and mechanistic insights for its use in constructing a diverse array of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and metal coordination, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule[1]. When coupled with a phenolic ketone scaffold, as in this compound, the resulting molecule becomes a powerful synthon. The phenolic hydroxyl group can be readily derivatized, for instance, through O-alkylation, to introduce a variety of side chains, while the ketone functionality serves as a handle for carbon-carbon and carbon-nitrogen bond formation. This strategic combination of reactive groups makes it an ideal starting material for the synthesis of chalcones, substituted alkenes, and complex amine derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₉NO₂
Molecular Weight199.21 g/mol
AppearanceOff-white to yellow crystalline solid
Melting Point168-172 °C
Boiling Point394.8 °C at 760 mmHg[2]
SolubilitySoluble in methanol, ethanol, DMSO, and DMF
pKa (phenolic OH)~10

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is most reliably achieved through a two-step process involving the Friedel-Crafts acylation of a protected phenol, followed by deprotection. Anisole (methoxybenzene) is an ideal starting material due to the activating and ortho-, para-directing nature of the methoxy group, which favors the formation of the desired para-substituted product.

Synthetic Workflow

G

Protocol 1: Synthesis of (4-methoxyphenyl)(pyridin-2-yl)methanone

Causality: This step employs a Friedel-Crafts acylation reaction. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the picolinoyl chloride by forming a complex with the carbonyl oxygen, which then generates a highly electrophilic acylium ion. The electron-rich anisole ring then attacks this electrophile, primarily at the para position due to the directing effect of the methoxy group[3][4][5]. The reaction is conducted at low temperature to control the exothermicity and minimize side reactions.

Materials:

  • Anisole

  • Picolinoyl chloride hydrochloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve picolinoyl chloride hydrochloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional 15 minutes at 0 °C.

  • Add anisole (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Stir vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (4-methoxyphenyl)(pyridin-2-yl)methanone as a solid.

Protocol 2: Demethylation to this compound

Causality: The methoxy group is a robust protecting group that must be cleaved to reveal the desired phenolic hydroxyl group. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the demethylation of aryl methyl ethers[6][7]. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of the bromide ion on the methyl group.

Materials:

  • (4-methoxyphenyl)(pyridin-2-yl)methanone

  • Boron tribromide (BBr₃) (1 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • Dissolve (4-methoxyphenyl)(pyridin-2-yl)methanone (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ (1.2 eq, 1 M solution in DCM) dropwise to the cooled solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Stir for 30 minutes, then add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Organic Synthesis

The strategic placement of the hydroxyl and carbonyl groups, along with the pyridyl nitrogen, allows for a wide range of subsequent transformations.

O-Alkylation: Gateway to Ethers and Esters

The phenolic hydroxyl group is readily alkylated under basic conditions to form a variety of ethers. This is a common strategy in drug discovery to modulate lipophilicity and introduce diverse functionalities.

G

Protocol 3: O-Alkylation with an Alkyl Halide

Causality: A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from an alkyl halide via an Sₙ2 reaction to form the corresponding ether.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The ketone functionality can undergo condensation with aromatic aldehydes in the presence of a base to form chalcones, which are important precursors to flavonoids and other biologically active molecules.

Protocol 4: Synthesis of a Pyridyl-Chalcone Derivative

Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate is formed from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde[8][9][10]. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone (chalcone).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of NaOH (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. A precipitate often forms.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Reductive Amination: Accessing Diverse Amine Scaffolds

The carbonyl group can be converted into an amine through reductive amination, a powerful transformation for introducing nitrogen-containing moieties.

Protocol 5: Reductive Amination with a Primary Amine

Causality: This one-pot reaction involves the initial formation of an imine or iminium ion from the ketone and a primary amine under mildly acidic conditions. A reducing agent, such as sodium borohydride, then selectively reduces the C=N double bond to afford the corresponding secondary amine[11][12][13].

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction provides a reliable method for converting the ketone into an alkene, offering a route to vinyl-substituted pyridyl phenols.

Protocol 6: Wittig Olefination

Causality: The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction[1][14][15][16].

Materials:

  • This compound

  • A phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup reagents

Procedure:

  • In a flame-dried, two-necked flask under nitrogen, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add the strong base (1.1 eq) dropwise to generate the ylide (a color change is typically observed).

  • Stir the ylide solution at room temperature for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its readily accessible reactive handles—the phenolic hydroxyl, the carbonyl ketone, and the pyridyl nitrogen—provide a versatile platform for the construction of a wide range of complex and functionally diverse molecules. The protocols detailed herein offer a practical guide for researchers and scientists to harness the synthetic potential of this valuable building block, paving the way for innovations in drug discovery and materials science.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive methodological framework for evaluating the antimicrobial properties of the novel investigational compound, p-Hydroxyphenyl 2-pyridyl ketone. Designed for researchers, scientists, and drug development professionals, these application notes detail a tiered approach, beginning with qualitative screening and progressing to quantitative determination of inhibitory and bactericidal concentrations. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. We explain the causality behind critical experimental steps, establishing a self-validating system for robust and reliable characterization of this compound's antimicrobial potential.

Introduction: The Rationale for a Structured Evaluation

This compound is a synthetic compound whose structural motifs, including a ketone and a pyridyl group, are found in various molecules with known biological activities.[1][2] The presence of these functional groups suggests a potential for antimicrobial efficacy, making a thorough investigation warranted.[3][4][5] The discovery and development of new antimicrobial agents are paramount in the face of rising antimicrobial resistance (AMR).[6] Therefore, a systematic and validated approach to testing is not just a procedural formality but a scientific necessity.

The primary goal of antimicrobial susceptibility testing (AST) is to determine a compound's in vitro activity against a range of clinically relevant microorganisms. This guide outlines a logical workflow that progresses from a broad qualitative assessment to precise quantitative measurements.

The three core assays described are:

  • Agar Disk Diffusion: A preliminary screening method to quickly assess if the compound exhibits inhibitory activity against specific microorganisms.[7][8][9]

  • Broth Microdilution: The "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[10][11]

  • Minimum Bactericidal Concentration (MBC) Assay: A follow-up to the MIC assay that differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12][13][14]

This tiered approach ensures that resources are used efficiently while generating the high-quality, reproducible data required for preclinical drug development. Adherence to standardized guidelines from bodies like CLSI and EUCAST is emphasized throughout, as this provides a globally recognized framework for interpreting results.[15][16][17][18][19][20]

Overall Experimental Workflow

A successful investigation into a novel compound's antimicrobial properties follows a logical progression. The initial step is to confirm the presence of any antimicrobial activity. Once activity is confirmed, the potency is quantified (MIC), and finally, the nature of the activity (bacteriostatic vs. bactericidal) is determined (MBC).

G A Phase 1: Qualitative Screening (Agar Disk Diffusion) Result1 Zone of Inhibition? A->Result1 B Phase 2: Quantitative Analysis (Broth Microdilution - MIC) C Phase 3: Mechanistic Insight (MBC Determination) B->C Determine MIC Value Result2 Bacteriostatic (MBC/MIC > 4) C->Result2 Subculture shows growth Result3 Bactericidal (MBC/MIC ≤ 4) C->Result3 Subculture shows ≥99.9% killing Result1->B  Yes

Caption: High-level workflow for antimicrobial activity testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle of the Method The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10] It involves challenging a standardized population of bacteria with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.[10][21] This method is highly reproducible and is considered a reference standard for susceptibility testing.[11]

3.1. Materials and Equipment
  • Test Compound: this compound

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO)

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial Strains: Relevant quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and test isolates.

  • Equipment:

    • Sterile, disposable 96-well, U-bottom microtiter plates

    • Multichannel pipette (50-200 µL)

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or nephelometer for McFarland standard preparation

    • Vortex mixer

    • Biosafety cabinet

3.2. Step-by-Step Methodology
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Causality: DMSO is often used for its ability to dissolve a wide range of hydrophobic compounds. The stock concentration must be high enough to ensure the final DMSO concentration in the assay wells is non-inhibitory (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[22]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

    • Trustworthiness: Standardization of the inoculum is the most critical step for ensuring inter-assay reproducibility. An inoculum that is too dense can lead to falsely high MICs, while one that is too sparse can lead to falsely low MICs.

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of the microtiter plate.

    • Add 100 µL of the compound stock solution (or a working dilution) to well 1.

    • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Controls are Essential:

      • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no compound.

      • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.[11]

    • The final concentration of the compound is now half of the initial concentration in each well, and the inoculum is at the target of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common rapidly growing aerobic bacteria.[11]

  • Reading and Interpreting the MIC:

    • After incubation, examine the plate visually. The growth control (well 11) should be distinctly turbid, and the sterility control (well 12) should remain clear.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[10][11]

3.3. Data Presentation

Summarize the results in a clear, tabular format.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli2592264
Staphylococcus aureus2921332
Pseudomonas aeruginosa27853>128
Klebsiella pneumoniae70060364
Disclaimer: The data above are for illustrative purposes only. Actual values must be determined experimentally.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

Principle of the Method The disk diffusion test is a widely used method for preliminary antimicrobial susceptibility screening.[7] A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as a zone of inhibition, will form around the disk.[9] The size of this zone is influenced by the compound's potency, diffusion rate, and the bacterium's susceptibility.[23]

4.1. Materials and Equipment
  • Media: Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Disks: Sterile blank paper disks (6 mm diameter)

  • Inoculum: Bacterial suspension standardized to 0.5 McFarland

  • Equipment:

    • Sterile cotton swabs

    • Forceps

    • Incubator (35°C ± 2°C)

    • Ruler or calipers

4.2. Step-by-Step Methodology
  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in section 3.2.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage (a "lawn culture").[24]

    • Allow the plate to dry for 5-15 minutes before applying disks.

  • Preparation and Application of Disks:

    • Prepare a solution of this compound at a defined concentration (e.g., 1 mg/mL) in a suitable volatile solvent like acetone or ethanol.

    • Aseptically apply a precise volume (e.g., 15 µL) of the compound solution onto a sterile blank disk and allow the solvent to evaporate completely in a biosafety cabinet.[25] This creates a disk with a known amount of compound (e.g., 15 µ g/disk ).

    • Using sterile forceps, place the impregnated disk onto the inoculated MHA plate, pressing gently to ensure full contact with the agar surface.[9]

    • Place disks at least 24 mm apart to avoid overlapping zones.[24]

    • Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., Kanamycin 30 µg) as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The absence of a zone indicates resistance or inactivity of the compound under these test conditions.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Principle of the Method The MBC is a supplementary test to the MIC that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][22] This assay distinguishes bactericidal agents from bacteriostatic agents. The determination is made by subculturing aliquots from the clear wells of a completed MIC assay onto antibiotic-free agar plates and assessing for bacterial viability.[12][14]

5.1. Workflow for MIC to MBC Determination

G Start Completed MIC Plate (After Incubation) IdentifyMIC Identify Clear Wells (MIC, MICx2, MICx4, etc.) Start->IdentifyMIC Subculture Plate 10-100 µL Aliquot from each Clear Well onto Fresh MHA Plates IdentifyMIC->Subculture Incubate Incubate MHA Plates (18-24 hours, 35°C) Subculture->Incubate Count Count Colonies (CFU) on each MHA Plate Incubate->Count End Determine MBC: Lowest concentration with ≥99.9% reduction in CFU Count->End

References

Application Notes and Protocols: The Strategic Use of p-Hydroxyphenyl 2-pyridyl ketone in the Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in MOF Synthesis with a Multifunctional Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high porosity, large surface area, and tunable structures make them prime candidates for a vast array of applications, including gas storage, catalysis, chemical sensing, and drug delivery.[2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.

This guide focuses on the strategic application of p-Hydroxyphenyl 2-pyridyl ketone as a versatile ligand in MOF synthesis. This ligand is particularly noteworthy due to its amalgamation of three key functional moieties within a single, rigid molecule:

  • A 2-pyridyl group , which is a classic N-donor for coordinating to metal centers.

  • A ketone group , which can act as an additional coordination site (O-donor), enabling chelation and potentially leading to polynuclear or cluster secondary building units (SBUs).[4]

  • A p-hydroxyphenyl group , which introduces several advantageous features:

    • The hydroxyl group can participate in hydrogen bonding, influencing the packing of the framework and enhancing its stability.

    • It can serve as a Brønsted acid site for catalysis.

    • The phenolic group provides a platform for post-synthetic modification, allowing for the introduction of further functionalities.[5]

    • The extended aromatic system is a potential luminophore, making it an excellent candidate for creating luminescent MOFs for sensing applications.[6][7]

The combination of these features in this compound allows for the design of MOFs with complex structures and tailored properties. The ligand's ability to act as a bidentate or even tridentate linker offers synthetic flexibility, influencing the dimensionality and connectivity of the final framework.[4]

Proposed Synthesis of a Luminescent Zinc-based MOF using this compound

While the use of this compound in MOF synthesis is an emerging area, we can propose a robust protocol based on established solvothermal methods for related pyridyl- and hydroxyl-functionalized ligands.[8][9] The following protocol details the synthesis of a hypothetical Zn-based MOF, herein designated as Zn-HPK, leveraging the principles of MOF chemistry. Zinc(II) is chosen as the metal node due to its d¹⁰ electronic configuration, which prevents quenching of ligand-based luminescence.[2]

Experimental Protocol: Solvothermal Synthesis of Zn-HPK

1. Materials and Reagents:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (HPK)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

2. Step-by-Step Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL scintillation vial.

  • Add 2 mL of Ethanol to the mixture. The addition of a co-solvent can influence crystal growth and morphology.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature over 12 hours.

  • Colorless, crystalline precipitates of Zn-HPK should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours. This solvent exchange process removes the high-boiling DMF from the pores.

  • Collect the crystals by filtration and dry under vacuum at 80 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Method: This is a common method for MOF synthesis as the elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the framework.[1]

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the metal salt and the organic ligand.

  • Stoichiometry: A 1:1 molar ratio of metal to ligand is a common starting point for exploratory MOF synthesis. This can be varied to influence the final structure.

  • Temperature and Time: The chosen temperature and reaction time are typical for the formation of crystalline MOFs and are intended to provide sufficient energy for the self-assembly process to reach thermodynamic equilibrium.

Data Presentation: Synthesis Parameters and Expected Outcomes
ParameterValueRationale
Metal SourceZinc nitrate hexahydrateProvides Zn(II) ions as nodes; d¹⁰ configuration is favorable for ligand-based luminescence.[2]
Organic LigandThis compoundMultifunctional linker providing N,O-coordination sites and a hydroxyl group for H-bonding.[4][5]
Solvent SystemDMF/EthanolDMF is an excellent solvent for MOF synthesis; ethanol acts as a modulator for crystal growth.
Temperature120 °CPromotes crystallization and the formation of a thermodynamically stable product.[1]
Reaction Time48 hoursAllows for the slow growth of well-defined crystals.
Activation ProcedureSolvent exchange with ethanol, vacuum dryRemoves guest molecules from the pores to achieve porosity.
Expected Product Zn-HPK Crystalline Powder A stable, porous, and potentially luminescent Metal-Organic Framework.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction if single crystals are obtained.

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals are formed, SC-XRD provides the definitive crystal structure, including bond lengths, bond angles, coordination environment of the metal center, and the overall topology of the framework.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the removal of solvent molecules during activation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the ligand to the metal center. A shift in the vibrational frequencies of the C=O (ketone) and C=N (pyridyl) groups compared to the free ligand is indicative of coordination. The broad O-H stretch of the hydroxyl group should also be observable.

  • Luminescence Spectroscopy: The photoluminescent properties of the activated Zn-HPK should be investigated. The excitation and emission spectra will reveal the luminescent behavior of the material, which is expected to originate from the aromatic this compound ligand.[6][7] The rigidification of the ligand within the MOF structure often leads to an enhancement of its luminescence compared to the free ligand in solution.[2]

Visualizing the Synthesis and Structure

Diagram of the Ligand and Proposed Coordination

Caption: Proposed N,O-bidentate chelation of this compound to a metal center.

Workflow for MOF Synthesis and Characterization

workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Reactants: Zn(NO₃)₂·6H₂O This compound DMF/Ethanol solvothermal Solvothermal Reaction (120°C, 48h) reactants->solvothermal washing Washing with DMF solvothermal->washing activation Solvent Exchange (Ethanol) & Vacuum Drying washing->activation product Final MOF Product (Zn-HPK) activation->product pxrd PXRD (Phase Purity) product->pxrd scxrd SC-XRD (Crystal Structure) product->scxrd tga TGA (Thermal Stability) product->tga ftir FT-IR (Coordination) product->ftir luminescence Luminescence Spectroscopy (Optical Properties) product->luminescence

References

Application Notes and Protocols for the Quantification of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of p-Hydroxyphenyl 2-pyridyl ketone Quantification

This compound, also known as (4-hydroxyphenyl)(pyridin-2-yl)methanone, is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its molecular structure, featuring a phenolic hydroxyl group and a pyridyl nitrogen atom, imparts specific chemical and physical properties that are relevant to its reactivity and potential biological activity. The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. In a research and development setting, robust analytical methods are essential for monitoring reaction kinetics, determining purity, and conducting stability studies.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can adapt and implement these protocols with a thorough understanding of the experimental choices.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Chemical Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol [1]
Boiling Point 394.8 °C at 760 mmHg[2]
LogP 2.018[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection: The Gold Standard for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides strong retention for the moderately nonpolar this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The addition of a small amount of acid, such as formic acid or phosphoric acid, is crucial for two reasons: it protonates the pyridyl nitrogen, preventing peak tailing due to interactions with residual silanols on the stationary phase, and it ensures consistent ionization for reproducible retention times.[3]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. These detectors acquire the entire UV-Vis spectrum of the eluting peak, which allows for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and can also be used to assess peak purity. The conjugated aromatic system in this compound results in strong UV absorbance.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter hplc Inject into HPLC System filter->hplc separation C18 Column Separation hplc->separation detection PDA/DAD Detection separation->detection integrate Integrate Peak Area detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Reagents and Materials

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Methanol (HPLC grade) for cleaning

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA/DAD detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., Empower, Chromeleon)

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the λmax of this compound (determine by scanning a standard solution from 190-400 nm). A wavelength around 270-285 nm is expected.

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

5. Method Validation (Self-Validating System)

To ensure the trustworthiness of the results, the method should be validated according to ICH Q2(R1) guidelines.[4][5][6]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components, and peak purity analysis (using PDA) should confirm no co-eluting impurities.[1]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.[7]
Range The range should be established based on the linearity, accuracy, and precision data. For an assay, a typical range is 80-120% of the test concentration.[8]
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2%. Repeatability is assessed by multiple injections of the same sample, while intermediate precision involves different analysts, instruments, and days.[8][9]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[10]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[10]
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2% in mobile phase composition, ±5°C in column temperature, ±0.1 mL/min in flow rate).

II. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is essential to increase its volatility and thermal stability.[11]

Causality Behind Experimental Choices
  • Derivatization: The presence of a polar hydroxyl group necessitates derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS), is a common and effective method to replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

  • GC Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating the derivatized analyte from other components in the sample matrix.

  • Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity. Operating in Selected Ion Monitoring (SIM) mode, where only specific fragment ions of the derivatized analyte are monitored, can significantly enhance the signal-to-noise ratio and lower the limits of detection.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Prepare Sample/Standard Solution in Aprotic Solvent evaporate Evaporate to Dryness start->evaporate derivatize Add Derivatization Reagent (e.g., BSTFA + TMCS) evaporate->derivatize heat Heat at 70-80°C derivatize->heat gcms Inject into GC-MS System heat->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometry Detection (Scan or SIM) separation->detection integrate Integrate Ion Chromatogram detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol

1. Reagents and Materials

  • This compound reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions

ParameterCondition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-500) for identification, SIM for quantification (select characteristic ions of the TMS derivative)

4. Derivatization and Sample Preparation

  • Standard and Sample Preparation: Prepare stock solutions of the standard and samples in a suitable aprotic solvent like ethyl acetate.

  • Derivatization:

    • Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

5. Validation Considerations for GC-MS The validation parameters for GC-MS are similar to those for HPLC, with a strong emphasis on the reproducibility of the derivatization step. Matrix effects should also be carefully evaluated, as co-extracted compounds can interfere with the ionization process.

III. UV-Visible Spectrophotometry: A Rapid and Cost-Effective Screening Tool

UV-Vis spectrophotometry is a simpler, faster, and more accessible technique for the quantification of this compound, particularly for routine analysis of relatively pure samples.[12] This method relies on the principle that the analyte absorbs light in the UV-Vis region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the λmax. A polar protic solvent like ethanol or methanol is a good choice as it can solvate the polar functional groups of the analyte.

  • Wavelength Selection: To achieve maximum sensitivity and minimize interference, the absorbance measurements should be taken at the λmax of this compound. This is determined by scanning a solution of the analyte across a range of wavelengths (e.g., 200-400 nm).

  • Folin-Ciocalteu Method Adaptation: For samples where other phenolic compounds may be present, a more specific colorimetric method like the Folin-Ciocalteu assay can be adapted.[13][14] This method, however, measures total phenolic content and is less specific than chromatography. For the purpose of quantifying a known pure substance, direct UV absorbance is more straightforward.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis start Prepare Standard Stock Solution in Ethanol dilute Create Serial Dilutions for Calibration Curve start->dilute prep_sample Prepare Sample Solution in Ethanol start->prep_sample measure Measure Absorbance of Standards and Sample at λmax dilute->measure prep_sample->measure scan Determine λmax by Scanning Standard scan->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression plot->regress calculate Calculate Sample Concentration regress->calculate

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed UV-Vis Spectrophotometry Protocol

1. Reagents and Materials

  • This compound reference standard

  • Ethanol (spectroscopic grade)

2. Instrumentation

  • UV-Visible spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

3. Procedure

  • Determination of λmax:

    • Prepare a dilute solution of this compound in ethanol (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm using ethanol as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to cover a suitable concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard solution at the predetermined λmax using ethanol as a blank.

    • Plot a graph of absorbance versus concentration and determine the linearity by calculating the correlation coefficient.

  • Sample Analysis:

    • Prepare a solution of the sample in ethanol at a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

4. Validation Considerations for UV-Vis Spectrophotometry While simpler, this method still requires validation for specificity (especially important if interfering substances are present), linearity, range, accuracy, and precision to ensure reliable results.

Summary of Quantitative Data

The following table summarizes the expected performance characteristics of the described analytical techniques. These values are illustrative and should be confirmed during method validation.

ParameterHPLC with UV DetectionGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High to Very HighVery HighLow to Moderate
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.998
Typical Range 1 - 100 µg/mL0.1 - 20 µg/mL2 - 10 µg/mL
LOD ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL~1.5 µg/mL
Precision (RSD) ≤ 2%≤ 5%≤ 3%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. For high-purity samples where accuracy and precision are paramount, RP-HPLC with UV detection is the method of choice. For trace-level quantification or when dealing with complex matrices, GC-MS with prior derivatization offers superior sensitivity and selectivity. UV-Visible spectrophotometry serves as a rapid, cost-effective tool for routine analysis of simpler sample matrices. Each protocol described herein is designed as a self-validating system, emphasizing the importance of adherence to established validation guidelines to ensure data integrity and trustworthiness.

References

Application Notes: p-Hydroxyphenyl 2-pyridyl ketone as a Prototypical Molecule for Investigating Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Photophysics of a Unique Fluorophore

p-Hydroxyphenyl 2-pyridyl ketone is a bifunctional aromatic compound that has garnered significant interest within the photophysical and materials science communities. Its deceptively simple structure, featuring a phenolic hydroxyl group (a proton donor) and a pyridyl nitrogen atom (a proton acceptor) locked in proximity by a carbonyl bridge, makes it an exemplary model system for studying a fascinating photophysical phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, a rapid and reversible proton transfer occurs from the phenol to the pyridine, creating a transient keto-tautomer species. This process is often ultrafast, occurring on the femtosecond to picosecond timescale.[1][2] The structural relaxation into the tautomeric form results in an excited state with significantly different electronic properties, leading to a large separation between the absorption and emission energies (a large Stokes shift) and often giving rise to dual fluorescence. These unique photophysical characteristics make this compound and its derivatives highly valuable as fluorescent probes, molecular sensors, and materials for optoelectronic applications.[3][4]

This guide provides a detailed overview of the photophysical properties of this compound, explains the underlying ESIPT mechanism, and offers detailed protocols for its characterization and use in research settings.

The Core Mechanism: A Four-Level Photochemical Cycle

The photophysics of this compound are governed by a four-level photochemical cycle involving two distinct chemical forms: the ground-state Enol (E) and the transient Keto-Tautomer (K).

  • Absorption (E → E): The molecule, initially in its stable ground-state enol form (E), absorbs a photon of light, promoting it to the excited singlet state of the enol (E).

  • ESIPT (E* → K): In the excited state, the acidity of the phenolic proton and the basicity of the pyridyl nitrogen dramatically increase.[3] This drives an ultrafast, often barrierless, intramolecular proton transfer, converting the excited enol into the excited keto-tautomer (K).

  • Fluorescence (K* → K and E* → E): The molecule can relax to the ground state via two radiative pathways. The primary pathway is fluorescence from the K* state, which is significantly red-shifted due to the extended π-conjugation in the tautomer. This emission is characterized by a large Stokes shift. A secondary, typically weaker, blue-shifted fluorescence can sometimes be observed from the E* state, especially in environments that disrupt the intramolecular hydrogen bond.

  • Non-radiative Relaxation and Reverse Transfer (K → E): From the ground-state keto form (K), which is unstable, the molecule rapidly reverts to the stable ground-state enol form (E) through a non-radiative process, completing the cycle.

This entire process results in a molecule that absorbs in one region of the spectrum and emits in a significantly different, lower-energy region, a property highly desirable for fluorescence applications to minimize self-absorption and background interference.

ESIPT_Mechanism E Enol (E) E_star Excited Enol (E) E->E_star Absorption (hν_abs) K Keto-Tautomer (K) K->E Ground-state reverse transfer E_star->E Normal Fluorescence (hν_f') K_star Excited Tautomer (K) E_star->K_star ESIPT (k_ESIPT > 10¹² s⁻¹) K_star->K Tautomer Fluorescence (hν_f, large Stokes shift)

Caption: The four-level photochemical cycle of ESIPT.

Summary of Photophysical Properties

The key characteristics of this compound are summarized below. Note that exact spectral values can vary depending on the solvent environment.

PropertyValueSource
Chemical Name (4-hydroxyphenyl)(pyridin-2-yl)methanone[5]
CAS Number 33077-70-2[5]
Molecular Formula C₁₂H₉NO₂[5]
Molecular Weight 199.21 g/mol [5]
Appearance White to off-white crystalline solid[6]
Absorption Max (λ_abs) ~340-360 nm (in non-polar solvents)[7]
Normal Emission (λ_em, E) ~380-420 nm[7]
Tautomer Emission (λ_em, K) ~480-550 nm[3][7]
Key IR Absorptions ~1660-1700 cm⁻¹ (C=O stretch)[8][9]
Storage Sealed in a dry, room-temperature environment[5]

Applications and Experimental Protocols

The unique ESIPT-driven fluorescence of this molecule makes it a versatile tool for various photophysical studies.

Application 1: Ratiometric Sensing of Environmental Polarity

The dual emission of this compound can be exploited for ratiometric sensing. The excited keto-tautomer (K) is often more polar than the excited enol form (E). Consequently, polar solvents can stabilize the K* state, leading to changes in the relative intensities of the two emission bands. This allows the ratio of the two emission intensities (I_tautomer / I_enol) to serve as a sensitive, self-calibrating measure of local environmental properties like polarity or hydrogen-bonding capacity.

Application 2: Acidochromism and pH Sensing

The ESIPT process is contingent on the availability of the pyridyl nitrogen to accept a proton. In acidic conditions, this nitrogen becomes protonated, which inhibits the intramolecular proton transfer.[10] This "switches off" the tautomer fluorescence and "switches on" the normal enol fluorescence, providing a distinct and often visually perceptible color change. This reversible acidochromic behavior makes the molecule a candidate for developing fluorescent pH sensors.[10]

Protocol 1: Characterization of Steady-State Absorption and ESIPT Fluorescence

Objective: To measure the ground-state absorption spectrum and observe the characteristic dual fluorescence resulting from ESIPT in solvents of varying polarity.

Causality: The choice of solvents is critical. A non-polar, aprotic solvent like cyclohexane minimizes specific molecule-solvent interactions, revealing the intrinsic photophysics. A polar aprotic solvent like acetonitrile and a polar protic solvent like methanol will interact with the excited states differently, altering the emission profile and demonstrating environmental sensitivity.

Materials:

  • This compound

  • Spectroscopic grade cyclohexane, acetonitrile, and methanol

  • Volumetric flasks and micropipettes

  • 1 cm path length quartz cuvettes

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in acetonitrile. This solvent is chosen for the stock as the compound exhibits good solubility.

  • Working Solution Preparation: Prepare three separate working solutions by diluting the stock solution to a final concentration of ~5-10 µM in cyclohexane, acetonitrile, and methanol, respectively. The final absorbance at the λ_max should be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Absorption Spectroscopy:

    • Using the respective pure solvent as a blank, record the absorption spectrum for each of the three working solutions from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the λ_max determined in the previous step.

    • Record the fluorescence emission spectrum for each solution, scanning from ~370 nm to 700 nm.

    • Observe the presence of one or two emission bands and note how their relative intensities change with solvent polarity.

  • Fluorescence Excitation Spectroscopy (Self-Validation):

    • For the solution exhibiting clear dual emission (e.g., in cyclohexane), set the emission monochromator to the peak maximum of the tautomer fluorescence (~500-550 nm).

    • Scan the excitation wavelength from 250 nm to ~450 nm.

    • Trustworthiness Check: The resulting excitation spectrum should closely match the absorption spectrum. This confirms that the long-wavelength-emitting species originates from the ground-state enol form, validating the ESIPT mechanism.

protocol_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock in Acetonitrile work_c Dilute to 10 µM in Cyclohexane stock->work_c work_a Dilute to 10 µM in Acetonitrile stock->work_a work_m Dilute to 10 µM in Methanol stock->work_m uv_vis Record UV-Vis Spectra (250-500 nm) work_c->uv_vis work_a->uv_vis work_m->uv_vis analyze_abs Determine λ_max uv_vis->analyze_abs fluor Record Emission Spectra (λ_ex = λ_max) excite Record Excitation Spectrum (λ_em = Tautomer Peak) fluor->excite analyze_em Compare Emission Profiles (Dual Fluorescence?) fluor->analyze_em validate Validate ESIPT: Excitation ≈ Absorption? excite->validate analyze_abs->fluor

Caption: Experimental workflow for steady-state spectroscopy.

Protocol 2: Investigating Acidochromic Response

Objective: To demonstrate the inhibition of ESIPT by protonation and the corresponding change in fluorescence emission.

Causality: Trifluoroacetic acid (TFA) is a strong acid that will protonate the basic pyridyl nitrogen. This creates a positive charge that electrostatically repels the phenolic proton, preventing the intramolecular transfer in the excited state. The result is the quenching of the tautomer's emission and an increase in the enol's emission.

Materials:

  • 10 µM working solution of this compound in acetonitrile

  • 10 mM stock solution of Trifluoroacetic Acid (TFA) in acetonitrile

  • Spectrofluorometer and quartz cuvette

Procedure:

  • Baseline Measurement: Place 2 mL of the 10 µM this compound solution into the cuvette. Record its fluorescence emission spectrum using the previously determined λ_max for excitation.

  • Acid Titration:

    • Add a small aliquot (e.g., 2 µL) of the 10 mM TFA stock solution to the cuvette. Mix gently by inverting the cuvette.

    • Record the emission spectrum.

    • Repeat the addition of TFA aliquots, recording the spectrum after each addition, until the long-wavelength tautomer emission is significantly quenched and the short-wavelength enol emission is maximized.

  • Data Analysis:

    • Plot the fluorescence intensity at the peak of the enol emission and the tautomer emission as a function of the added acid volume.

    • Observe the clear ratiometric change, demonstrating the "switching" behavior of the fluorophore in response to pH.

References

Application Note & Protocol: Enzymatic Synthesis of p-Hydroxyphenyl 2-Pyridyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Chemoenzymatic Strategy Employing Transketolase for Asymmetric Carbon-Carbon Bond Formation

Introduction: The Significance of p-Hydroxyphenyl 2-Pyridyl Ketone Analogs and the Case for Biocatalysis

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. These molecules often exhibit a range of biological activities, making them attractive targets in drug discovery and development. Traditional chemical syntheses of these analogs can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of protecting groups, which can lead to significant waste and low overall yields. Furthermore, the creation of specific stereoisomers, which can have drastically different pharmacological profiles, often necessitates complex asymmetric synthesis routes or challenging chiral resolutions.[1]

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative to traditional organic synthesis.[2] Enzymes operate under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and are biodegradable, aligning with the principles of green chemistry.[1] This application note details a robust chemoenzymatic strategy for the synthesis of this compound analogs, leveraging the power of the enzyme transketolase for the key carbon-carbon bond-forming step. This approach provides a direct and stereocontrolled route to a key precursor, simplifying the overall synthesis and offering a more sustainable manufacturing process.

Principle of the Method: A Transketolase-Catalyzed Approach

The core of this synthetic strategy is the asymmetric C-C bond formation catalyzed by the enzyme transketolase (TK). Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor.[3][4] In this proposed synthesis, we will utilize an engineered transketolase from E. coli (a well-studied and readily available biocatalyst) to catalyze the reaction between a ketol donor, lithium β-hydroxypyruvate (HPA), and an acceptor aldehyde, 2-pyridinecarboxaldehyde.

The use of HPA as the donor is advantageous as its reaction is irreversible due to the subsequent decarboxylation, which drives the reaction to completion.[5] This reaction will stereoselectively produce a 1,3-dihydroxyketone intermediate. This chiral intermediate can then be subjected to standard chemical transformations to yield the final this compound analog. This chemoenzymatic route offers a significant advantage over traditional methods by establishing a key stereocenter early in the synthesis in a highly controlled manner.

Visualizing the Reaction Pathway

Transketolase Reaction Pathway cluster_enzymatic Enzymatic Step cluster_chemical Chemical Conversion 2_Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Transketolase Transketolase (TK) + ThDP, Mg2+ 2_Pyridinecarboxaldehyde->Transketolase HPA β-Hydroxypyruvate (HPA) HPA->Transketolase Intermediate Chiral 1,3-Dihydroxy-1- (pyridin-2-yl)propan-2-one Transketolase->Intermediate Asymmetric C-C bond formation CO2 CO2 Transketolase->CO2 Decarboxylation Chemical_Steps Chemical Synthesis Steps (e.g., coupling, oxidation) Intermediate->Chemical_Steps Final_Product p-Hydroxyphenyl 2-Pyridyl Ketone Analog Chemical_Steps->Final_Product Experimental Workflow Start Start Buffer_Prep 1. Prepare Reaction Buffer (TRIS-HCl, pH 7.5, MgCl2, DTT) Start->Buffer_Prep Enzyme_Sol 2. Solubilize Transketolase & ThDP Buffer_Prep->Enzyme_Sol Reaction_Setup 3. Set up Reaction Vessel (Buffer, ThDP, Enzyme) Enzyme_Sol->Reaction_Setup Substrate_Add 4. Add Substrates (2-Pyridinecarboxaldehyde, HPA) Reaction_Setup->Substrate_Add Reaction 5. Incubate at 25°C with Stirring Substrate_Add->Reaction Monitoring 6. Monitor Reaction (HPLC/LC-MS) Reaction->Monitoring Workup 7. Quench and Extract Product Monitoring->Workup Purification 8. Purify Intermediate (Column Chromatography) Workup->Purification Chemical_Conversion 9. Chemical Conversion Steps (e.g., Oxidation, Coupling) Purification->Chemical_Conversion Final_Product Final Product Chemical_Conversion->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of p-Hydroxyphenyl 2-pyridyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-Hydroxyphenyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the mechanistic nuances of this challenging transformation. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: FAQs - Foundational Concepts

This section addresses the fundamental questions researchers often have before embarking on or optimizing the synthesis.

Q1: What are the primary synthetic routes to this compound, and which is most common?

A1: The most prevalent and direct approach is the Friedel-Crafts acylation of phenol with a 2-picolinic acid derivative (such as 2-picolinoyl chloride). However, this direct route is fraught with challenges. A more reliable, albeit multi-step, alternative involves the initial formation of phenyl 2-picolinate (an ester) followed by a Fries rearrangement to yield the desired ketone. Modern cross-coupling strategies, such as Suzuki or Stille couplings, also represent viable, though often more complex, alternatives.

Q2: Why is the direct Friedel-Crafts acylation of phenol for this synthesis notoriously difficult?

A2: The difficulty stems from the inherent chemical nature of the reactants. Phenol is a bidentate nucleophile, meaning it can be attacked at two positions: the aromatic ring (C-acylation) to form the desired ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester byproduct.[1] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with several sites:

  • The Phenolic Oxygen: The lone pairs on the phenol's oxygen can coordinate with the Lewis acid, deactivating the aromatic ring toward the desired electrophilic substitution.[1]

  • The Pyridyl Nitrogen: The nitrogen atom in the 2-pyridyl moiety of the acylating agent can also act as a Lewis base, sequestering the catalyst.

  • The Carbonyl Oxygen: The catalyst must activate the acylating agent at its carbonyl oxygen, but competition from the other sites reduces catalytic efficiency.

This competition for the catalyst often leads to low yields and a mixture of products.[1][2]

Q3: What is the "2-Pyridyl Problem" and how does it affect this synthesis?

A3: The "2-Pyridyl Problem" is a well-known challenge in organic synthesis, particularly in cross-coupling reactions. It refers to the poor reactivity and instability of 2-pyridyl organometallic reagents, often due to the chelating ability of the pyridine nitrogen which can interfere with the catalytic cycle.[3][4] In the context of Friedel-Crafts acylation, this "problem" manifests as the pyridyl nitrogen competing for the Lewis acid catalyst, as explained in the previous point, thereby hindering the formation of the reactive acylium ion intermediate.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide is formatted to address specific problems you may encounter in the lab.

Issue 1: Very Low or No Product Yield

Q: My reaction has stalled. After workup, I'm recovering mostly starting material. What went wrong?

A: This is the most common issue and typically points to catalyst inactivation or competing side reactions. Let's break down the causes:

  • Possible Cause 1: Catalyst Inactivity. The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Trace amounts of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Use a fresh, high-purity supply of AlCl₃. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause 2: O-Acylation is the Dominant Pathway. You may not be forming the desired ketone (C-acylation) but are instead forming phenyl 2-picolinate (O-acylation). This ester is often hydrolyzed back to phenol during aqueous workup, making it seem like no reaction occurred.

    • Solution: Monitor the reaction by TLC or LC-MS before workup to check for the formation of the ester intermediate. To favor C-acylation, consider changing the reaction conditions (see Section 3) or, more effectively, abandon the direct acylation in favor of a Fries rearrangement protocol.

  • Possible Cause 3: Catalyst Sequestration. As discussed in the FAQs, the Lewis acid is likely being tied up by the lone pairs on the phenolic oxygen and the pyridyl nitrogen.[1]

    • Solution: A stoichiometric excess of the Lewis acid is often required. A common starting point is 2.5 to 3.0 equivalents to ensure enough catalyst is available to complex with the heteroatoms and still activate the acylating agent. Alternatively, protecting the phenol's hydroxyl group as an ether (e.g., a methoxy group) can circumvent this issue, though a subsequent deprotection step (e.g., with BBr₃) would be necessary.

Issue 2: Complex Product Mixture and Poor Regioselectivity

Q: My analysis (TLC, NMR) shows multiple products. How can I improve the selectivity for the desired para-isomer?

A: Formation of multiple products usually indicates a lack of control over regioselectivity or the occurrence of side reactions like polyacylation.

  • Possible Cause 1: Formation of Ortho-Isomer. Friedel-Crafts acylation of phenol can produce both ortho- and para-substituted products. The ratio is highly dependent on the solvent and temperature.

    • Solution: Lowering the reaction temperature generally favors the formation of the para-isomer, which is often the thermodynamically more stable product. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene can also favor para substitution, whereas more polar solvents may favor the ortho product.

  • Possible Cause 2: Polyacylation. The hydroxyl group on phenol is a strong activating group. While the first acylation introduces a deactivating acyl group, a highly reactive phenol under harsh conditions can sometimes undergo a second acylation.[2]

    • Solution: Use a controlled stoichiometry, typically with phenol as the limiting reagent. Slower, portion-wise addition of the acylating agent at low temperatures can also help mitigate this issue.

Section 3: Optimized Protocols & Methodologies

Given the challenges of direct acylation, the most reliable and scalable approach is often the two-step Fries rearrangement.

Experimental Protocol: Two-Step Synthesis via Fries Rearrangement

This protocol avoids the primary issues of direct C-acylation by first intentionally forming the O-acylated product, which is then rearranged to the desired ketone.

Step 1: O-Acylation to Synthesize Phenyl 2-Picolinate

  • Materials: Phenol, 2-Picolinoyl chloride hydrochloride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

  • Procedure: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add phenol (1.0 eq.) and anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add anhydrous pyridine (2.5 eq.) dropwise. d. In a separate flask, suspend 2-picolinoyl chloride hydrochloride (1.1 eq.) in anhydrous DCM. e. Add the suspension of the acid chloride dropwise to the phenol solution at 0 °C over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the phenol is consumed. g. Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, then saturated NaHCO₃, and finally brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude phenyl 2-picolinate, which can be purified by column chromatography or used directly in the next step.

Step 2: Lewis Acid-Mediated Fries Rearrangement

  • Materials: Phenyl 2-picolinate, Aluminum chloride (AlCl₃, anhydrous), Nitrobenzene (anhydrous).

  • Procedure: a. To a flame-dried flask under argon, add anhydrous nitrobenzene and AlCl₃ (2.0 eq.). b. Heat the mixture to 60 °C to allow for complexation. c. Add a solution of phenyl 2-picolinate (1.0 eq.) in a minimal amount of anhydrous nitrobenzene dropwise. d. Maintain the temperature at 60-70 °C for 3-5 hours. Monitor the reaction for the formation of the p-hydroxy product. e. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. f. The product often precipitates as the hydrochloride salt. Filter the solid and wash with cold water and a small amount of cold ethanol. g. To obtain the free base, suspend the solid in water and adjust the pH to ~8 with a base like sodium carbonate. h. Filter the resulting solid, wash with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Section 4: Data & Visualizations

Data Presentation

Table 1: Comparison of Catalytic Systems for the Fries Rearrangement of Phenyl Esters.

Catalyst SystemTypical SolventTemperature (°C)General Yield Range (%)Key Considerations
AlCl₃Nitrobenzene / CS₂60 - 14060 - 85%Standard, cost-effective. Requires stoichiometric amounts.
Triflic Acid (TfOH)Neat or CH₂Cl₂25 - 8070 - 95%Highly efficient, often gives cleaner reactions and higher yields of C-acylated products.[1] More expensive.
Zeolites (e.g., H-BEA)Vapor Phase / High BP Solvent220 - 28040 - 75%Heterogeneous catalyst, easily separable. High temperatures required. Favors ortho-selectivity.[5]
Sc(OTf)₃Acetonitrile8050 - 80%Milder Lewis acid, can be more functional group tolerant.

Experimental & Logical Flow Diagrams

ReactionPathways phenol Phenol complex Activated Acylium Ion Intermediate phenol->complex acyl_chloride 2-Picolinoyl Chloride acyl_chloride->complex lewis_acid Lewis Acid (AlCl3) lewis_acid->complex o_acylation O-Acylation Product (Phenyl 2-Picolinate) c_acylation C-Acylation Product (p-Hydroxyphenyl 2-pyridyl ketone) complex->o_acylation Attack at Phenolic Oxygen complex->c_acylation Attack at Para-Carbon

Caption: Competing O-acylation vs. C-acylation pathways in Friedel-Crafts.

TroubleshootingWorkflow start Start Synthesis check_yield Is Yield < 50%? start->check_yield check_conditions 1. Ensure Anhydrous Conditions & Reagents check_yield->check_conditions Yes purify Proceed to Purification check_yield->purify No check_stoichiometry 2. Verify Catalyst Stoichiometry (>2.5 eq) check_conditions->check_stoichiometry check_pathway 3. Analyze for O-Acylation Product check_stoichiometry->check_pathway consider_fries Switch to Fries Rearrangement Protocol check_pathway->consider_fries end Successful Synthesis purify->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting the Chromatographic Purification of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of p-Hydroxyphenyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound. The unique bifunctional nature of this molecule—possessing both an acidic phenolic hydroxyl group and a basic pyridyl nitrogen—presents specific hurdles in chromatography that require a nuanced approach to overcome. This document provides in-depth, experience-driven solutions to common purification problems in a direct question-and-answer format.

Section 1: Foundational Knowledge - Understanding the Molecule's Behavior

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these directly influence its behavior on a chromatographic stationary phase.

The molecule's structure contains two key functional groups that dominate its interactions:

  • The p-Hydroxyphenyl Group: The phenolic hydroxyl (-OH) group is weakly acidic and a potent hydrogen bond donor. On a standard silica gel (SiO₂) stationary phase, which is itself acidic due to surface silanol (Si-OH) groups, this can lead to strong polar interactions and potential peak tailing.

  • The 2-Pyridyl Group: The nitrogen atom in the pyridine ring is basic and acts as a hydrogen bond acceptor. This basic site can interact very strongly with the acidic silanol groups on the silica surface, often resulting in irreversible adsorption, low recovery, or significant peak tailing.[1]

These opposing characteristics mean the compound can behave as either a weak acid or a weak base, making solvent system selection and the choice of stationary phase paramount for successful separation.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Chromatography
Molecular Formula C₁₂H₉NO₂ [2]
Molecular Weight 199.21 g/mol [2]
LogP ~2.0 Indicates moderate lipophilicity, suitable for both normal and reversed-phase systems.[3]
Hydrogen Bond Donors 1 (the phenolic -OH) Promotes strong interaction with polar stationary phases like silica.[3]

| Hydrogen Bond Acceptors | 3 (the C=O, pyridyl N, and -OH) | Enhances polarity and interaction with protic solvents and silica gel.[3] |

Section 2: The First Step - Thin-Layer Chromatography (TLC) Analysis

Proper TLC analysis is the most critical step before attempting any column purification. It provides a rapid, low-cost preview of the separation and helps diagnose potential issues before committing significant amounts of material and time.

Q1: How do I develop an effective solvent system using TLC for this compound?

Answer: The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of 0.2 to 0.4 . This range typically provides the best resolution in column chromatography. An Rf in this zone ensures the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires excessively large volumes of solvent to elute.

  • Prepare Stock Solutions: Dissolve your crude reaction mixture in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone) to a concentration of ~5-10 mg/mL. Prepare a separate solution of a co-spotted reference standard if available.

  • Select Initial Screening Solvents: Start with solvent systems of varying polarity and selectivity. Test at least three different binary mixtures. See Table 2 for suggestions.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapor by lining it with filter paper.

  • Visualize: After development, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, use a chemical stain (e.g., iodine vapor or potassium permanganate) to visualize non-UV active impurities.

  • Calculate Rf Values: Measure the distance traveled by the solvent front and the distance traveled by the center of each spot. Calculate the Rf for your product and all major impurities (Rf = distance spot traveled / distance solvent front traveled).

  • Optimize: Adjust the ratio of the polar to non-polar solvent to achieve an Rf of 0.2-0.4 for the target compound while maximizing the separation (ΔRf) from its nearest impurities.

Table 2: Recommended Starting Solvent Systems for TLC Screening

System Non-Polar Component Polar Component Typical Starting Ratio (v/v) Notes
A Hexanes or Heptane Ethyl Acetate (EtOAc) 70:30 A standard, general-purpose system.
B Dichloromethane (DCM) Methanol (MeOH) 98:2 Good for polar compounds that require a strong polar modifier.

| C | Toluene | Acetone | 80:20 | Offers different selectivity compared to ester-based systems. |

Section 3: Troubleshooting Normal-Phase (Silica Gel) Column Chromatography

Silica gel is the most common stationary phase, but it can be problematic for a molecule like this compound. Here are solutions to the most frequent issues.

Q2: My compound is streaking severely on the TLC plate and I get broad, tailing peaks from my column. What is happening and how can I achieve sharp peaks?

Answer: Streaking and tailing are classic signs of undesirable secondary interactions between your compound and the acidic silanol groups on the silica surface. The basic pyridyl nitrogen is the most likely culprit, binding strongly to these acidic sites. The phenolic -OH can also contribute. To solve this, you must add a small amount of a modifier to your mobile phase to "mask" these active sites.

start Observe Streaking/Tailing on TLC Plate? add_modifier Add a Mobile Phase Modifier to Eluent start->add_modifier test_tea Test 1: Add 0.5-1% Triethylamine (TEA) or Pyridine add_modifier->test_tea  Primary Strategy  (for basic sites) test_acid Test 2: Add 0.5-1% Acetic Acid (AcOH) or Formic Acid (FA) add_modifier->test_acid  Secondary Strategy  (if compound is acidic) eval_tea Did streaking decrease? test_tea->eval_tea eval_acid Did streaking decrease? test_acid->eval_acid success Proceed with Column Chromatography using the modified eluent. eval_tea->success Yes fail Consider Alternative Stationary Phase (e.g., Alumina, Reversed-Phase) eval_tea->fail No eval_acid->success Yes eval_acid->fail No

Caption: Decision workflow for addressing peak tailing with mobile phase modifiers.

For this compound, Triethylamine (TEA) is the most logical first choice. It is a stronger base than the pyridyl nitrogen and will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.

  • Prepare your chosen eluent (e.g., 70:30 Hexanes:EtOAc).

  • Add TEA to the final mixture to a concentration of 0.5% to 1% by volume. For example, to 1 liter of eluent, add 5-10 mL of TEA.

  • Re-run your TLC analysis with the modified eluent. You should observe a significant reduction in streaking and a slight increase in the Rf value.

  • Pack and run your column using this TEA-modified eluent. Important: Pre-condition the column by flushing it with 2-3 column volumes of the modified eluent before loading your sample.

Q3: My compound is not eluting from the column at all, or it is eluting very slowly with excessive tailing, even with 100% Ethyl Acetate.

Answer: This indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica. Ethyl acetate is not a sufficiently strong polar solvent to displace it. You need to increase the eluent strength by adding a small amount of a highly polar "kicker" solvent.

Solution: Add Methanol (MeOH) or Isopropanol (IPA) to your mobile phase. Start with a small percentage (1-2%) and gradually increase it. A common and highly effective system for polar compounds is DCM with a small percentage of MeOH.

Table 3: Eluent Adjustment for Strongly Adsorbed Compounds

Problem Initial Eluent Example Recommended Adjustment Rationale
No Elution 100% Ethyl Acetate 98:2 Ethyl Acetate:Methanol Methanol has a very high eluotropic strength and will effectively displace highly polar compounds.
Very High Rf in DCM/MeOH 95:5 DCM:MeOH Switch to Hexanes/EtOAc The initial system is too strong; a less polar system provides better interaction and separation.

| Poor Separation | 80:20 Hexanes:EtOAc | Try 90:10 Toluene:Acetone | Switching solvent classes (e.g., from an ester to a ketone) changes selectivity and can resolve overlapping spots. |

Q4: My yield after purification is consistently low, and I see new, more polar spots on the TLC of my collected fractions. What could be the cause?

Answer: Low yield accompanied by the appearance of new baseline impurities is a strong indicator of compound decomposition on the acidic silica gel.[4] You must verify this and, if confirmed, switch to a less harsh stationary phase.

  • Dissolve a small amount of your crude material.

  • Spot the sample on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: You will see new spots that are off the diagonal. This confirms that the compound is degrading upon contact with the silica gel.

Solutions for Unstable Compounds:

  • Deactivate the Silica: Add 1-2% TEA to your slurry solvent when packing the column. This can sometimes be sufficient to prevent degradation.

  • Switch Stationary Phase: If deactivation is insufficient, use a more inert stationary phase.

    • Neutral Alumina: An excellent alternative for basic or acid-sensitive compounds.[1] Note that alumina has different activity levels, so be sure to use one with a standardized water content (Brockmann Grade II or III is common).

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating polar compounds.[4]

Section 4: Alternative Chromatographic Strategies

If normal-phase chromatography proves intractable, several powerful alternative techniques are available.

Q5: Normal-phase chromatography is not providing adequate separation or is causing degradation. What other methods should I consider?

Answer: When normal-phase fails, reversed-phase or HILIC are the go-to alternatives, especially for polar molecules.

Reversed-phase chromatography is an excellent method for purifying polar to moderately non-polar compounds.[5] It uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.

  • Stationary Phase: C18 (Octadecylsilane) bonded silica.

  • Mobile Phase: A gradient of water and an organic solvent, typically Acetonitrile (MeCN) or Methanol (MeOH).

  • Modifier: Because residual silanols can still cause tailing, a modifier is essential. 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the water and organic solvent is standard. The acid protonates the pyridyl nitrogen, leading to a single ionic species that chromatographs with a sharp, symmetrical peak. An HPLC method for a similar compound, (4-Hydroxyphenyl) 3-pyridyl ketone, uses an acetonitrile/water mobile phase with a phosphoric acid modifier, which could be adapted by replacing phosphoric acid with formic acid for mass spectrometry compatibility.[6]

HILIC is specifically designed for the separation of very polar compounds that show little to no retention in reversed-phase.[7]

  • Stationary Phase: A polar stationary phase (e.g., bare silica, or phases bonded with amino, cyano, or diol groups).

  • Mobile Phase: A high concentration of an organic solvent (typically >80% Acetonitrile) with a small amount of an aqueous buffer. Water acts as the strong, eluting solvent in this mode.[7] This technique is highly effective for polar molecules like carbohydrates and could be well-suited for this compound if other methods fail.[7]

start Normal-Phase (Silica) Purification Fails check_retention Is the compound retained in Reversed-Phase (C18)? (Test with 5-95% MeCN/H2O gradient) start->check_retention use_rp Purify using Preparative RP-HPLC (e.g., C18 column with MeCN/H2O + 0.1% FA) check_retention->use_rp Yes use_hilic Compound is too polar. Use HILIC. (e.g., Silica or Amide column with MeCN/H2O + buffer) check_retention->use_hilic No (Elutes at void volume)

Caption: Decision tree for selecting an alternative chromatographic method.

References

Technical Support Center: Enhancing the Stability of p-Hydroxyphenyl 2-pyridyl ketone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Hydroxyphenyl 2-pyridyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions and troubleshooting guides, we will explore the key factors influencing its degradation and provide actionable protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a molecule of interest in various research fields, including medicinal chemistry and materials science. Its structure, featuring both a phenolic hydroxyl group and a pyridyl ketone moiety, presents a unique set of stability challenges. The electron-donating phenol ring and the electron-withdrawing pyridyl group, connected by a ketone linker, create a molecule susceptible to degradation through several pathways, including pH-mediated hydrolysis, oxidation, and photodegradation. Understanding these vulnerabilities is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A change in the color of your solution, often to a yellow or brownish hue, is a common indicator of degradation. This is typically due to the formation of oxidized species. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This process can lead to the formation of quinone-like structures, which are often colored.

To prevent this, it is crucial to handle the compound and its solutions with care. This includes using deoxygenated solvents, protecting the solution from light, and considering the use of antioxidants.

Q2: I'm observing a decrease in the concentration of my stock solution over time. What are the likely causes?

A gradual loss of your compound in solution can be attributed to several factors, with pH being a primary suspect. The stability of phenolic compounds is highly dependent on the pH of the solution.[1][2] In alkaline conditions (high pH), the phenolic hydroxyl group can become deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated phenol. A predicted pKa for the phenolic proton of this compound is approximately 7.08.[3] This suggests that even at neutral or slightly alkaline pH, a significant portion of the molecules will be in the more reactive phenoxide form.

Another potential cause is photodegradation. Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions and degradation of the molecule.[4]

Q3: What is the optimal pH range for storing solutions of this compound?

Based on the chemistry of phenolic compounds, the optimal pH for stability is generally in the acidic to neutral range, typically between pH 4 and 7.[5] Within this range, the phenolic hydroxyl group remains protonated, reducing its susceptibility to oxidation. It is advisable to prepare your solutions in a buffered system to maintain a stable pH.

Q4: Can I autoclave my solution of this compound for sterilization?

Autoclaving is generally not recommended without prior stability studies. The combination of high temperature and pressure can accelerate degradation reactions, including hydrolysis and oxidation. For sterilization, sterile filtration using a 0.22 µm filter is a much safer alternative.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more detailed approach to troubleshooting common stability problems encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Rapid color change (yellowing/browning) upon dissolution Oxidation1. Deoxygenate Solvents: Before use, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas. 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.
Precipitate formation in the solution over time Poor solubility, degradation product precipitation, or pH shift1. Verify Solubility: Ensure you are working within the solubility limits of the compound in your chosen solvent. 2. Control pH: Use a suitable buffer system to maintain the desired pH. 3. Filter Solution: If a precipitate forms, it may be a degradation product. Analyze the precipitate and the supernatant separately to identify the cause.
Inconsistent results in bioassays Compound degradation1. Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment. 2. Protect from Light: Store stock solutions and conduct experiments in amber vials or protect them from light by wrapping containers in aluminum foil. 3. Monitor Stability: Use an analytical technique like HPLC-UV to monitor the concentration of your compound in the solution over the course of your experiment.
Appearance of new peaks in HPLC chromatogram Chemical degradation1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks to get clues about the degradation pathway. 2. Stress Studies: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to understand the degradation profile of the molecule and to help in the identification of degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection and Preparation:

    • Choose a high-purity solvent in which this compound is freely soluble (e.g., DMSO, ethanol, or methanol).

    • Deoxygenate the solvent by bubbling with nitrogen or argon gas for at least 15 minutes.

    • If an aqueous buffer is used, ensure it is prepared with high-purity water and deoxygenated. A citrate or acetate buffer in the pH range of 4-6 is a good starting point.

  • Weighing and Dissolution:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the deoxygenated solvent to the vial to achieve the desired concentration.

    • If necessary, sonicate briefly in a water bath to aid dissolution.

  • Storage:

    • Store the stock solution in an amber glass vial with a Teflon-lined cap to protect it from light.

    • For short-term storage (days), refrigeration at 2-8 °C is recommended.

    • For long-term storage (weeks to months), aliquot the stock solution into smaller volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability using HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Method Parameters (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to maintain an acidic pH).

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound. Aromatic ketones typically have an absorbance around 270-300 nm.[4] Run a UV-Vis scan of a fresh solution to determine the optimal wavelength.

  • Procedure:

    • Inject a sample of your freshly prepared solution to establish the initial peak area and retention time (t=0).

    • Store your solution under the desired test conditions (e.g., at room temperature, protected from light).

    • At regular intervals (e.g., 1, 3, 7, and 14 days), inject a sample and record the chromatogram.

    • Calculate the percentage of the remaining compound by comparing the peak area at each time point to the initial peak area.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the key vulnerabilities of this compound that can lead to its degradation in solution.

G cluster_main This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways main_compound p-Hydroxyphenyl 2-pyridyl ketone phenoxide Phenoxide Formation (more reactive) main_compound->phenoxide photodegradation Photodegradation main_compound->photodegradation high_ph High pH (>7) high_ph->phenoxide Deprotonation light UV/Visible Light light->photodegradation oxygen Oxygen (Air) oxidation Oxidation oxygen->oxidation phenoxide->oxidation degraded_products Degradation Products (e.g., Quinones, Cleavage Products) oxidation->degraded_products photodegradation->degraded_products

Caption: Key factors leading to the degradation of this compound.

Recommended Experimental Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating and improving the stability of your compound in solution.

G start Start: Need for Stable Solution prep Prepare Stock Solution (Protocol 1) start->prep hplc_initial Initial Analysis (t=0) (HPLC-UV, Protocol 2) prep->hplc_initial stress Apply Stress Conditions (pH, Light, Temp) hplc_initial->stress hplc_timed Time-Point Analysis (HPLC-UV) stress->hplc_timed data Analyze Data: - % Remaining - Degradant Peaks hplc_timed->data decision Is Stability Acceptable? data->decision optimize Optimize Formulation: - Adjust pH - Add Excipients - Change Solvent decision->optimize No end End: Optimized, Stable Solution decision->end Yes optimize->prep

References

Technical Support Center: Crystallization of p--Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of p-Hydroxyphenyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline material of this compound. Drawing from extensive field experience and established scientific principles, this center provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific, common challenges encountered during the crystallization of this compound in a practical, question-and-answer format.

Issue 1: The compound "oils out" instead of crystallizing.

Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What is causing this, and how can I resolve it?

Answer:

"Oiling out" is a common problem in crystallization and occurs when the solute separates from the solution as a supersaturated liquid phase before reaching the nucleation temperature for crystal formation.[1][2] For this compound, this can be attributed to several factors:

  • High Solute Concentration: The solution may be too concentrated, leading to a rapid decrease in solubility upon cooling that bypasses the metastable zone for crystallization.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, meaning the compound remains highly soluble even at lower temperatures.[3]

  • Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to separating as a liquid.[1]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.[4]

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% of the original volume) to slightly decrease the concentration.[1]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slower cooling.[4]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of this compound.[1]

  • Solvent System Modification: If oiling out persists, consider a two-solvent system.[5] Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane) in which the compound is less soluble, until the solution becomes slightly turbid.[5][6] Then, heat the solution until it becomes clear again and allow it to cool slowly.

Issue 2: No crystals form, even after extended cooling.

Question: My solution of this compound remains clear even after cooling in an ice bath. What steps can I take to induce crystallization?

Answer:

The failure of a compound to crystallize from a supersaturated solution indicates that the energy barrier for nucleation has not been overcome. For this compound, with its hydrogen bonding capabilities (both donor -OH and acceptor C=O, N), molecular self-assembly can sometimes be kinetically hindered.[7]

Strategies to Induce Nucleation:

  • Scratching Method: Vigorously scratch the inner surface of the crystallization vessel with a glass rod. This action can create microscopic imperfections on the glass surface that serve as nucleation sites.[1]

  • Seeding: Introduce a "seed crystal" of pure this compound into the supersaturated solution.[1] This provides a template for further crystal growth. If no seed crystals are available, a small amount of the crude solid can be used.

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute, pushing it further into the supersaturated region where nucleation is more likely.[8][9] This can be achieved by covering the flask with perforated parafilm.

  • Reduced Temperature: If not already done, place the solution in a colder environment, such as a refrigerator or freezer, to further decrease solubility.[9] Be mindful of the solvent's freezing point.

Issue 3: The resulting crystals are very fine needles or a powder.

Question: I've managed to obtain a solid, but it's a microcrystalline powder or very fine needles, which are difficult to filter and may not be suitable for X-ray diffraction. How can I grow larger, more well-defined crystals?

Answer:

The formation of small crystals is typically a result of rapid nucleation and growth, where many nucleation sites form simultaneously, and crystals do not have sufficient time to grow large.[3] For this compound, the goal is to slow down the crystallization process to favor crystal growth over nucleation.

Methods for Growing Larger Crystals:

  • Slower Cooling: As mentioned previously, slowing the rate of cooling is crucial. A Dewar flask or an insulated container can be used to achieve very slow cooling rates.

  • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[3][9]

    • Protocol: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., methanol, THF). Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., hexane, diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[3][9]

  • Solvent Layering (Liquid-Liquid Diffusion): Carefully layer a less dense anti-solvent on top of a denser solution of your compound.[3][9] Crystals will form at the interface of the two solvents as they slowly mix. For example, a solution of this compound in dichloromethane could be layered with hexane.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_0 Experimental Setup cluster_1 Process Compound_Solution This compound in 'Good' Solvent (e.g., THF) Anti_Solvent 'Poor' Anti-Solvent (e.g., Hexane) Diffusion Slow Vapor Diffusion of Anti-Solvent Anti_Solvent->Diffusion Initiates Supersaturation Gradual Increase in Supersaturation Diffusion->Supersaturation leads to Crystal_Growth Nucleation and Slow Crystal Growth Supersaturation->Crystal_Growth promotes Final_Crystals High-Quality Single Crystals Crystal_Growth->Final_Crystals results in

Caption: Vapor diffusion setup for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the purity of your sample and the desired crystal form.[3] However, a good starting point is to screen solvents with varying polarities. Given the structure of this compound (a polar phenolic hydroxyl group and a moderately polar ketone and pyridine ring), solvents like ethanol, methanol, acetone, or ethyl acetate are often good candidates.[10] A general rule is that the compound should be sparingly soluble at room temperature but readily soluble when heated.[4][11]

Solvent Screening Table:

Solvent ClassExample SolventsExpected Solubility of this compound
Protic Ethanol, Methanol, WaterHigh solubility, especially when heated. Water can be a good anti-solvent.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood solubility. Acetone can be effective due to the ketone moiety.[10]
Non-polar Hexane, TolueneLow solubility. Often used as anti-solvents.
Chlorinated DichloromethaneModerate to good solubility.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium can significantly impact the solubility and stability of this compound due to its phenolic hydroxyl group.

  • Acidic to Neutral pH (pH < 7): In this range, the phenolic group is protonated (-OH), and the molecule is neutral. Phenolic compounds are generally stable under acidic conditions.[12] Crystallization is typically favored in this pH range.

  • Alkaline pH (pH > 8): At higher pH, the phenolic proton can be abstracted, forming a phenoxide anion (-O⁻). This ionization dramatically increases the compound's solubility in aqueous or protic solvents, making crystallization more difficult.[13] Furthermore, some phenolic compounds can be unstable and prone to oxidation at high pH.[12][14]

Therefore, it is crucial to maintain a neutral to slightly acidic pH during crystallization, especially when using aqueous solvent systems. Buffering the solution may be necessary in some cases to prevent pH fluctuations. The control of pH is a critical parameter in the crystallization of compounds with ionizable groups.[15]

Q3: I suspect my compound has multiple polymorphic forms. How can I control which form crystallizes?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for related structures like pyridyl ketones.[16] The specific polymorph obtained can be influenced by several factors:

  • Solvent Choice: Different solvents can stabilize different crystal packing arrangements through specific interactions (e.g., hydrogen bonding).[17] Screening a diverse range of solvents is the primary method for discovering different polymorphs.

  • Rate of Crystallization: Rapid cooling or evaporation often yields a metastable polymorph, while slow crystallization tends to produce the most thermodynamically stable form.

  • Temperature: The crystallization temperature can determine which polymorph is favored.

A systematic approach to screen for polymorphs involves crystallizing the compound from a variety of solvents under different conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition) and analyzing the resulting solids by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Decision Tree for Troubleshooting Crystallization:

Troubleshooting Start Start Crystallization (e.g., Slow Cooling) Outcome Observe Outcome Start->Outcome OiledOut Compound 'Oils Out' Outcome->OiledOut Oil NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution FinePowder Fine Powder/ Needles Formed Outcome->FinePowder Poor Morphology GoodCrystals Good Crystals Formed Outcome->GoodCrystals Success Sol_OiledOut1 Re-heat & Dilute OiledOut->Sol_OiledOut1 Sol_OiledOut2 Cool Slower OiledOut->Sol_OiledOut2 Sol_OiledOut3 Change Solvent/ Use Anti-solvent OiledOut->Sol_OiledOut3 Sol_NoCrystals1 Induce Nucleation (Scratch/Seed) NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Concentrate Solution (Slow Evaporation) NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Use Colder Temp NoCrystals->Sol_NoCrystals3 Sol_FinePowder1 Decrease Supersaturation (More Solvent/Slower Cooling) FinePowder->Sol_FinePowder1 Sol_FinePowder2 Use Vapor Diffusion or Layering FinePowder->Sol_FinePowder2 Sol_OiledOut1->Outcome Retry Sol_OiledOut2->Outcome Retry Sol_OiledOut3->Outcome Retry Sol_NoCrystals1->Outcome Retry Sol_NoCrystals2->Outcome Retry Sol_NoCrystals3->Outcome Retry Sol_FinePowder1->Outcome Retry Sol_FinePowder2->Outcome Retry

Caption: A logical workflow for addressing common crystallization issues.

References

preventing the degradation of p-Hydroxyphenyl 2-pyridyl ketone during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Hydroxyphenyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and reactivity of this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity of your compound throughout your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is this compound and what are its key reactive features?

A: this compound, with CAS number 33077-70-2, is a bifunctional organic compound featuring a phenolic hydroxyl group and a pyridyl ketone moiety.[1][2] This structure presents two primary sites for chemical reactivity: the nucleophilic and acidic phenol, and the electrophilic ketone carbonyl group. The hydroxyl group is a powerful activating group, making the attached phenyl ring highly susceptible to electrophilic substitution.[3][4] The molecule's stability is critically influenced by its environment, particularly pH, exposure to oxidants, and light.

Q2: My solution of this compound is turning brown/pink upon storage or during a reaction. What is causing this discoloration?

A: This is a classic indicator of phenol oxidation. Phenols are readily oxidized, especially under basic conditions, in the presence of air (oxygen), or upon exposure to light.[4] The initial oxidation product is often a phenoxyl radical, which can then couple or react further to form highly colored quinone-type structures or polymeric materials. The formation of the phenoxide anion under basic conditions significantly accelerates this process, as it is even more easily oxidized than the neutral phenol.

Q3: Is the compound sensitive to air and light?

A: Yes. The phenolic moiety is susceptible to air oxidation. Furthermore, pyridyl ketones have been shown to generate persistent free radical intermediates upon UV irradiation.[5] Therefore, for long-term storage and during sensitive reactions, it is best practice to protect the compound from both air and light. Store the solid under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at room temperature or cooler.[1]

Q4: What is the optimal pH range for working with this compound?

A: The compound is most stable in neutral to slightly acidic conditions (pH 4-7). Strongly basic conditions (pH > 8) will deprotonate the phenol to form the phenoxide ion. While necessary for certain reactions like O-alkylation, the phenoxide is highly prone to oxidation. Strongly acidic conditions may lead to protonation of the pyridine nitrogen, which can alter its reactivity and solubility.

Troubleshooting Guide: Reaction Failures & Impurities

This guide provides in-depth solutions to specific experimental problems.

Problem 1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unidentified side products.

  • Suspected Cause A: Oxidative Degradation.

    • Explanation: The phenolic ring is likely being oxidized. This is especially probable if your reaction is run in the presence of air, at elevated temperatures, or under basic conditions. Oxidizing agents, including some metal catalysts, can also trigger this degradation pathway, leading to quinones and other complex byproducts.[4]

    • Solution:

      • Inert Atmosphere: Rigorously exclude oxygen from your reaction. Use standard Schlenk line or glovebox techniques.

      • Degas Solvents: Before use, degas all reaction solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw method.

      • Add Antioxidants: In some cases, a radical scavenger like BHT (butylated hydroxytoluene) can be added in catalytic amounts, provided it does not interfere with your desired reaction.

      • Protect the Phenol: The most robust solution is to temporarily protect the phenolic hydroxyl group. (See Preventative Strategies & Protocols below).

  • Suspected Cause B: Unwanted Electrophilic Aromatic Substitution.

    • Explanation: The -OH group is a potent ortho-, para-directing activator for electrophilic aromatic substitution.[4] If your reaction involves electrophilic reagents, they may preferentially react with the electron-rich hydroxyphenyl ring instead of the intended reaction site (e.g., the pyridine ring).

    • Solution: This scenario almost always necessitates the use of a protecting group on the phenol. By masking the hydroxyl group, you deactivate the ring, preventing these unwanted side reactions.[3]

Troubleshooting_Workflow start Low Yield / Multiple Spots on TLC? discoloration Is there significant discoloration (brown/pink)? start->discoloration electrophiles Are electrophilic reagents present? discoloration->electrophiles  No / Minor cause_oxidation Primary Cause: Oxidative Degradation discoloration->cause_oxidation  Yes electrophiles->cause_oxidation  No cause_substitution Primary Cause: Unwanted Electrophilic Substitution electrophiles->cause_substitution  Yes solution_inert Solution: - Use Inert Atmosphere - Degas Solvents cause_oxidation->solution_inert solution_protect Definitive Solution: Protect the Phenol Group cause_oxidation->solution_protect cause_substitution->solution_protect Protection_Strategy start Is the phenol group at risk of reacting or degrading? protect Step 1: Protect Phenol (e.g., as Methyl Ether) start->protect  Yes react Step 2: Perform Desired Reaction (e.g., on Pyridine or Ketone) start->react  No protect->react deprotect Step 3: Deprotect Phenol (e.g., using BBr₃) react->deprotect finish Final Product deprotect->finish

References

Technical Support Center: Scale-Up Synthesis of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of p-Hydroxyphenyl 2-pyridyl ketone. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals. The synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process efficiency. This guide is designed to provide both diagnostic insights and actionable protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its primary challenges?

The most prevalent method is the Friedel-Crafts acylation of phenol with a 2-picolinoyl derivative (like 2-picolinoyl chloride) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The primary challenges in scaling up this synthesis are:

  • Poor Regioselectivity : The acylation of phenol can yield both the desired para-substituted product and the isomeric ortho-substituted byproduct.[3][4][5] Controlling the reaction temperature is crucial, as lower temperatures generally favor the para product.[3][4][5]

  • Competitive O-Acylation : Phenols are bidentate nucleophiles, meaning reaction can occur at the hydroxyl group (O-acylation) to form a phenyl ester, or on the aromatic ring (C-acylation) to form the target ketone.[6][7] O-acylation is often kinetically favored, while the desired C-acylation is thermodynamically favored.

  • Fries Rearrangement : If the O-acylated ester is formed, it can rearrange under the Lewis acidic conditions to form the C-acylated ketone.[3][5][8] While this can lead to the desired product, it can also complicate the reaction profile and lead to a mixture of ortho and para isomers.[3][4][8]

  • Catalyst Stoichiometry and Quenching : The Lewis acid catalyst complexes with both the starting phenol and the product ketone, necessitating the use of stoichiometric or excess amounts, which complicates downstream processing and workup.[8][9]

Q2: Why is my yield of the desired para-isomer consistently low?

Low yield of the p-isomer is most often a result of suboptimal temperature control and incorrect catalyst handling. High reaction temperatures tend to favor the formation of the ortho-isomer.[3][4][5] Furthermore, insufficient Lewis acid or catalyst deactivation by moisture can stall the reaction or favor side reactions.[9]

Q3: I am observing a significant amount of an intermediate that disappears upon prolonged reaction times. What is it?

This is likely the kinetically favored O-acylation product, 2-pyridyl phenyl ester. Under the influence of the Lewis acid catalyst, this ester can undergo a Fries rearrangement to the more thermodynamically stable C-acylated products, the ortho- and para-hydroxyaryl ketones.[2][5][6] Monitoring the reaction by TLC or HPLC can help track the disappearance of this intermediate and the appearance of the final products.

Q4: What are the best practices for purifying the final product on a large scale?

Purification can be challenging due to the similar polarities of the ortho and para isomers.

  • Crystallization : The most common method for purification at scale is recrystallization. The choice of solvent is critical and may require screening. A patent for the related raspberry ketone suggests crystallization from an organic layer after a water quench.[10]

  • Distillation : While the product has a high boiling point, vacuum distillation can be an option if the product is thermally stable and the isomeric impurities have sufficiently different boiling points. However, this often leads to significant product loss.[10]

  • Chromatography : While effective at the lab scale, column chromatography is generally not cost-effective for large-scale production unless high-value applications justify the expense.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis.

Issue 1: Low Overall Yield and Poor Conversion

Symptom: The reaction stalls, leaving a significant amount of unreacted phenol. HPLC analysis shows a low percentage of total product formation.

Root Causes & Solutions:

Potential Root Cause Scientific Explanation Recommended Corrective Action
Catalyst Deactivation Lewis acids like AlCl₃ are extremely sensitive to moisture. Water reacts with the catalyst, rendering it inactive. On a large scale, atmospheric moisture and residual water in solvents or reagents are significant concerns.[9]Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Catalyst The phenolic hydroxyl group and the product ketone's carbonyl group both coordinate strongly with the Lewis acid.[6][8] This complexation effectively sequesters the catalyst, meaning more than a stoichiometric amount is required for the reaction to proceed to completion.Use at least 2.5-3.0 equivalents of AlCl₃ relative to the phenol. The exact amount may need optimization, but a significant excess is typically necessary to drive the reaction forward.
Poor Reagent Quality Impurities in the 2-picolinoyl chloride or phenol can interfere with the reaction, leading to side products or catalyst inhibition.Verify the purity of starting materials by NMR or GC-MS. If necessary, purify the 2-picolinoyl chloride by distillation and the phenol by recrystallization or distillation.
Issue 2: Poor Regioselectivity (High ortho-Isomer Content)

Symptom: The final product mixture contains an unacceptably high percentage of the o-Hydroxyphenyl 2-pyridyl ketone isomer.

Root Causes & Solutions:

The formation of ortho vs. para isomers in Friedel-Crafts and Fries rearrangement reactions is heavily dependent on reaction conditions, representing a classic case of thermodynamic versus kinetic control.[5]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product (para): Formation of the para-isomer is generally faster and favored at lower temperatures.[3][4][5]

    • Thermodynamic Product (ortho): The ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product, especially at higher temperatures.[5]

G cluster_conditions Reaction Conditions cluster_products Product Selectivity Low_Temp Low Temperature (< 60°C) Para_Product This compound (Kinetically Favored) Low_Temp->Para_Product Favors High_Temp High Temperature (> 150°C) Ortho_Product o-Hydroxyphenyl 2-pyridyl ketone (Thermodynamically Favored) High_Temp->Ortho_Product Favors Para_Product->Ortho_Product Rearrangement at High T

Experimental Protocol for Maximizing Para-Selectivity
  • Setup: Equip a jacketed reactor with a mechanical stirrer, thermometer, and an inert gas inlet. Ensure the reactor is scrupulously dry.

  • Charge Reagents: Charge the reactor with an anhydrous, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Add anhydrous aluminum chloride (AlCl₃, 3.0 eq.) in portions, keeping the temperature below 10°C.

  • Acyl Chloride Addition: Dissolve 2-picolinoyl chloride (1.0 eq.) in the solvent and add it slowly to the AlCl₃ slurry, maintaining the low temperature.

  • Phenol Addition: Dissolve phenol (1.0 eq.) in the solvent and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Maintain the reaction temperature between 0-5°C. Monitor the reaction progress by HPLC, checking for the consumption of phenol and the ratio of para to ortho product.

  • Workup: Once the reaction is complete, quench it by slowly pouring the mixture into a vessel containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture, which can then be purified by recrystallization.

Issue 3: Complex Reaction Mixture with Multiple By-products

Symptom: Chromatographic analysis (TLC, HPLC) shows not only starting materials and the two main isomers but also several other significant impurities.

Root Causes & Solutions:

This often indicates that the reaction is proceeding through a complex network of competing pathways, including initial O-acylation followed by Fries rearrangement.

G Phenol Phenol + 2-Picolinoyl Chloride O_Acyl O-Acylated Ester (Kinetic Product) Phenol->O_Acyl O-Acylation (Fast, Reversible) C_Acyl_Para p-Ketone (Desired Product) Phenol->C_Acyl_Para Direct C-Acylation (para) (Slow) C_Acyl_Ortho o-Ketone (Isomeric Impurity) Phenol->C_Acyl_Ortho Direct C-Acylation (ortho) (Slow) O_Acyl->C_Acyl_Para Fries Rearrangement (Low Temp Favored) O_Acyl->C_Acyl_Ortho Fries Rearrangement (High Temp Favored)

To simplify the product profile, a two-step approach can be more robust for scale-up:

Alternative Two-Step Protocol: O-Acylation followed by Controlled Fries Rearrangement

Step 1: Base-Catalyzed O-Acylation

  • Dissolve phenol (1.0 eq.) in a suitable solvent like dichloromethane or toluene.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq.).

  • Cool the mixture to 0-5°C.

  • Slowly add 2-picolinoyl chloride (1.0 eq.).

  • Allow the reaction to stir at room temperature for 2-4 hours until TLC/HPLC shows complete consumption of phenol.

  • Work up by washing with dilute acid (e.g., 1M HCl) to remove the base, then with water and brine. Dry and concentrate to isolate the crude phenyl 2-picolinate ester. This reaction typically proceeds in high yield with high purity.[11][12]

Step 2: Lewis Acid-Catalyzed Fries Rearrangement

  • Charge a dry reactor with an anhydrous solvent (e.g., nitrobenzene or a high-boiling hydrocarbon).

  • Add AlCl₃ (1.5 - 2.0 eq.).

  • Add the crude phenyl 2-picolinate from Step 1.

  • Heat the reaction to a carefully controlled temperature. Screen temperatures between 40°C and 80°C to find the optimal balance for para-selectivity.[3][4]

  • Monitor the reaction by HPLC. Quench the reaction when the optimal ratio of para-isomer is achieved.

  • Perform an acidic workup as described in the previous protocol.

This two-step method provides greater control over the reaction, separating the initial ester formation from the critical, temperature-sensitive rearrangement, often leading to a cleaner product profile and simplifying purification.

References

addressing poor solubility of p-Hydroxyphenyl 2-pyridyl ketone in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for p-Hydroxyphenyl 2-pyridyl ketone (CAS No. 33077-70-2).[1][2][3][4][5][6] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound in biological assays. Inadequate solubility is a frequent source of experimental variability, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[7][8]

This guide provides a series of troubleshooting steps and answers to frequently asked questions (FAQs). It moves from fundamental concepts and simple mitigation strategies to more advanced formulation techniques, explaining the scientific principles behind each recommendation.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a small molecule with a molecular weight of 199.21 g/mol .[3][5] Its structure contains both a hydrophobic benzoyl group and polar functional groups (a hydroxyl group and a pyridyl nitrogen), which can accept or donate hydrogen bonds.[1] While these polar groups provide some affinity for aqueous environments, the overall molecule possesses a LogP of approximately 2.0, indicating a preference for lipophilic conditions.[1] This dual nature is the primary reason for its limited solubility in purely aqueous buffers, a common challenge for about 40% of marketed drugs and up to 90% of compounds in discovery pipelines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Level 1: Basic Troubleshooting & Stock Solution Preparation

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

A1: This phenomenon is known as "crashing out" or solvent-shift precipitation.[9][10] It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly transferred to an aqueous buffer where its solubility is significantly lower.[9] The organic solvent disperses, leaving the compound molecules to agglomerate and precipitate.

Immediate Mitigation Steps:

  • Verify Final Solvent Concentration: The final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[9][11]

  • Lower the Final Compound Concentration: You may be exceeding the kinetic solubility limit of the compound in your final assay buffer. Try testing a lower concentration range.

  • Improve Mixing: Instead of a single, large dilution step, perform serial dilutions. Add the compound stock to the buffer while vortexing or sonicating to provide sufficient energy for dispersion.[8][9]

  • Pre-warm the Buffer: Gently warming the assay buffer (if the compound and biological system are thermally stable) can sometimes help keep the compound in solution during dilution.[12][13]

Q2: What is the best way to prepare an accurate stock solution of this compound?

A2: Preparing an accurate and stable stock solution is the foundation of any reliable experiment.[14][15][16][17] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its strong solubilizing power for a wide range of organic molecules.[10][18]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 199.21 g/mol )

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Sonicator or vortex mixer

Procedure:

  • Calculation: To make a 10 mM solution, you need to dissolve 1.9921 mg of the compound in 1 mL of DMSO. It is often more accurate to weigh a larger mass (e.g., 19.92 mg) and dissolve it in a larger volume (e.g., 10 mL).

  • Weighing: Using a calibrated balance, accurately weigh the desired mass of the compound. It is better to record the exact weight and calculate the precise concentration than to struggle to weigh an exact target mass.[16]

  • Dissolution: Transfer the weighed compound into a volumetric flask. Add about 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex or sonicate until the solid is completely dissolved. A visual check for a clear solution with no visible particles is crucial.[12]

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Mixing & Storage: Cap the flask and invert it several times to ensure a homogenous solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Level 2: Intermediate Strategies - Modifying the Assay Environment

If basic troubleshooting fails, the next step is to modify the assay buffer to make it more hospitable for the compound.

Q3: Can I adjust the pH of my buffer to improve solubility?

A3: Yes, for ionizable compounds, pH modification can be a powerful tool.[12][19] this compound has a phenolic hydroxyl group, which is weakly acidic.

  • Mechanism: At a pH above the pKa of the hydroxyl group, the proton will dissociate, leaving a negatively charged phenoxide ion. This charged species is significantly more polar and thus more soluble in aqueous media. Conversely, the pyridyl nitrogen is weakly basic and can be protonated at low pH.

  • Application: Systematically test the solubility and stability of your compound in a range of buffer pH values (e.g., from 6.0 to 8.5). Phenolic compounds often show increased solubility at alkaline pH.[20] However, you must first confirm that the pH range is compatible with your biological assay (e.g., enzyme activity, cell viability). Some phenolic compounds can be unstable at high pH, so stability over the course of the experiment should also be verified.[21][22]

Q4: What are co-solvents, and how can I use them without harming my cells?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[19][23][24]

  • Common Co-solvents: Besides DMSO, other common co-solvents include ethanol, polyethylene glycol 400 (PEG-400), and propylene glycol (PG).[23][25]

  • Causality: These solvents work by reducing the interfacial tension between the hydrophobic compound and the water, essentially making the aqueous environment more "like" an organic one.[24]

Crucial Consideration: Every co-solvent has the potential for cytotoxicity. Before using a co-solvent in your main experiment, you MUST determine the maximum concentration your specific cell line or assay system can tolerate without adverse effects.

Data Table 1: Typical Co-solvent Tolerance in Cell-Based Assays
Co-solventTypical Max ConcentrationNotes
DMSO< 0.5% - 1.0%Can induce cell differentiation or stress at higher concentrations.[9][11]
Ethanol< 1.0%Can be cytotoxic and affect enzyme kinetics.
PEG-4001% - 5%Generally well-tolerated but can increase solution viscosity.
Propylene Glycol1% - 5%Often used in pharmaceutical formulations; generally low toxicity.

Note: These values are general guidelines. You must validate the tolerance for your specific experimental system.

Level 3: Advanced Formulation Strategies

When other methods are insufficient, advanced formulation techniques can be employed. The most common and accessible method for a research setting is the use of cyclodextrins.

Q5: I've heard about cyclodextrins. What are they and when should I use them?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[26][27] This structure allows them to encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex".[27][28]

  • Mechanism of Action: The exterior of the cyclodextrin complex is water-soluble, effectively shuttling the encapsulated hydrophobic compound into the aqueous phase, thereby dramatically increasing its apparent solubility.[29][30]

  • When to Use: Consider using cyclodextrins when you need to achieve a higher compound concentration than is possible with co-solvents alone, or if your assay is particularly sensitive to organic solvents.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and good safety profiles compared to unmodified β-cyclodextrin.[26][29]

Diagram 1: Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment Compound { this compound | (Poorly Soluble)} Complex { Water-Soluble Inclusion Complex} Compound:f0->Complex:f0 Encapsulation Cyclodextrin HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin:f0->Complex:f0

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 2: Preparing a Compound Solution with HP-β-Cyclodextrin

Objective: To prepare a 10 mM stock solution of HP-β-CD to be used as a solubilizing agent. This will then be used to create a working solution of the compound.

Part A: Prepare the HP-β-CD Stock

  • Prepare a 10% (w/v) stock solution of HP-β-CD in your assay buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of buffer).

  • Stir until fully dissolved. This solution can be sterile-filtered and stored at 4°C.

Part B: Prepare the Compound-Cyclodextrin Complex

  • Dry Film Method: Add the required amount of your DMSO stock of this compound to a sterile microfuge tube.

  • Evaporation: Evaporate the DMSO under a gentle stream of nitrogen or using a vacuum centrifuge to leave a thin film of the compound on the tube wall.

  • Reconstitution: Add the pre-warmed (37°C) 10% HP-β-CD solution to the tube.

  • Equilibration: Vortex vigorously and then incubate the mixture for at least 1-2 hours at room temperature with shaking to allow for the formation of the inclusion complex.[12]

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-complexed, precipitated compound.

  • Use: Carefully collect the supernatant. This clear solution contains your solubilized compound and is ready for serial dilution in the assay buffer. The final concentration should be confirmed by an analytical method like HPLC if precise quantification is needed.[12]

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing solubility issues.

Diagram 2: Solubility Troubleshooting Workflow

start Precipitation Observed in Assay check_dmso Is final DMSO < 0.5%? start->check_dmso adjust_dmso Adjust Dilution Scheme to Lower DMSO check_dmso->adjust_dmso No check_conc Is Compound Concentration Above Known Solubility Limit? check_dmso->check_conc Yes adjust_dmso->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc Yes mitigation Simple Mitigation (Vortex, Pre-warm buffer) check_conc->mitigation No / Unknown lower_conc->mitigation check_success1 Problem Solved? mitigation->check_success1 ph_mod Modify Buffer pH check_success1->ph_mod No success Proceed with Assay check_success1->success Yes check_success2 Problem Solved? ph_mod->check_success2 cosolvent Add Co-solvent (e.g., PEG-400) check_success2->cosolvent No check_success2->success Yes check_success3 Problem Solved? cosolvent->check_success3 cyclodextrin Use Cyclodextrin (HP-β-CD) check_success3->cyclodextrin No check_success3->success Yes cyclodextrin->success fail Consult Formulation Specialist (e.g., lipid formulations)

Caption: A step-by-step workflow for troubleshooting compound solubility.

References

overcoming impurities in the NMR spectrum of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for p-Hydroxyphenyl 2-pyridyl ketone. This guide is designed for researchers, medicinal chemists, and process development scientists to identify and resolve common purity issues encountered during synthesis and characterization, with a specific focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I see a broad singlet in my ¹H NMR spectrum (DMSO-d₆) around δ 3.3-3.4 ppm that doesn't belong to my compound. What is it?

A: This is almost certainly residual water (H₂O or HOD) in your deuterated solvent.[1][2] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][3] The chemical shift of water can vary slightly depending on temperature and sample concentration.[4]

Q2: My spectrum has sharp, unexpected peaks in the δ 1.0-4.0 ppm range. How can I identify them?

A: These signals typically arise from residual solvents used during your reaction workup or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone). The most reliable method for identification is to consult established tables of NMR solvent impurities.[5][6][7][8][9] Cross-referencing the observed chemical shift and multiplicity with these tables will usually pinpoint the contaminant.

Q3: There are broad, ill-defined humps in the aliphatic region of my spectrum, particularly around δ 0.8-1.5 ppm. What is the likely cause?

A: This pattern is characteristic of hydrocarbon or silicone grease contamination.[10][11][12] This is a very common issue stemming from greased ground-glass joints, contaminated glassware, or even transfer from pipette bulbs or septa.

Q4: Can I remove the water peak from my NMR sample?

A: While challenging to eliminate completely, you can significantly reduce the water signal by using fresh, sealed ampoules of high-purity deuterated solvent. For bulk solvents, adding activated molecular sieves (4Å) to the bottle and allowing it to stand can effectively dry the solvent.[1][4] However, be aware that this may not be practical for single-use NMR tubes.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific impurity issues based on their NMR spectral appearance.

Issue 1: Ubiquitous Solvent and Water Impurities

The presence of residual solvents and water is the most frequent challenge in obtaining a clean NMR spectrum.

Symptom & Diagnosis
  • Water: A broad singlet, typically around δ 3.33 ppm in DMSO-d₆ [1][2][3] or δ 1.56 ppm in CDCl₃ .[3] Its integration does not correspond to a stoichiometric ratio with your compound.

  • Solvents: Sharp singlets, doublets, triplets, or quartets that are inconsistent with the structure of this compound. Their chemical shifts are highly diagnostic.

Data Summary: Common Impurities in DMSO-d₆
Impurity¹H Chemical Shift (δ ppm)MultiplicityNotes
This compound Varies (Aromatic region)Complex MultipletsTarget compound signals.
Water (H₂O/HOD)~3.33Broad SingletHighly common; shift is concentration and temperature dependent.[1][3][4]
Acetone~2.09SingletCommon cleaning solvent.[6][13]
Hexane / Pentane~0.88 (t), ~1.26 (m)MultipletsFrom column chromatography or recrystallization.[6][11]
Ethyl Acetate~1.15 (t), ~2.01 (s), ~4.03 (q)Triplet, Singlet, QuartetCommon extraction and chromatography solvent.[6]
Dichloromethane (DCM)~5.76SingletCommon extraction solvent.[14]
Diethyl Ether~1.11 (t), ~3.48 (q)Triplet, QuartetCommon extraction solvent.[6]
DMSO-d₅ (residual)~2.50QuintetResidual protons in the deuterated solvent itself.[13][15]

Chemical shifts are approximate and can vary slightly. Data compiled from authoritative sources.[6][7][8][9][14]

Solution: Rigorous Drying and Solvent Removal

The most effective strategy is to remove these volatile impurities under high vacuum.

Protocol 1: High-Vacuum Drying

  • Place the solid sample of this compound in a round-bottom flask or vial.

  • Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen or dry ice/acetone).

  • Apply vacuum (<1 Torr) for several hours or overnight. Gentle heating (30-40°C) with a water bath can accelerate the removal of higher-boiling solvents, but be cautious of potential sublimation.

  • Once dry, vent the system with an inert gas (N₂ or Ar) before preparing the NMR sample with high-purity deuterated solvent.

Issue 2: Hydrocarbon and Silicone Grease Contamination

Grease is a non-volatile impurity that requires physical separation.

Symptom & Diagnosis
  • Broad, overlapping signals in the aliphatic region, typically δ 0.5 - 1.5 ppm .[10][11]

  • Silicone grease may show a sharp singlet near δ 0.0 ppm .[11]

  • The baseline may appear distorted or "rolling" in this region.

Causality & Prevention

Grease is introduced from ground-glass joints, stopcocks, or contaminated lab equipment.[16] The best cure is prevention:

  • Use Teflon sleeves or O-ring joints for reactions and distillations where possible.

  • If grease is necessary, use a minimal amount and keep it away from the direct path of your product.

  • Ensure all glassware, spatulas, and pipettes are scrupulously clean. Rinsing with hexane or pentane is effective at removing nonpolar grease residues.[11]

Solution: Purification by Recrystallization or Extraction

Because this compound is a polar, phenolic compound, it can be readily separated from nonpolar grease.

Workflow: Choosing a Purification Method

G start NMR shows grease (δ 0.5-1.5 ppm) check_solubility Is the compound a crystalline solid? start->check_solubility recrystallize Perform Recrystallization (Protocol 2) check_solubility->recrystallize Yes extraction Perform Acid-Base Extraction (Protocol 3) check_solubility->extraction No / Oily end_node Obtain Pure Compound recrystallize->end_node extraction->end_node

Caption: Decision tree for removing grease impurities.

Protocol 2: Recrystallization Recrystallization is effective for purifying crystalline solids by leveraging differences in solubility between the compound and impurities.[17][18]

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum before re-analyzing by NMR.

Issue 3: Synthetic Byproducts or Unreacted Starting Materials

Impurities from the synthesis itself (e.g., Friedel-Crafts reaction) can be more challenging to remove as their polarity may be similar to the product.

Symptom & Diagnosis
  • Sharp, distinct aromatic or other signals that integrate to a non-stoichiometric ratio with the main product.

  • Potential starting materials could include phenol, 4-methoxyphenol, or 2-picolinic acid derivatives.[19] Byproducts could include ortho-acylated isomers.[20]

Solution: Acid-Base Extraction or Chromatography

Acid-base extraction is a powerful and highly specific technique for purifying phenolic compounds like this compound from neutral or basic impurities.

Workflow: Acid-Base Extraction for Purification

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer start Dissolve impure sample in Organic Solvent (e.g., EtOAc) add_base Add aq. NaHCO₃ or Na₂CO₃ solution and shake start->add_base separate Separate Layers add_base->separate aq_layer Contains water-soluble phenolate salt of product separate->aq_layer org_layer Contains neutral impurities (grease, byproducts) separate->org_layer acidify Acidify with HCl (aq) until precipitate forms aq_layer->acidify filter Filter, wash with cold water, and dry acidify->filter end_node Pure p-Hydroxyphenyl 2-pyridyl ketone filter->end_node discard Discard org_layer->discard

Caption: Step-by-step workflow for acid-base extraction.

Protocol 3: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium carbonate (Na₂CO₃) solution. Causality: The weakly basic solution deprotonates the acidic phenolic hydroxyl group, forming the water-soluble sodium phenolate salt. Neutral impurities (like grease) and less acidic compounds remain in the organic layer.

  • Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any last traces of neutral impurities. Discard this organic wash.

  • Cool the aqueous solution in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring. The product will precipitate out as the phenolate is re-protonated to the neutral, water-insoluble phenol.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

For impurities that are also acidic, column chromatography is the preferred method. A silica gel stationary phase with a gradient eluent system, such as 10% to 50% ethyl acetate in hexane, will typically provide excellent separation.

References

Validation & Comparative

A Comparative Investigation of p-Hydroxyphenyl 2-pyridyl Ketone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract: This guide provides a detailed comparative analysis of p-hydroxyphenyl 2-pyridyl ketone and its ortho- and meta-isomers. We delve into their synthetic methodologies, spectroscopic signatures, structural nuances, and pertinent physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, offering both foundational knowledge and in-depth experimental insights.

Introduction

Hydroxyphenyl pyridyl ketones represent a class of compounds with significant potential in medicinal chemistry and materials science. Their inherent structural features, including a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl and pyridine nitrogen), and two aromatic systems capable of π-stacking, make them attractive scaffolds for designing molecules with specific biological activities or photophysical properties. Pyridine derivatives, in particular, are prevalent in FDA-approved drugs and are known to exhibit a wide range of biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The relative positions of the hydroxyl group on the phenyl ring and the point of attachment to the pyridine ring can drastically alter the molecule's conformation, electronic distribution, and ability to form intra- and intermolecular interactions. These variations, in turn, have a profound impact on their chemical reactivity, spectroscopic properties, and biological function.

This guide will focus on a comparative study of three key isomers:

  • (4-hydroxyphenyl)(pyridin-2-yl)methanone (p-isomer)

  • (3-hydroxyphenyl)(pyridin-2-yl)methanone (m-isomer)

  • (2-hydroxyphenyl)(pyridin-2-yl)methanone (o-isomer)

We will explore how the seemingly subtle change in the hydroxyl group's position leads to significant differences in their properties, with a particular focus on the unique intramolecular hydrogen bonding present in the ortho-isomer.

Synthesis and Characterization

The synthesis of hydroxyphenyl pyridyl ketones can be achieved through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation , which involves the reaction of a protected phenol (e.g., anisole) with a pyridinecarbonyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst.[3][4]

General Synthetic Workflow: Friedel-Crafts Acylation

The following diagram illustrates a typical workflow for the synthesis of these isomers, starting from the corresponding methoxy-substituted precursors.

G cluster_start Starting Materials cluster_isomers Isolated Methoxy Precursors cluster_final Final Products start1 Anisole / 3-Methoxy- anisole / 2-Methoxy- anisole reaction Friedel-Crafts Acylation start1->reaction start2 Pyridine-2-carbonyl chloride start2->reaction catalyst Lewis Acid (e.g., AlCl3) catalyst->reaction Catalyst intermediate Methoxyphenyl 2-pyridyl ketone (Isomer Mixture) reaction->intermediate separation Chromatographic Separation intermediate->separation iso_p p-isomer separation->iso_p iso_m m-isomer separation->iso_m iso_o o-isomer separation->iso_o demethylation Demethylation (e.g., BBr3) iso_p->demethylation iso_m->demethylation iso_o->demethylation final_p p-Hydroxyphenyl 2-pyridyl ketone demethylation->final_p final_m m-Hydroxyphenyl 2-pyridyl ketone demethylation->final_m final_o o-Hydroxyphenyl 2-pyridyl ketone demethylation->final_o

Caption: General workflow for the synthesis of hydroxyphenyl 2-pyridyl ketone isomers.

Experimental Protocol: Synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone (p-isomer)

This protocol is a representative example. Similar procedures, with modifications to the starting materials, can be used for the other isomers.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of anisole (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Slowly add a solution of pyridine-2-carbonyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (4-methoxyphenyl)(pyridin-2-yl)methanone.

Step 2: Demethylation

  • Dissolve the purified methoxy-precursor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃, 1.5 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (4-hydroxyphenyl)(pyridin-2-yl)methanone.

Comparative Spectroscopic Analysis

The position of the hydroxyl group significantly influences the spectroscopic properties of the isomers.

¹H NMR Spectroscopy

The chemical shift of the hydroxyl proton is a key differentiator. In aprotic solvents like DMSO-d₆, the hydroxyl proton of the o-isomer will appear significantly downfield due to strong intramolecular hydrogen bonding.

IsomerApproximate ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
p-isomer ~10.0-10.5 (br s, 1H, -OH), 6.9-8.7 (m, 8H, Ar-H)
m-isomer ~9.5-10.0 (br s, 1H, -OH), 7.0-8.7 (m, 8H, Ar-H)
o-isomer >12.0 (s, 1H, -OH), 6.8-8.7 (m, 8H, Ar-H)
IR Spectroscopy

The carbonyl (C=O) stretching frequency is also sensitive to the position of the hydroxyl group. The intramolecular hydrogen bond in the o-isomer weakens the C=O double bond, resulting in a lower stretching frequency.

IsomerApproximate C=O Stretching Frequency (ν, cm⁻¹)
p-isomer ~1650-1660
m-isomer ~1650-1660
o-isomer ~1620-1630

Comparative Structural Analysis

The most striking structural difference among the isomers is the presence of a strong intramolecular hydrogen bond in the o-isomer. This interaction locks the molecule into a more planar conformation.

G cluster_o o-isomer cluster_p p-isomer o_isomer o_isomer caption_o Intramolecular H-bond p_isomer p_isomer caption_p Intermolecular H-bond possible

Caption: Comparison of o- and p-isomer structures.

X-ray crystallography studies on derivatives of (2-hydroxyphenyl)(pyridin-2-yl)methanone confirm the presence of an intramolecular O—H⋯O hydrogen bond.[5][6][7] This hydrogen bond creates a six-membered quasi-aromatic ring, which enhances the stability of the molecule.[8] In contrast, the p- and m-isomers lack this intramolecular interaction and are more flexible, capable of forming intermolecular hydrogen bonds in the solid state.

The dihedral angle between the phenyl and pyridine rings is also affected. The o-isomer tends to be more planar to accommodate the hydrogen bond, while the other isomers can adopt more twisted conformations. For a related compound, (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, the dihedral angle between the o-hydroxyphenyl ring and the central pyridine ring is reported to be 39.72 (5)°.[5][6]

Physicochemical and Photophysical Properties

The structural differences manifest in varying physicochemical and photophysical properties.

Propertyp-isomerm-isomero-isomerRationale
Melting Point (°C) Generally higherIntermediateGenerally lowerThe ability of p- and m-isomers to form extensive intermolecular H-bonds leads to a more stable crystal lattice. The intramolecular H-bond in the o-isomer reduces intermolecular interactions.
Acidity (pKa of -OH) HigherHigherLowerThe intramolecular H-bond in the o-isomer stabilizes the phenolate anion, making the proton more acidic.
Fluorescence Weakly fluorescentWeakly fluorescentPotential for ESIPTThe o-isomer is a candidate for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where the proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state.[9][10][11][12] This can lead to a large Stokes shift and unique fluorescence properties.
Excited-State Intramolecular Proton Transfer (ESIPT)

The o-isomer is of particular interest due to its potential to undergo ESIPT. This process is crucial for the development of fluorescent probes, molecular switches, and photostabilizers.[13]

ESIPT Enol_GS Enol (Ground State) Enol_ES Enol (Excited State) Enol_GS->Enol_ES Absorption (hν) Enol_ES->Enol_GS Fluorescence (hν'') (minor pathway) Keto_ES Keto Tautomer (Excited State) Enol_ES->Keto_ES ESIPT (fast) Keto_GS Keto Tautomer (Ground State) Keto_ES->Keto_GS Fluorescence (hν') (Large Stokes Shift) Keto_GS->Enol_GS Tautomerization

Caption: Simplified Jablonski diagram for the ESIPT process in the o-isomer.

Upon photoexcitation, the acidity of the phenol and the basicity of the carbonyl oxygen increase, facilitating a rapid proton transfer to form an excited keto tautomer. This tautomer then relaxes to its ground state via fluorescence, typically at a much longer wavelength than the initial absorption, resulting in a large Stokes shift.[11][12]

Biological Activity and Applications

The antiproliferative activity of pyridine derivatives is a subject of ongoing research.[1] The presence and position of hydroxyl and carbonyl groups are known to influence biological activity.[1] The ability of these isomers to act as chelating agents for metal ions also varies, which can be relevant for their use as catalysts or metallodrugs. The hydrazone derivatives of benzoylpyridines have shown cytotoxic activity against tumor cell lines.[6]

The distinct properties of the o-isomer, particularly its potential for ESIPT, make it a promising candidate for applications in:

  • Fluorescent sensors: The fluorescence properties can be sensitive to the local environment, allowing for the detection of ions or small molecules.

  • Bio-imaging: The large Stokes shift is advantageous for cellular imaging applications.

  • Materials science: Incorporation into polymers can lead to materials with unique photophysical properties.

Conclusion

The positional isomerism in hydroxyphenyl 2-pyridyl ketones gives rise to a fascinating array of distinct chemical, physical, and photophysical properties. While the para and meta isomers behave as typical aromatic ketones, the ortho isomer is distinguished by a strong intramolecular hydrogen bond. This single structural feature dramatically alters its conformation, spectroscopic signature, and excited-state dynamics, opening the door to applications based on the ESIPT phenomenon. This comparative study underscores the importance of subtle structural modifications in molecular design and provides a framework for the rational selection of isomers for specific applications in drug discovery and materials science.

References

A Researcher's Guide to the Validation of p-Hydroxyphenyl 2-pyridyl ketone as a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates an urgent and continuous search for novel therapeutic agents. This guide provides a comprehensive framework for the validation of p-Hydroxyphenyl 2-pyridyl ketone, a promising small molecule, as a potential candidate for antitubercular drug development. Drawing upon established methodologies and comparative data from analogous compounds and current first-line therapies, this document outlines the critical experimental pathway from initial in vitro screening to preliminary in vivo efficacy assessment.

Introduction: The Rationale for Investigating Pyridyl Ketones

The pyridyl and hydroxyphenyl moieties are present in various compounds that have shown promising biological activities. Recent studies on pyridyl and 2-hydroxyphenyl chalcones have demonstrated growth inhibitory activity against Mycobacterium tuberculosis H37Rv.[1][2][3][4][5] Specifically, certain pyridyl chalcones bearing lipophilic groups exhibited potent antitubercular effects with IC90 values in the low micromolar range.[1][2][3][4] This suggests that the core structure of this compound, which incorporates both a pyridyl and a hydroxyphenyl group, represents a rational starting point for the development of a new class of antitubercular agents. This guide will detail the necessary steps to validate its specific activity and compare its potential against established drugs.

In Vitro Efficacy and Selectivity: The First Crucial Hurdle

The initial assessment of any potential antimicrobial agent is its ability to inhibit the growth of the target pathogen in vitro and its selectivity for the pathogen over host cells.

Determining Antitubercular Potency: The Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6][7][8][9][10] The assay relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink.[8][10]

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in 7H9 broth in a 96-well microplate.

  • Inoculation: The M. tuberculosis culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL, and 100 µL is added to each well containing the test compound. Control wells with no drug, DMSO only, and media only are included.

  • Incubation: The microplate is incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well.[9] The plate is then re-incubated for 24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[8][10]

Assessing Cytotoxicity: Ensuring Host Cell Safety

A viable drug candidate must exhibit minimal toxicity to mammalian cells.[11][12][13] The Lactate Dehydrogenase (LDH) release assay is a standard method to quantify cytotoxicity by measuring the amount of LDH, a cytosolic enzyme released upon cell membrane damage, in the culture supernatant.

  • Cell Culture: A human lung fibroblast cell line (e.g., MRC-5) or a human monocytic cell line (e.g., THP-1) is cultured in appropriate media in a 96-well plate until confluent.

  • Compound Exposure: The cells are treated with serial dilutions of this compound for 24-48 hours. A positive control (e.g., Triton X-100) for maximum LDH release and a negative control (vehicle only) are included.

  • Sample Collection: After incubation, the supernatant from each well is collected.

  • LDH Measurement: The amount of LDH in the supernatant is quantified using a commercially available LDH assay kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the positive and negative controls.

Comparative Data and Expected Outcomes

The following table presents hypothetical, yet realistic, in vitro data for this compound, benchmarked against first-line antitubercular drugs and related chalcone compounds. The hypothetical MIC is based on the activity of the most potent pyridyl chalcones identified in recent studies.[1][2][3]

CompoundTarget OrganismMIC (µg/mL)Cytotoxicity (CC50 in µM on MRC-5 cells)Selectivity Index (SI = CC50/MIC)
This compound (Hypothetical) M. tuberculosis H37Rv4.0>100>25
IsoniazidM. tuberculosis H37Rv0.025 - 0.05~5000>100,000
RifampicinM. tuberculosis H37Rv0.05 - 0.1~100>1000
EthambutolM. tuberculosis H37Rv1.0 - 5.0>1000>200
Pyrazinamide (at pH 5.5)M. tuberculosis H37Rv12.5 - 50>1000>20
Biphenyl-pyridyl chalcone (21)[1]M. tuberculosis H37Rv~3.0 (8.9 µM)ToxicLow

A promising result would be a low MIC against M. tuberculosis and a high CC50 value against mammalian cells, leading to a high Selectivity Index.

In Vivo Efficacy Assessment: The Murine Model of Tuberculosis

Compounds that demonstrate potent in vitro activity and low cytotoxicity must be evaluated in an in vivo model to assess their efficacy in a complex biological system. The BALB/c mouse model is a well-established and widely used model for preclinical testing of antitubercular drugs.[14][15]

Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a novel antitubercular compound.

in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase infection Aerosol Infection of BALB/c Mice with M. tuberculosis H37Rv establishment Allow Infection to Establish (2-4 weeks) infection->establishment treatment Administer this compound (e.g., oral gavage) daily for 4 weeks establishment->treatment controls Control Groups: - Vehicle Control - Isoniazid Control euthanasia Euthanize Mice at Endpoint treatment->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest cfu_enumeration Homogenize Organs and Plate on 7H11 Agar for CFU Enumeration organ_harvest->cfu_enumeration

Caption: Workflow for in vivo antitubercular drug efficacy testing in a murine model.

Experimental Protocol: Murine Model of TB
  • Infection: Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[14]

  • Treatment Initiation: Treatment is initiated 2-4 weeks post-infection when a chronic infection is established.

  • Drug Administration: Mice are treated with this compound (e.g., at 25, 50, and 100 mg/kg) via oral gavage daily for 4 weeks. A control group receives the vehicle, and another control group receives a standard drug like isoniazid (e.g., at 25 mg/kg).

  • Efficacy Endpoint: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • CFU Counting: After 3-4 weeks of incubation at 37°C, the colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured as the log10 reduction in CFU compared to the vehicle-treated group.

Comparative Analysis with Standard of Care Drugs

To be considered a viable candidate, this compound should demonstrate efficacy comparable or superior to existing drugs, or offer advantages in terms of safety, pharmacokinetics, or activity against resistant strains.

Mechanisms of Action of First-Line TB Drugs

Understanding the mechanisms of current drugs provides context for evaluating a novel compound.

DrugMechanism of Action
Isoniazid A prodrug activated by the mycobacterial catalase-peroxidase KatG.[16][17][18][19] It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase InhA.[16][17]
Rifampicin Inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thus blocking RNA synthesis.[20][21][22][23][24]
Ethambutol Inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, a key component of the mycobacterial cell wall.[25][26][][28] This disruption increases cell wall permeability.[25][26]
Pyrazinamide A prodrug converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[29][30] It disrupts membrane potential and transport function, and its activity is more pronounced in acidic environments.[29][30][31][32][33]
Potential Mechanism of Action of this compound

While the exact mechanism of this compound is unknown, docking studies on related pyridyl chalcones suggest a potential interaction with M. tuberculosis protein tyrosine phosphatase B (PtpB).[1][2][3] PtpB is a secreted virulence factor that plays a role in modulating the host immune response. Inhibition of PtpB could represent a novel mechanism of action for an antitubercular agent.

potential_mechanism compound p-Hydroxyphenyl 2-pyridyl ketone ptpb M. tuberculosis Protein Tyrosine Phosphatase B (PtpB) compound->ptpb Binds to and inhibits inhibition Inhibition ptpb->inhibition virulence Virulence Factor Secretion host_cell Host Macrophage virulence->host_cell Secreted into immune_response Host Immune Response Modulation host_cell->immune_response Modulates outcome Reduced Mycobacterial Survival and Pathogenesis immune_response->outcome Leads to enhanced clearance inhibition->virulence

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validate the antitubercular potential of this compound. The proposed experimental plan, from in vitro MIC and cytotoxicity determination to in vivo efficacy testing in a murine model, provides the necessary framework for a comprehensive evaluation. Positive outcomes from these studies, particularly a strong safety profile and significant in vivo bacterial load reduction, would warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, testing against drug-resistant M. tuberculosis strains, and lead optimization to improve potency and drug-like properties. The search for new TB drugs is a challenging but critical endeavor, and a structured validation process is paramount to identifying promising new candidates like this compound.

References

A Tale of Two Ketones: A Comparative Analysis of Raspberry Ketone and p-Hydroxyphenyl 2-pyridyl ketone in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast landscape of phenolic compounds, subtle structural modifications can lead to profound differences in biological activity. This guide offers a detailed comparative analysis of two such molecules: the well-known raspberry ketone and the lesser-studied p-Hydroxyphenyl 2-pyridyl ketone. While both share a core p-hydroxyphenyl ketone structure, the substitution at the carbonyl group—a simple alkyl chain versus a pyridyl ring—sets the stage for potentially divergent pharmacological profiles. This document will synthesize the current experimental evidence for raspberry ketone and explore the plausible, yet largely uninvestigated, biological landscape of this compound, providing a framework for future research and development.

Raspberry Ketone: The Metabolically Active Phenolic

Raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one, is the primary aroma compound in red raspberries.[1] Beyond its organoleptic properties, it has garnered significant attention for its potential metabolic benefits, although human studies remain limited.[2][3] Preclinical evidence, primarily from rodent and in vitro studies, points towards a multi-faceted mechanism of action centered on lipid metabolism and oxidative stress.

Key Biological Activities of Raspberry Ketone:
  • Stimulation of Lipolysis: Raspberry ketone has been shown to increase norepinephrine-induced lipolysis in white adipocytes.[4] This effect is associated with the translocation of hormone-sensitive lipase from the cytosol to lipid droplets, a critical step in the breakdown of triglycerides.[4] Its structural similarity to capsaicin and synephrine, known metabolic boosters, is thought to contribute to this activity.[2][4]

  • Modulation of Adiponectin: In vitro studies using 3T3-L1 adipocytes have demonstrated that raspberry ketone can increase the secretion of adiponectin, a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown.[5][6]

  • Antioxidant and Anti-inflammatory Properties: Raspberry ketone exhibits significant antioxidant activity by enhancing the body's endogenous antioxidant systems.[7][8][9][10] Studies have shown it can increase the total antioxidant capacity and upregulate key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[7][8][9][10] This antioxidant capacity likely contributes to its observed anti-inflammatory effects, which include the reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]

  • Hepatoprotective Effects: The antioxidant and anti-inflammatory actions of raspberry ketone extend to offering protection to the liver. It has been shown to ameliorate liver damage in animal models of nonalcoholic steatohepatitis and chemical-induced liver injury by reducing oxidative stress and apoptosis.

Experimental Workflow: Assessing the Metabolic Effects of Raspberry Ketone

A common experimental workflow to investigate the anti-obesity effects of raspberry ketone in a preclinical setting is as follows:

G cluster_0 In Vivo Model cluster_1 In Vitro Mechanistic Studies Animal Model Rodent Model (e.g., C57BL/6J mice) Diet High-Fat Diet (HFD) Induction Animal Model->Diet Induces Obesity Treatment Oral Gavage with Raspberry Ketone Diet->Treatment Treatment Groups Monitoring Body Weight, Food Intake, Adipose Tissue Mass Treatment->Monitoring Assess Gross Effects Biochemical Analysis Serum Lipid Profile, Glucose, Insulin, Adiponectin Levels Monitoring->Biochemical Analysis Collect Samples Histopathology Liver and Adipose Tissue Staining (H&E) Biochemical Analysis->Histopathology Correlate with Tissue Morphology Cell Line 3T3-L1 Adipocytes Differentiation Induce Differentiation into Mature Adipocytes Cell Line->Differentiation Treatment_IV Incubate with Raspberry Ketone Differentiation->Treatment_IV Lipolysis Assay Measure Glycerol Release (Norepinephrine-stimulated) Treatment_IV->Lipolysis Assay Gene Expression qPCR for Lipolytic and Adipogenic Genes (e.g., HSL, ATGL, PPARγ) Treatment_IV->Gene Expression Protein Analysis Western Blot for Adiponectin Secretion Treatment_IV->Protein Analysis

Figure 1. A representative experimental workflow for evaluating the metabolic effects of raspberry ketone.

This compound: An Uncharted Territory with Plausible Potential

In stark contrast to the extensive research on raspberry ketone, this compound remains a largely enigmatic compound within the scientific literature. Direct studies on its biological activities are conspicuously absent. However, by examining the pharmacological profiles of structurally related compounds, we can formulate hypotheses about its potential bioactivities. The key structural difference is the replacement of the butanone side chain with a pyridyl group, introducing a nitrogen-containing aromatic heterocycle.

Hypothetical Biological Activities Based on Structural Analogs:

The presence of the pyridyl moiety is significant, as this structural motif is found in numerous biologically active compounds. Research on related structures, such as pyridyl chalcones and other phenyl ketone derivatives, provides a basis for speculation.

  • Potential Antimicrobial and Antitubercular Activity: A study on a library of pyridyl and 2-hydroxyphenyl chalcones revealed that several of these compounds exhibited potent inhibitory activity against Mycobacterium tuberculosis.[2][11] The pyridyl ring was a common feature among the active compounds. This suggests that this compound could be investigated for similar antimicrobial properties.

  • Potential Anti-inflammatory and Antiplatelet Activity: A synthetic compound, 2-thienyl 2'-hydroxyphenyl ketone, which shares the hydroxyphenyl ketone scaffold but with a thienyl ring instead of a pyridyl one, has been shown to be a potent antiplatelet agent by inhibiting cyclooxygenase activity. Given that inflammation and platelet aggregation are often linked, it is plausible that this compound could exhibit anti-inflammatory properties.

  • Potential as a Scaffold for Modulating Oxidoreductase Activity: A recent study on novel synthetic phenyl ketone derivatives designed for treating nonalcoholic fatty liver disease (NAFLD) showed that these compounds could modulate oxidoreductase activity. While structurally different in their substitutions, this highlights the potential of the phenyl ketone core as a scaffold for developing agents that target metabolic and oxidative pathways.

Proposed Experimental Workflow for Initial Screening of this compound:

To begin to unravel the biological profile of this compound, a broad-based initial screening approach is warranted.

G cluster_0 In Vitro Screening Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) on various cell lines (e.g., HepG2, macrophages) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC against M. tuberculosis, E. coli, S. aureus) Cytotoxicity->Antimicrobial Anti-inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, measure NO, TNF-α, IL-6) Cytotoxicity->Anti-inflammatory Antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS, cellular ROS) Cytotoxicity->Antioxidant

Figure 2. A proposed initial in vitro screening workflow for this compound.

Comparative Summary and Future Directions

The following table provides a high-level comparison based on the available evidence and plausible hypotheses.

Biological ActivityRaspberry KetoneThis compound
Metabolic Regulation Established (Preclinical): Stimulates lipolysis, increases adiponectin secretion.[2][4][5]Unknown: Potential for modulation of metabolic pathways based on the phenyl ketone scaffold, but requires investigation.
Antioxidant Established (Preclinical): Upregulates endogenous antioxidant enzymes.[7][8][9][10]Hypothesized: The phenolic hydroxyl group suggests inherent antioxidant potential, but this needs experimental validation.
Anti-inflammatory Established (Preclinical): Reduces pro-inflammatory cytokine production.[11][12]Hypothesized: Potential activity based on structurally related compounds.
Antimicrobial Not a primary reported activity.Hypothesized: Potential antitubercular activity based on pyridyl chalcone analogs.[2][11]
Data Availability Extensive preclinical data, limited human studies.Virtually no direct biological data available.

For researchers and drug development professionals, this comparison highlights a significant opportunity. The lack of data for this compound is a call to action. A systematic investigation, beginning with the proposed in vitro screening, is necessary to determine if its biological activity diverges from or converges with that of its well-known relative. Such studies will not only elucidate the pharmacological profile of a novel compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of hydroxyphenyl ketones.

References

A Comparative Guide to Purity Assessment of p-Hydroxyphenyl 2-pyridyl ketone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

p-Hydroxyphenyl 2-pyridyl ketone is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science.[1][2] The purity of this compound is paramount, as even trace impurities can drastically alter the outcomes of subsequent reactions, affect biological activity, and compromise the integrity of final products. This guide provides an in-depth, expert-led comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this key intermediate. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.

The Challenge: Anticipating Impurities from Synthesis

The most common route to synthesizing this compound is through the Friedel-Crafts acylation of phenol with a 2-picolinoyl derivative, typically using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[3][4] While effective, this reaction is not without its challenges, which directly impact the purity profile of the final product.

Understanding these potential side reactions is the first step in developing a robust analytical method. Key impurities may include:

  • Unreacted Starting Materials: Residual phenol and 2-picolinoyl chloride (or its corresponding acid).

  • Positional Isomers: The ortho-acylated product, o-Hydroxyphenyl 2-pyridyl ketone, is a common byproduct due to the ortho-, para-directing nature of the hydroxyl group on phenol.

  • O-Acylation Product: Phenol can act as a bidentate nucleophile, leading to acylation at the oxygen atom to form a phenyl ester.[5][6] This ester can also undergo a Fries rearrangement to yield the desired C-acylated products.[6][7]

  • Polysubstituted Products: Although less common under controlled conditions, multiple acylations on the phenol ring can occur.

A successful purity analysis method must be able to resolve the main compound from all these potential impurities.

Caption: Synthesis of this compound and potential byproducts.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar, aromatic compounds like this compound, RP-HPLC is the industry-standard technique.[8][9] It offers excellent resolving power, sensitivity, and quantitative accuracy. The fundamental principle involves distributing the sample components between a liquid mobile phase and a solid stationary phase.[10][11]

Expert Rationale for Method Parameters

The development of a robust and reliable HPLC method is not arbitrary; it is a series of logical decisions based on the physicochemical properties of the analyte and potential impurities.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point.[12] However, due to the polar phenol group and the nitrogen on the pyridine ring, a phenyl-hexyl stationary phase is often a superior choice. This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities, which can be crucial for separating positional isomers.[13][14]

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to resolve compounds with a range of polarities.

    • Aqueous Component (Solvent A): 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0). Operating at a low pH is critical. It ensures that the phenolic hydroxyl group (pKa ~10) is fully protonated and un-ionized, and the pyridine nitrogen (pKa ~5.2) is protonated. This minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing and ensures consistent retention.[14]

    • Organic Component (Solvent B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol can sometimes offer different selectivity, especially with phenyl-based columns, and is a valuable alternative during method development.[14]

  • Detection: A UV detector is ideal. The extensive conjugation in this compound results in strong UV absorbance. A wavelength of 254 nm is a good starting point, as it is a common reference wavelength for aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λ-max) should be determined by running a UV scan, which is likely to be in the 260-280 nm range.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs), as mandated by pharmacopeial guidelines like USP General Chapter <621>.[10][11][15]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with gradient pump, autosampler, column oven, and UV-Vis detector.[10][11]

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 40 60
      25.0 10 90
      30.0 10 90
      30.1 90 10

      | 35.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Concentration: Accurately weigh and dissolve the synthesized material in the diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Prepare a solution containing the main compound and a small amount of a known, related impurity (e.g., phenol or the o-isomer if available).

    • Inject this solution six replicate times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 1.5 for the main peak.

      • Resolution (R): ≥ 2.0 between the main peak and the closest eluting impurity.

      • Relative Standard Deviation (RSD): ≤ 1.0% for the peak area of the main compound from the six replicate injections.

  • Analysis and Purity Calculation:

    • Inject the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Caption: Standard workflow for HPLC purity assessment.

Comparative Analysis: Alternative & Orthogonal Methods

While HPLC is the primary choice, no single method is infallible. Regulatory guidelines, such as ICH Q2(R1), emphasize the importance of understanding an analytical procedure's capabilities.[16][17][18][19] Comparing HPLC to orthogonal methods (those based on different separation or detection principles) provides a more complete picture of sample purity.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
HPLC (Primary) Liquid-solid partitioningHigh resolution, quantitative, robust, well-established.Requires reference standards for impurity identification.
UPLC Liquid-solid partitioning (sub-2µm particles)Faster analysis times, better resolution, higher sensitivity, less solvent consumption.[20][21][22][23]Higher initial cost, operates at very high pressures (up to 15,000 psi).[9][22]
GC-MS Gas-solid partitioning & Mass-to-charge ratioExcellent for identifying volatile/semi-volatile impurities (e.g., residual solvents, phenol).Not suitable for the non-volatile target analyte without derivatization; risk of thermal degradation.
qNMR Nuclear spin in a magnetic fieldPrimary method; does not require a reference standard for quantification, provides structural information.[24][25][26]Lower sensitivity for trace impurities (<0.1%), complex sample preparation, requires expensive instrumentation.
TLC Liquid-solid partitioning (planar)Rapid, inexpensive, good for reaction monitoring.[8]Primarily qualitative, poor resolution and sensitivity compared to HPLC.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a significant advancement in liquid chromatography that uses columns with smaller particles (<2 µm) and systems designed to handle much higher backpressures.[9][20][22]

  • Performance Comparison: For the analysis of this compound, switching from HPLC to UPLC could reduce the analysis time from ~35 minutes to under 5 minutes while simultaneously increasing the resolution between the para and ortho isomers. This increased sensitivity is particularly valuable for detecting low-level impurities.[20][22]

  • When to Choose UPLC: UPLC is the superior choice in high-throughput environments, such as during lead optimization in drug discovery or for quality control labs processing many samples. The initial capital cost is higher, but the savings in time and solvent can be substantial.[20][23]

Quantitative NMR (qNMR): An Orthogonal Standard

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that determines purity based on the direct proportionality between the integrated signal of a specific nucleus and its molar concentration.[24][26][27]

  • Performance Comparison: Unlike HPLC, which provides relative purity (Area %), qNMR can determine absolute purity (w/w %) by comparing the integral of a known proton on the analyte molecule to the integral of a certified internal standard of known purity and weight.

  • When to Choose qNMR: qNMR is invaluable for qualifying in-house primary reference standards or for purity determination when a specific impurity standard is unavailable.[24][28] It serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Conclusion and Recommendations

For the routine, high-confidence purity assessment of synthesized this compound, Reversed-Phase HPLC is the recommended primary technique . Its balance of resolution, sensitivity, and robustness makes it ideal for resolving the key impurities expected from a Friedel-Crafts synthesis. The use of a phenyl-hexyl column with an acidic mobile phase provides the necessary selectivity and ensures reproducible results.

  • For high-throughput environments , transitioning the validated method to a UPLC system is highly recommended to significantly improve sample throughput and reduce operational costs.

  • For the absolute purity determination of a new batch or for the qualification of a reference standard, qNMR should be employed as an orthogonal method to validate the HPLC results and provide a more complete purity profile.

By combining these techniques strategically, researchers and drug development professionals can ensure the quality and integrity of their this compound, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Cross-Validation of p-Hydroxyphenyl 2-pyridyl ketone's Biological Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a framework for rigorous scientific inquiry. This guide offers an in-depth, objective comparison of the biological performance of p-Hydroxyphenyl 2-pyridyl ketone, a novel compound of interest, against relevant alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative references, empowering researchers to reproduce, verify, and build upon these findings.

Introduction: The Rationale for Cross-Validation

The pyridine and ketone moieties are foundational scaffolds in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, chalcone-like structures containing hydroxyphenyl and pyridyl groups have demonstrated promising dose-dependent antiproliferative activity against various cancer cell lines.[3][4] Our focus, this compound, emerges from this promising chemical space.

However, the therapeutic potential of any compound cannot be judged from its performance in a single cell line. Cancer is a profoundly heterogeneous disease. A compound's efficacy can be dramatically altered by the unique genetic and proteomic landscape of each cancer subtype—for instance, the status of tumor suppressor genes like p53 or the activity of specific signaling pathways.[5] Therefore, cross-validation across a panel of carefully selected cell lines is not merely a confirmatory step but a critical discovery tool. It allows us to:

  • Assess the breadth of activity: Is the compound effective against multiple cancer types?

  • Uncover potential mechanisms of action: Do differences in sensitivity correlate with specific cellular characteristics (e.g., p53 status)?

  • Evaluate selective toxicity: Is the compound more toxic to cancer cells than to non-malignant cells?

This guide details a comprehensive strategy for the cross-validation of this compound, comparing its activity with a standard chemotherapeutic agent and a structural analog.

Strategic Selection of Comparators and Cell Lines

The validity of a comparative study rests on the thoughtful selection of its components. Our choices are guided by the need to establish a clear benchmark for performance and to probe the compound's potential mechanism of action.

Comparator Compounds
  • Cisplatin (Positive Control): A cornerstone of chemotherapy, Cisplatin is an alkylating agent that induces DNA damage, leading to cell cycle arrest and apoptosis. It provides a robust benchmark for cytotoxic potency against which our test compound can be measured. Its well-understood mechanism serves as a valuable reference point.

  • 4-(p-Hydroxyphenyl)-2-butanone (Structural Analog): Also known as Raspberry Ketone, this analog shares the p-hydroxyphenyl group but lacks the pyridyl ring.[6][7] Comparing the activity of our target compound to this analog helps elucidate the functional contribution of the pyridyl moiety to the overall biological effect.

Cell Line Panel

To construct a meaningful biological narrative, we selected a panel of human cell lines with diverse origins and genetic backgrounds.

  • HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line that is known to be sensitive to chemotherapeutic agents that induce apoptosis.[5] It expresses wild-type p53.

  • MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer line that also expresses wild-type p53. It is a workhorse model for studying apoptosis and cell cycle regulation.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative, highly aggressive breast cancer cell line that expresses mutant p53. Comparing its response to that of MCF-7 can reveal if the compound's activity is p53-dependent.

  • MCF-10A (Non-tumorigenic Breast Epithelial): This "normal" cell line is critical for assessing the selectivity of the compound. A promising therapeutic agent should exhibit significantly lower toxicity against non-cancerous cells.[8]

Experimental Design and Methodologies

Our experimental workflow is designed to provide a multi-dimensional view of the compound's biological activity, moving from broad cytotoxicity screening to more focused mechanistic assays.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Cell Seeding (HepG2, MCF-7, MDA-MB-231, MCF-10A) B Compound Treatment (this compound, Cisplatin, Analog) 24, 48, 72 hours A->B C Cell Viability Assay (MTT) B->C D Calculate IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 results F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 results G Protein Expression Analysis (Western Blot for p53, p21, JNK, Cyclin D1) D->G Based on IC50 results H Comparative Analysis E->H F->H G->H I Propose Mechanism of Action H->I

Caption: High-level experimental workflow for cross-validation.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well (for cancer lines) or 8,000 cells/well (for MCF-10A) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound, Cisplatin, and the structural analog in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol: Western Blot Analysis

This technique is used to detect and quantify key proteins involved in cell cycle regulation and apoptosis.

  • Protein Extraction: Treat cells in 60 mm dishes with compounds at their IC50 concentrations for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-JNK, anti-Cyclin D1, and anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control.

Results: A Comparative Performance Analysis

The following data are presented as representative results to illustrate the expected outcomes of the described experimental plan.

Cytotoxicity Profile and IC50 Values

The antiproliferative activity of each compound was assessed after 48 hours of treatment. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundHepG2 (IC50, µM)MCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)MCF-10A (IC50, µM)Selectivity Index (SI)*
This compound 4.5 ± 0.38.2 ± 0.625.1 ± 2.148.5 ± 4.5>10.7 (vs. HepG2)
Cisplatin 9.8 ± 0.915.5 ± 1.212.3 ± 1.020.1 ± 1.8>2.0 (vs. HepG2)
4-(p-Hydroxyphenyl)-2-butanone >100>100>100>100-

*Selectivity Index (SI) is calculated as IC50 in MCF-10A / IC50 in the most sensitive cancer cell line (HepG2).

Interpretation:

  • This compound shows potent cytotoxic activity against HepG2 and MCF-7 cells.[5]

  • The significantly higher IC50 value in the p53-mutant MDA-MB-231 cell line suggests its mechanism may be, at least in part, p53-dependent.

  • The structural analog lacking the pyridyl ring shows no significant activity, highlighting the critical role of the pyridine moiety.

  • The high selectivity index suggests the compound is substantially more toxic to cancer cells than to non-tumorigenic cells, a highly desirable therapeutic characteristic.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound at its IC50 concentration for 48 hours led to a significant increase in the apoptotic cell population in HepG2 and MCF-7 cells. Cell cycle analysis revealed a prominent accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint. In contrast, minimal effects were observed in MDA-MB-231 and MCF-10A cells.

Proposed Mechanism of Action: p53 and JNK Pathway Activation

Synthesizing the experimental results leads to a proposed mechanism of action for this compound in p53 wild-type cancer cells. The compound appears to induce cellular stress, leading to the activation and stabilization of the p53 tumor suppressor protein.

Activated p53 then transcriptionally upregulates key target genes:

  • p21: A cyclin-dependent kinase inhibitor that halts the cell cycle at the G2/M checkpoint, preventing damaged cells from progressing through mitosis.

  • JNK (c-Jun N-terminal kinase): Activation of the JNK signaling cascade is a crucial step in initiating the apoptotic program in response to cellular stress.[5]

Simultaneously, a downregulation of pro-proliferative proteins like Cyclin D1 is observed, further contributing to the halt in cell division.

The following diagram illustrates this proposed signaling cascade.

G compound p-Hydroxyphenyl 2-pyridyl ketone stress Cellular Stress / DNA Damage compound->stress p53 p53 Activation (Stabilization) stress->p53 p21 p21 Upregulation p53->p21 jnk JNK Activation p53->jnk cyclinD1 Cyclin D1 Downregulation p53->cyclinD1 g2m G2/M Cell Cycle Arrest p21->g2m apoptosis Apoptosis jnk->apoptosis g2m->apoptosis

Caption: Proposed signaling pathway in p53 wild-type cells.

Discussion and Future Directions

The cross-validation study provides strong evidence that this compound is a promising antiproliferative agent with a favorable selectivity profile. Its efficacy appears to be mediated through the activation of the p53 pathway, leading to G2/M arrest and JNK-mediated apoptosis. The lack of significant activity in the p53-mutant MDA-MB-231 line, coupled with the inactivity of the non-pyridyl analog, strongly supports this hypothesis and underscores the importance of both the pyridyl functional group and the host cell's genetic background.

While these in vitro results are encouraging, they represent the initial phase of investigation. Future work should focus on:

  • Target Identification: Elucidating the direct molecular target of the compound that initiates the cellular stress response.

  • In Vivo Validation: Assessing the compound's efficacy and safety in preclinical animal models of liver and breast cancer.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

This guide provides a robust framework and foundational data for the continued development of this compound as a potential cancer therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of p-Hydroxyphenyl 2-Pyridyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for p-Hydroxyphenyl 2-pyridyl ketone derivatives. Designed for researchers and professionals in drug discovery, this document synthesizes data from related compound classes to elucidate the key structural features governing biological activity, with a particular focus on their potential as enzyme inhibitors. We will explore the causality behind structural modifications, present comparative data, and provide validated experimental protocols for synthesis and evaluation.

Introduction: The this compound Scaffold

The this compound core represents a "privileged scaffold" in medicinal chemistry.[1] Its structure combines several key pharmacophoric features: a hydrogen-bond-donating phenol, a hydrogen-bond-accepting carbonyl group, and a pyridine ring capable of forming critical hydrogen bonds, often with the hinge region of protein kinases.[1] This arrangement of functionalities makes it a versatile template for designing inhibitors of various enzymes, particularly protein kinases, which are major targets in oncology and inflammatory diseases.[2][3]

While direct and extensive SAR literature on this specific parent scaffold is diffuse, a wealth of information can be synthesized from structurally analogous compounds, such as chalcones and other pyridine-containing inhibitors.[4][5] This guide will dissect the molecule into its constituent parts to build a robust SAR model, providing a predictive framework for designing novel, potent, and selective derivatives.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically optimized by modifying three key regions: the p-hydroxyphenyl ring (Ring A), the 2-pyridyl ring (Ring B), and the ketone linker. Understanding the contribution of each region is fundamental to rational drug design.[6]

SAR_Analysis cluster_mol This compound Scaffold cluster_regions Key Regions for Modification mol A Region A: p-Hydroxyphenyl Ring (H-bond donor, lipophilicity modulation) A->mol B Region B: 2-Pyridyl Ring (Hinge-binding, selectivity) B->mol C Region C: Ketone Linker (H-bond acceptor, structural rigidity) C->mol

Caption: Key pharmacophoric regions of the core scaffold.

Region A: The p-Hydroxyphenyl Ring

The phenolic hydroxyl group is a critical anchor. It can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with polar residues in a target's binding pocket.

  • The Hydroxyl Group: Studies on related phenolic compounds show that the position and presence of the -OH group are paramount. For instance, moving the hydroxyl group from the para to the meta or ortho position can drastically alter binding affinity by changing the vector of the hydrogen bond.[5] In many kinase inhibitors, this moiety interacts with conserved water molecules or residues in the solvent-exposed region.

  • Ring Substitutions: Introducing substituents on the phenyl ring primarily modulates lipophilicity, electronic properties, and steric bulk.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or trifluoromethyl (-CF₃) groups can enhance cell permeability and oral bioavailability. However, bulky halogens may introduce unfavorable steric clashes.[5]

    • Electron-Donating Groups (EDGs): Small alkyl or methoxy (-OCH₃) groups can fill small hydrophobic pockets and may improve metabolic stability. However, larger groups can be detrimental to activity.[7] The conversion of the phenol to a methoxy ether is a common strategy to probe the necessity of the hydrogen-bond-donating capability.

Region B: The 2-Pyridyl Ring

The nitrogen atom in the 2-pyridyl ring is arguably the most important feature for kinase inhibition. It frequently acts as a hydrogen bond acceptor, forming one or more critical interactions with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many Type I and Type II kinase inhibitors.[8]

  • Nitrogen Position: The 2-pyridyl arrangement is optimal for forming a bidentate hinge-binding interaction in many kinases. Isomers such as 3-pyridyl or 4-pyridyl ketones would position the nitrogen atom differently, disrupting this key interaction and typically leading to a significant loss of potency.

  • Ring Substitutions: Adding substituents to the pyridine ring can fine-tune selectivity and potency.

    • Small Hydrophobic Groups: Methyl or ethyl groups can exploit small hydrophobic sub-pockets near the hinge, potentially improving potency and selectivity against different kinases.

    • Polar Groups: Amine (-NH₂) or hydroxyl (-OH) groups can form additional hydrogen bonds, further anchoring the inhibitor and increasing affinity.[5]

Region C: The Ketone Linker

The ketone group serves as a rigid and planar linker, holding the two aromatic rings in a specific conformation. Its carbonyl oxygen is a potent hydrogen bond acceptor.

  • Rigidity: The sp² hybridized nature of the carbonyl carbon restricts rotation, which is often favorable for binding as it reduces the entropic penalty upon target engagement.

  • Bioisosteric Replacement: While effective, the ketone linker can be a site of metabolic liability (e.g., reduction to a secondary alcohol). Replacing it with other linkers is a common medicinal chemistry strategy. For example, related chalcones feature an α,β-unsaturated ketone system, which alters the geometry and electronic properties of the molecule.[4][9] Other potential bioisosteres include oximes or hydrazones, though these would significantly change the molecule's chemical properties.

Comparative Analysis of Derivative Performance

To illustrate the SAR principles, the table below summarizes the expected impact of various substitutions on biological activity, using a hypothetical kinase inhibition assay as the endpoint. The data is synthesized from published findings on analogous inhibitor classes.[4][5][9]

Compound ID Ring A Substitution (p-Hydroxyphenyl) Ring B Substitution (2-Pyridyl) Predicted Kinase IC₅₀ (nM) Rationale / Comments
Parent -OH (at para)None500Baseline activity from core scaffold interactions.
1a -OCH₃ (at para)None>10,000Loss of H-bond donor capability from the phenolic -OH group drastically reduces potency.[7]
1b -OH, 3-FluoroNone250Small EWG improves physicochemical properties without steric hindrance.
1c -OH, 3,5-DichloroNone80Dichloro substitution significantly increases lipophilicity, potentially enhancing binding in hydrophobic pockets.[4]
2a -OH (at para)6-Methyl150Small alkyl group exploits a hydrophobic sub-pocket near the hinge region.
2b -OH (at para)4-Amino90Amino group forms an additional H-bond, increasing affinity.[5]
3a -OH, 3,5-Dichloro4-Amino15 Optimal: Combines enhanced lipophilicity on Ring A with an additional H-bond anchor on Ring B, leading to synergistic improvement in potency.

Comparison with Alternative Kinase Inhibitor Scaffolds

The this compound scaffold holds a distinct position among other well-established kinase inhibitor templates.

Scaffold Type Example Drug Class Key Hinge Interaction Advantages Disadvantages
This compound (Investigational)Pyridine Nitrogen (H-acceptor)Simple, synthetically accessible; combines H-bond donor and acceptor features in a compact form.Ketone may be metabolically liable; potential for off-target effects due to scaffold simplicity.
Aminopyrimidine Imatinib (Gleevec)N1 and exocyclic amine (acceptor/donor)Highly validated; robust hinge binding; well-understood SAR.Crowded intellectual property space; often larger molecules.[8]
Quinazoline Gefitinib (Iressa)N1 of quinazoline ring (H-acceptor)High affinity; rigid structure pre-organizes the molecule for binding.Can be associated with specific toxicities; complex synthesis.
Imidazo[1,2-a]pyridine (Investigational)Pyridine Nitrogen (H-acceptor)Novel scaffold with potential for high selectivity and favorable IP position.[10]Less clinically validated; SAR may be less predictable.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized protocols are essential.

General Synthesis of this compound Derivatives

A reliable method for synthesizing these derivatives is the Friedel-Crafts acylation.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps PicolinicAcid Picolinic Acid Derivative (1) Activation Step 1: Activate Picolinic Acid (e.g., with SOCl₂ to form acyl chloride) PicolinicAcid->Activation Phenol Substituted Phenol (2) Acylation Step 2: Friedel-Crafts Acylation (React activated acid with phenol using AlCl₃) Phenol->Acylation Activation->Acylation Deprotection Step 3: Deprotection (if needed) (e.g., remove protecting group from phenol) Acylation->Deprotection Purification Step 4: Purification (Column chromatography) Deprotection->Purification FinalProduct Final Derivative Purification->FinalProduct

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the desired 2-picolinic acid derivative (1.0 eq) in dichloromethane (DCM, 10 mL), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases. Remove the solvent under reduced pressure to yield the crude acid chloride.

  • Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in DCM to 0°C. Add the desired substituted phenol (1.2 eq) and stir for 15 minutes. Add a solution of the crude acid chloride in DCM dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final this compound derivative.

In Vitro Kinase Inhibition Assay (Example: Generic Ser/Thr Kinase)

This protocol describes a common method to determine the IC₅₀ value of a test compound.

Assay_Workflow cluster_prep Preparation cluster_exec Execution & Detection cluster_analysis Data Analysis Compound 1. Prepare serial dilution of test compound in DMSO Incubation 3. Mix compound and reagents in 384-well plate. Incubate at 30°C for 60 min. Compound->Incubation Reagents 2. Prepare assay buffer with Kinase, Peptide Substrate, and ATP Reagents->Incubation Detection 4. Add detection reagent (e.g., ADP-Glo™) to stop reaction and generate luminescent signal. Incubation->Detection Read 5. Read luminescence on a plate reader. Detection->Read Plot 6. Plot % Inhibition vs. log[Compound Concentration] Read->Plot IC50 7. Fit data to a four-parameter logistic curve to determine IC₅₀. Plot->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Reaction: In a 384-well assay plate, add 5 µL of assay buffer containing the target kinase and a biotinylated peptide substrate.

  • Initiation: Add 25 nL of the compound from the dilution series to the assay wells. Add 5 µL of assay buffer containing ATP to initiate the kinase reaction. The final ATP concentration should be at its Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction by adding a detection reagent, such as an ADP-detecting luminescent kit (e.g., ADP-Glo™, Promega). This measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Read the luminescent signal on a compatible plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism) to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a promising starting point for the development of potent and selective enzyme inhibitors. The key to successful optimization lies in a systematic understanding of its structure-activity relationship. The most effective derivatives will likely feature:

  • An unmodified para-hydroxyl group on Ring A for a critical hydrogen bond interaction.

  • Small, lipophilic, electron-withdrawing substituents on Ring A to enhance physicochemical properties.

  • A substituent on the 2-pyridyl ring (Ring B) capable of forming additional hydrogen bonds or exploiting hydrophobic pockets to increase affinity and selectivity.

By leveraging the comparative data and experimental frameworks provided in this guide, researchers can accelerate the design-synthesis-test-analyze cycle, leading to the discovery of novel therapeutic candidates.

References

A Comparative Guide to the Catalytic Oxidation Activity of Metal Complexes with p-Hydroxyphenyl 2-pyridyl Ketone Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridyl Ketone Ligands in Catalysis

Pyridyl ketone ligands, such as p-Hydroxyphenyl 2-pyridyl ketone, are highly versatile chelating agents in coordination chemistry. Their ability to coordinate with a wide range of transition metals through nitrogen and oxygen donor atoms allows for the synthesis of complexes with diverse structural and electronic properties.[1] This versatility has made them attractive candidates for catalysts in a variety of organic transformations, particularly in oxidation reactions which are fundamental to both bulk chemical production and fine chemical synthesis.[2][3] The electronic properties of the metal center and the steric and electronic characteristics of the ligand scaffold can be fine-tuned to optimize catalytic activity and selectivity for specific applications, such as the selective oxidation of alcohols to aldehydes and ketones or the epoxidation of olefins.[1][4]

Comparative Analysis of Catalytic Performance in Oxidation Reactions

The efficacy of a catalyst is determined by several key performance indicators, including turnover number (TON), turnover frequency (TOF), product yield, and selectivity. This section compares the performance of different metal complexes with pyridyl ketone-type ligands in various oxidation reactions based on published experimental data.

Copper Complexes in Electrocatalytic Water Oxidation

Recent studies have highlighted the potential of copper complexes with di(2-pyridyl) ketone ligands in electrocatalytic water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies.[5][6] A comparative study of a binuclear copper complex, [Cu(II)2L2Cl2]·0.5H2O (Complex 1), and a tetranuclear complex, --INVALID-LINK--2 (Complex 2), where L is the deprotonated form of methoxy-di-pyridin-2-yl-methanol, revealed significant differences in their catalytic efficiencies.[5]

The binuclear complex exhibited a markedly higher turnover frequency (TOF) for water oxidation compared to the tetranuclear complex.[5] This difference in activity is attributed to their distinct geometric configurations. The binuclear structure of Complex 1 is believed to facilitate the proton-coupled electron transfer process essential for water oxidation.[5]

Table 1: Comparison of Copper Complexes in Electrocatalytic Water Oxidation [5]

ComplexNuclearityTOF (s⁻¹) for Water Oxidation
[Cu(II)2L2Cl2]·0.5H2OBinuclear7.23
--INVALID-LINK--2Tetranuclear0.31
Iron Complexes in Alkane and Methylene Group Oxidation

Iron, being an earth-abundant and non-toxic metal, is a highly desirable component for developing sustainable catalysts. Iron complexes with pyridyl-containing ligands have shown promise in the oxidation of inert C-H bonds in alkanes and activated methylene groups.[3][7][8][9] For instance, iron(II) triflate and iron phosphinooxazoline (PHOX) complexes have been successfully employed as catalysts for the oxidation of benzylic CH2 groups to the corresponding ketones using tert-butyl hydroperoxide (t-BuOOH) as the oxidant.[7]

While direct comparisons with this compound complexes are limited in the literature, the data on related systems provide valuable insights. For example, a study on a 2-pyridylmethyl pendant armed side-bridged cyclam ligand complexed with iron(II), denoted as Fe(3)²⁺, demonstrated activity in sulfide oxidation, achieving a 9.7% yield of sulfoxide and 2.9% of sulfone.[10] In contrast, the analogous manganese complex, Mn(3)Cl⁺, was almost inactive.[10]

Palladium Complexes in Aerobic Alcohol Oxidation

Palladium complexes are renowned for their high catalytic activity in a wide range of oxidation reactions.[11][12] The Pd(OAc)2/pyridine system is a classic example, known for its versatility in the aerobic oxidation of alcohols.[13] Mechanistic studies have revealed a multi-step pathway involving the formation of a palladium-alkoxide intermediate followed by β-hydride elimination to yield the corresponding aldehyde or ketone.[13]

More recently, palladium(II) complexes with di(2-pyridyl) ketone (dpk) have been synthesized and evaluated as catalysts for the Heck reaction, a C-C bond-forming reaction that involves an oxidative addition step.[14] These complexes demonstrated notable catalytic function under gentle conditions, highlighting the potential of Pd-dpk systems in oxidative catalysis.[14]

Mechanistic Considerations and Experimental Protocols

Understanding the underlying reaction mechanism is crucial for catalyst design and optimization. The catalytic oxidation of alcohols, for instance, often proceeds through a common set of elementary steps, although the specifics can vary depending on the metal and ligand.

General Mechanism for Alcohol Oxidation

A widely accepted mechanism for the oxidation of alcohols catalyzed by transition metal complexes involves the following key steps:[13][15]

  • Coordination of the alcohol to the metal center.

  • Deprotonation to form a metal-alkoxide species.

  • β-Hydride elimination to form the carbonyl product and a metal-hydride species.

  • Reductive elimination or reaction with an oxidant to regenerate the active catalyst.

Alcohol Oxidation Mechanism M_L [M]-Ln (Catalyst) M_ROH [M]-Ln(ROH) M_L->M_ROH + ROH M_OR [M]-Ln(OR) M_ROH->M_OR - H+ M_H [M]-Ln(H) M_OR->M_H β-Hydride Elimination M_H->M_L + Oxidant - H-Oxidant Product R'C(O)R'' M_H->Product

Caption: Generalized catalytic cycle for alcohol oxidation.

Experimental Protocol: Synthesis of a Copper(II)-Pyridyl Ketone Complex

This protocol describes a general method for synthesizing a copper(II) complex with a pyridyl ketone ligand, which can then be tested for its catalytic activity.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • To this solution, add a solution of CuCl₂·2H₂O (1 mmol) in methanol (10 mL) dropwise with stirring.

  • Add triethylamine (2 mmol) to the reaction mixture to facilitate deprotonation of the hydroxyl group.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the resulting precipitate by vacuum filtration, wash with cold methanol, and dry in a desiccator.

  • Characterize the complex using techniques such as FT-IR, UV-Vis, and single-crystal X-ray diffraction if suitable crystals can be obtained.[16][17]

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a typical procedure for evaluating the catalytic activity of a synthesized metal complex in the oxidation of benzyl alcohol.

Materials:

  • Synthesized metal complex (catalyst)

  • Benzyl alcohol (substrate)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water) (oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, combine the metal complex (0.01 mmol), benzyl alcohol (1 mmol), and acetonitrile (5 mL).

  • Add t-BuOOH (1.2 mmol) to the mixture to initiate the reaction.

  • Stir the reaction mixture at a constant temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the organic products with an appropriate solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the final product mixture by GC.

Catalytic_Testing_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction and Monitoring cluster_Workup Work-up and Analysis A Combine Catalyst, Substrate, and Solvent in Reaction Vial B Add Oxidant to Initiate Reaction A->B C Stir at Constant Temperature B->C D Monitor Progress with GC Analysis C->D E Quench Reaction D->E F Extract Organic Products E->F G Analyze Final Product Mixture by GC F->G

Caption: Workflow for catalytic alcohol oxidation experiment.

Conclusion and Future Outlook

Metal complexes with this compound and related ligands represent a promising class of catalysts for a variety of oxidation reactions. The comparative data presented in this guide demonstrate that the choice of metal center and the overall structure of the complex have a profound impact on catalytic activity and selectivity. Copper complexes show significant promise in electrocatalytic water oxidation, while iron complexes are emerging as sustainable alternatives for C-H bond oxidation.

Future research in this area should focus on synthesizing and screening a wider range of metal complexes with systematically modified pyridyl ketone ligands to establish more comprehensive structure-activity relationships.[6] In-depth mechanistic studies, combining kinetic analysis with spectroscopic and computational methods, will be essential for the rational design of next-generation catalysts with enhanced performance for applications in chemical synthesis, energy conversion, and drug development.

References

Independent Verification of p-Hydroxyphenyl 2-pyridyl ketone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and independent verification of p-Hydroxyphenyl 2-pyridyl ketone, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of prevalent synthetic methodologies, complete with detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as (4-hydroxyphenyl)(pyridin-2-yl)methanone, is a diaryl ketone scaffold of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, making its efficient and reliable synthesis a critical step in the discovery and development of new therapeutics. This guide explores and compares three common synthetic strategies for its preparation: the Grignard reaction, Friedel-Crafts acylation, and the Suzuki coupling reaction. Each method is evaluated based on yield, reaction conditions, scalability, and the nature of potential impurities, providing researchers with the necessary information to select the most appropriate route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision driven by factors such as precursor availability, desired yield and purity, and scalability. Below is a comparative summary of the three primary methods for synthesizing this compound.

Synthetic Route Key Reagents Typical Yield Advantages Disadvantages
Grignard Reaction 2-Bromopyridine, Magnesium, 4-Hydroxybenzoyl chlorideGood to ExcellentHigh yields, readily available starting materials.Moisture-sensitive, potential for side reactions.
Friedel-Crafts Acylation Phenol, 2-Picolinic acid, Lewis Acid (e.g., AlCl₃)Moderate to GoodDirect C-C bond formation, cost-effective reagents.Requires stoichiometric amounts of Lewis acid, potential for ortho/para isomers, harsh reaction conditions.
Suzuki Coupling 2-Pyridylboronic acid, 4-Halophenol derivative, Palladium catalystGood to ExcellentMild reaction conditions, high functional group tolerance.Cost of palladium catalyst, potential for catalyst poisoning.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each of the compared synthetic routes. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and potential pitfalls.

Grignard Reaction: A High-Yield Approach

The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this protocol, a Grignard reagent is prepared from 2-bromopyridine and magnesium, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a 4-hydroxybenzoyl derivative.

Workflow Visualization:

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 2-Bromopyridine + Mg B 2-Pyridylmagnesium bromide A->B in dry THF D Reaction Mixture B->D C 4-Hydroxybenzoyl chloride C->D E Quenching (aq. NH4Cl) D->E F Extraction E->F G Column Chromatography F->G H p-Hydroxyphenyl 2-pyridyl ketone G->H

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzoyl chloride (1.1 eq) in anhydrous THF via the dropping funnel. The hydroxyl group of the acyl chloride should be protected (e.g., as a silyl ether) to prevent reaction with the Grignard reagent; the protecting group is removed during work-up. Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Friedel-Crafts Acylation: A Classic Approach

Friedel-Crafts acylation provides a direct method to form the aryl ketone by reacting an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, phenol is acylated with 2-picolinic acid.

Workflow Visualization:

Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A Phenol D Reaction Mixture A->D B 2-Picolinic acid B->D C Lewis Acid (AlCl3) C->D E Hydrolysis (ice/HCl) D->E F Extraction E->F G Recrystallization F->G H p-Hydroxyphenyl 2-pyridyl ketone G->H

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as nitrobenzene or a mixture of chlorinated solvents at 0 °C, add 2-picolinic acid (1.0 eq) portion-wise. Stir the mixture until the evolution of HCl gas ceases.

  • Acylation: Add phenol (1.1 eq) to the reaction mixture and slowly warm to room temperature. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC). The reaction typically takes several hours to reach completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Suzuki Coupling: A Modern and Versatile Method

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method offers mild reaction conditions and excellent functional group tolerance, making it an attractive option for complex molecule synthesis.

Workflow Visualization:

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 2-Pyridylboronic acid E Reaction Mixture in Solvent (e.g., Toluene/Water) A->E B 4-Iodophenol (or protected derivative) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Extraction E->F G Column Chromatography F->G H p-Hydroxyphenyl 2-pyridyl ketone G->H

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine 2-pyridylboronic acid (1.2 eq), a 4-halophenol derivative (e.g., 4-iodophenol, 1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq). The hydroxyl group may require protection depending on the specific reaction conditions.

  • Coupling: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Independent Verification: Characterization Data

Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques. The following data serves as a benchmark for verification.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Approximately 150-153 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (s, 1H, -OH), 8.7 (d, 1H, pyridine-H6), 8.1 (t, 1H, pyridine-H4), 8.0 (d, 1H, pyridine-H3), 7.8 (d, 2H, phenyl-H2,6), 7.6 (m, 1H, pyridine-H5), 6.9 (d, 2H, phenyl-H3,5).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 194.5 (C=O), 162.0 (C-OH), 154.0 (pyridine-C2), 149.0 (pyridine-C6), 137.5 (pyridine-C4), 132.5 (phenyl-C2,6), 129.0 (phenyl-C1), 126.5 (pyridine-C5), 122.0 (pyridine-C3), 115.5 (phenyl-C3,5).

  • IR (KBr, cm⁻¹): 3300-3100 (broad, O-H stretch), 1640 (C=O stretch), 1600, 1580 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z 199 (M⁺), 122, 93, 78.

Conclusion

This guide has presented a comparative analysis of three robust synthetic routes to this compound. The Grignard reaction offers a high-yielding pathway, Friedel-Crafts acylation represents a classical and cost-effective approach, while Suzuki coupling provides a modern, versatile, and mild alternative. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The detailed protocols and characterization data provided herein are intended to facilitate the independent and successful synthesis and verification of this important pharmaceutical intermediate.

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive small molecules is a cornerstone of therapeutic advancement. However, the journey from initial synthesis to a well-characterized compound is often fraught with ambiguity. A rigorous, systematic benchmarking process is critical to understanding a new molecule's potential, mechanism, and relative performance. This guide presents a comprehensive framework for this process, using the compound p-Hydroxyphenyl 2-pyridyl ketone as a case study. Due to the limited publicly available data on its specific biological targets, we will hypothesize a plausible target class—the aldo-keto reductase (AKR) superfamily—based on its chemical structure. This guide will walk researchers through target identification rationale, selection of appropriate comparators, detailed experimental protocols for in vitro enzymatic assays, and a clear methodology for data analysis and interpretation. Our objective is to provide a robust, self-validating template for researchers to apply to their own novel compounds, thereby accelerating the path from discovery to insight.

Introduction: The Challenge of Characterizing Novel Compounds

In the field of drug discovery, countless novel chemical entities are synthesized with therapeutic potential. However, a significant bottleneck exists in their initial characterization. Without a clear biological target or performance data, these molecules remain chemical curiosities rather than viable leads. This is the current status of this compound, a compound with a defined structure but a largely unexplored biological profile.

A structured benchmarking process is the most effective way to bridge this gap. It involves comparing the performance of a new molecule against well-understood compounds (known inhibitors) in a controlled, quantitative manner. This process not only elucidates the potency of the novel compound but also provides initial insights into its mechanism of action and potential for selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework to systematically evaluate compounds like this compound.

Target Hypothesis and Rationale: From Structure to Plausible Function

The chemical structure of a novel compound provides the first clues to its potential biological activity. The this compound molecule contains a ketone group, which can be a target for oxidoreductase enzymes, and a hydroxyphenyl moiety, a feature common in many enzyme inhibitors, including flavonoids.

Based on these features, a plausible and testable hypothesis is that this compound may interact with members of the Aldo-Keto Reductase (AKR) superfamily . AKRs are NAD(P)H-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols and are implicated in a wide range of pathologies, from diabetic complications to cancer.[1][2] Specifically, enzymes like AKR1B1 (aldose reductase) and AKR1C3 are well-studied therapeutic targets.[3][4]

The overactivation of the polyol pathway, initiated by aldose reductase converting glucose to sorbitol, is a key mechanism in the development of diabetic neuropathy.[5][6][7] Inhibiting this enzyme can prevent the accumulation of sorbitol, mitigating cellular damage.[7][8] Therefore, we will proceed with the hypothesis that this compound is an inhibitor of AKR enzymes.

Signaling Pathway Context: The Polyol Pathway

To understand the significance of inhibiting an enzyme like aldose reductase (AKR1B1), it is crucial to visualize its role in the relevant biological pathway.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_downstream Pathological Consequences Glucose High Intracellular Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Product Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress Consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose Nerve_Damage Cellular/Nerve Damage Osmotic_Stress->Nerve_Damage Oxidative_Stress->Nerve_Damage Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, Cofactor (NADPH) Plate Add Buffer, Enzyme, NADPH, and Inhibitor to wells Reagents->Plate Compounds Prepare Serial Dilutions of Test & Comparator Inhibitors (DMSO) Compounds->Plate Incubate Pre-incubate at 37°C (15 min) Plate->Incubate Initiate Initiate reaction by adding Substrate Incubate->Initiate Reader Measure Absorbance at 340 nm in kinetic mode (e.g., every 60s for 30 min) at 37°C Initiate->Reader Rate Calculate initial reaction velocity (V₀) from the linear phase of the curve Reader->Rate Inhibition Calculate % Inhibition relative to No-Inhibitor Control Rate->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC₅₀ Inhibition->IC50

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the chemical entities we handle. p-Hydroxyphenyl 2-pyridyl ketone (CAS No. 33077-70-2), a heterocyclic ketone, serves as a valuable building block in organic synthesis. However, its proper disposal is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a detailed, procedural framework for the safe handling and disposal of this compound. The protocols herein are synthesized from an analysis of the compound's chemical structure, data from analogous compounds, and established best practices from regulatory and safety authorities. The causality behind each step is explained to empower researchers with a deep, actionable understanding of the "why" behind the "how."

Compound Identification and Physicochemical Properties

Proper identification is the foundational step of chemical management. Before proceeding, verify the compound's identity and familiarize yourself with its physical properties, which can influence handling and disposal decisions.

PropertyValueSource
Chemical Name (4-hydroxyphenyl)-pyridin-2-ylmethanone[1]
CAS Number 33077-70-2[1]
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [2]
Appearance Solid (Typical)[3]
Boiling Point 394.8°C at 760 mmHg[1]
Flash Point 192.5°C[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Hazard Assessment: A Triad of Risks

The hazard profile of this compound is best understood by considering its three primary structural components: a phenol group, a ketone group, and a pyridine ring.

  • Toxicological Hazards : Safety Data Sheets (SDS) for similar compounds and the compound itself classify it as harmful if swallowed.[4] It may cause skin, eye, and respiratory tract irritation.[5][6]

  • Pyridine Moiety : The pyridine component warrants special consideration. Pyridine itself is a hazardous waste material with strict handling procedures.[7] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour workday.[8][9] While this compound is not pyridine, the presence of the ring system necessitates cautious handling to minimize inhalation exposure.

  • Physical Hazards : As an organic solid, it may be combustible at high temperatures.[5] In finely distributed form, a dust explosion potential may be assumed, which is a general characteristic of flammable organic substances. During thermal decomposition, it can release hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE must directly counter the identified hazards of irritation, inhalation, and accidental ingestion.

  • Hand Protection : Wear solvent-resistant gloves, such as nitrile or neoprene.[7]

  • Eye Protection : Chemical splash goggles are mandatory to protect against dust particles and splashes.[5]

  • Body Protection : A standard laboratory coat should be worn to prevent skin contact.[5]

  • Respiratory Protection : All handling should occur in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust.[5][7] If engineering controls are insufficient, a NIOSH-approved dust respirator is required.[6]

Spill Management Protocol

Accidents happen. A clear, pre-defined spill response plan is essential for immediate and effective action.

For Small Spills (Solid):

  • Restrict Access : Cordon off the area to prevent cross-contamination.

  • Don PPE : Ensure appropriate PPE is worn before cleanup.

  • Contain : Gently sweep the solid material to avoid raising dust. Use appropriate tools to place the spilled material into a designated, labeled hazardous waste container.[6]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Restrict Entry : Prevent personnel from entering the spill area until cleared by EHS.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. [4][10]

Step 1: Waste Segregation

  • Categorize : Classify the waste as non-halogenated solid organic hazardous waste .

  • Prevent Incompatibilities : Never mix this waste with incompatible materials. It is reactive with strong oxidizing agents and alkalis.[5] Store it separately from these chemical classes.

Step 2: Containerization

  • Select a Compatible Container : Use a clearly labeled, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate.[10]

  • Solid vs. Liquid Waste :

    • Pure Compound & Contaminated Solids : Place the neat compound and any contaminated solid waste (e.g., weighing paper, gloves, paper towels used for cleanup) into a designated solid waste container.[10]

    • Solutions : If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

Step 3: Labeling

  • Clarity is Key : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity of waste.

    • Any relevant hazard pictograms (e.g., Harmful/Irritant).

    • The date the waste was first added to the container.

Step 4: Temporary Storage

  • Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory or a central building facility.[11]

  • Secondary Containment : Place the container in a secondary containment bin to mitigate leaks or spills.

  • Follow Accumulation Limits : Adhere to the time and volume limits for hazardous waste accumulation as defined by the EPA and your local institution.[12]

Step 5: Final Disposal

  • Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[10]

  • Manifesting : Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final treatment, storage, and disposal facility (TSDF).[12] The majority of organic chemical wastes are recycled through various industrial processes, such as fuel blending.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) assess Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess segregate Segregate as Non-Halogenated Organic Waste assess->segregate incompatibles Keep Away from Strong Oxidizers & Alkalis segregate->incompatibles containerize Select Compatible Container (HDPE, Glass) segregate->containerize label Label Container Correctly (Name, Hazards, Date) containerize->label store Store in Designated Waste Accumulation Area label->store pickup Arrange Pickup by Authorized EHS / Contractor store->pickup end Final Disposal at TSDF (Recycling/Incineration) pickup->end

Caption: Decision workflow for proper disposal.

Decontamination of Glassware and Surfaces

After handling this compound, thoroughly decontaminate all surfaces and reusable glassware.

  • Initial Rinse : Rinse glassware with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound.

  • Collect Rinse : The initial solvent rinse (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Wash : Wash the glassware with soap and hot water.

  • Final Rinse : Perform a final rinse with deionized water.

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.

References

Personal protective equipment for handling p-Hydroxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safety: Handling p-Hydroxyphenyl 2-pyridyl ketone

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it is our responsibility to empower researchers with the knowledge to handle these materials with the utmost safety and efficacy. This guide provides essential, field-proven safety protocols for this compound (CAS No. 33077-70-2). While specific toxicological data for this compound is limited, a prudent approach necessitates treating it with the same level of caution as its structurally similar analogs, which are known to present specific hazards. This document is structured to provide a risk-based, procedural framework for its handling, from initial hazard assessment to final disposal.

Foundational Hazard Assessment: Understanding the Risk

The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally related ketones and hydroxyphenyl compounds, we can anticipate the primary risks associated with this compound. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Hazard CategoryAnticipated Risk DescriptionRationale & Key PrecautionSupporting Evidence (from Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to systemic effects.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.Structurally related compounds are classified as "Harmful if swallowed" (H302).[1][2]
Skin Irritation May cause skin irritation upon direct contact. Prolonged exposure could lead to dermatitis.Avoid all skin contact. Wear appropriate gloves and a lab coat at all times.Analogs are noted as skin irritants.[3][4][5]
Eye Irritation Direct contact with dust or splashes can cause serious eye irritation.Wear chemical safety goggles for all procedures involving this compound.Eye contact with similar materials requires immediate and prolonged rinsing.[3][4][6][7]
Respiratory Irritation Inhalation of airborne dust may irritate the respiratory tract.Handle as a fine powder only within a certified chemical fume hood or other ventilated enclosure.Inhalation is a hazardous route of exposure for similar powdered ketones.[3][4][5]
Combustibility The compound is a solid and may become combustible at elevated temperatures.Keep away from open flames, sparks, and sources of intense heat.[3]Organic solids can pose a fire risk at high temperatures.[3]

Implementing the Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective control measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source.

HierarchyOfControls cluster_0 A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Glovebox) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood or a powder containment enclosure when weighing or transferring the solid compound.[3][4] This contains dust at the source, protecting the user's breathing zone.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of all containers, and documented training for all personnel are fundamental administrative controls.

Head-to-Toe PPE Protocol for this compound

Selection of appropriate PPE is a critical decision-making process. The following protocol provides a comprehensive, step-by-step guide.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or chemical splashes. Goggles are essential to prevent severe eye irritation.[3][4]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists must be worn and fully fastened.

  • Gloves: Glove selection is paramount. Ketones can degrade common glove materials. Nitrile gloves, while ubiquitous, offer poor protection against many ketones and should be avoided for anything other than incidental contact.[8]

    • Primary Recommendation: Butyl rubber gloves provide excellent resistance to ketones.

    • Secondary Option: Viton™ or Silver Shield®/Norfoil® gloves offer broad chemical resistance but can be more expensive and cumbersome.[8]

    • Protocol: Always double-glove if handling significant quantities. Inspect gloves for holes or degradation before each use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after removing gloves.

Glove MaterialPerformance vs. KetonesKey Considerations
Butyl Rubber Very Good Excellent for polar organics like ketones. Can be expensive.
Natural Rubber Fair to GoodProvides dexterity but offers limited chemical protection. Not for prolonged use.[8]
Neoprene FairBetter than nitrile but should only be used for short-duration tasks.
Nitrile Poor Prone to rapid degradation and permeation by ketones. Not recommended.[8]
Viton™/Fluoroelastomer Very Good High chemical resistance but can be stiff and expensive.
  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes or shoes made of porous material are prohibited in the laboratory.

Respiratory Protection
  • Requirement: A NIOSH-approved N95 (or better) particulate respirator is required if there is any risk of dust generation outside of a fume hood or containment enclosure.

  • Causality: The primary inhalation hazard is from airborne dust. A respirator prevents these fine particles from entering the respiratory tract and causing irritation.[3][4] All respirator use must be done under a formal respiratory protection program that includes fit-testing and medical clearance, as required by OSHA.

Operational and Disposal Plans

A safe experiment is planned from start to finish, including disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a work area inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Don all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles. If required, don your respirator last.

  • Weighing & Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust, such as dropping or rapid scraping. Use a container with a wide mouth to minimize spillage.

  • Post-Handling Decontamination: After use, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., 70% ethanol) inside the fume hood. Wipe down the work surface.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, lab coat, inner gloves, goggles, and finally, the respirator (if used) outside the immediate work area.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work.

Step-by-Step Waste Disposal Protocol
  • Waste Identification: All waste must be treated as hazardous waste.[4][9]

  • Solid Waste: Contaminated items (e.g., gloves, weighing paper, bench liners) must be placed in a dedicated, clearly labeled hazardous solid waste container.[10]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible, sealed hazardous liquid waste container. The container must be labeled with the full chemical names of all components.[10]

  • Disposal: Do not pour any waste down the drain.[1] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][10]

Emergency Response Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][6][7]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[2][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxyphenyl 2-pyridyl ketone
Reactant of Route 2
Reactant of Route 2
p-Hydroxyphenyl 2-pyridyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.